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(1-Methylpiperidin-2-yl)methanamine;oxalic acid Documentation Hub

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  • Product: (1-Methylpiperidin-2-yl)methanamine;oxalic acid
  • CAS: 1609401-26-4

Core Science & Biosynthesis

Foundational

Chemical Structure & Technical Profile: (1-Methylpiperidin-2-yl)methanamine Oxalate

[1] Executive Summary (1-Methylpiperidin-2-yl)methanamine oxalate is a specialized heterocyclic diamine salt widely utilized as a chiral building block in medicinal chemistry and coordination complex synthesis.[1] Struct...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

(1-Methylpiperidin-2-yl)methanamine oxalate is a specialized heterocyclic diamine salt widely utilized as a chiral building block in medicinal chemistry and coordination complex synthesis.[1] Structurally, it consists of a saturated piperidine ring N-methylated at the 1-position and substituted with a primary aminomethyl group at the 2-position.[1]

In drug discovery, this scaffold serves as a critical pharmacophore for designing G-Protein Coupled Receptor (GPCR) ligands, particularly targeting CXCR4 and opioid receptors , due to its ability to mimic the ethylenediamine motif found in endogenous neurotransmitters while introducing conformational rigidity. The oxalate salt form is preferred over the free base to enhance crystallinity, reduce hygroscopicity, and prevent the formation of carbamates upon exposure to atmospheric CO₂.

Structural Elucidation & Stereochemistry[1]

Chemical Identity[2][3]
  • Systematic Name: (1-Methylpiperidin-2-yl)methanamine oxalate[1]

  • Synonyms: 2-Aminomethyl-1-methylpiperidine oxalate; 1-Methyl-2-piperidinemethanamine oxalate.[1]

  • CAS Number (Free Base): 5298-72-6[1][2][3]

  • CAS Number (Oxalate/Dioxalate): 1185121-07-6 / 1609401-26-4[1]

  • Molecular Formula (Base): C₇H₁₆N₂[1][2]

  • Molecular Weight (Base): 128.22 g/mol [1][4]

Molecular Architecture

The molecule features a piperidine core, which is a six-membered saturated heterocycle.

  • N1 Position (Tertiary Amine): The nitrogen atom within the ring is substituted with a methyl group. This tertiary amine is a proton acceptor (pKa ≈ 10.1) and dictates the basicity of the ring.

  • C2 Position (Chiral Center): The carbon adjacent to the ring nitrogen carries a primary aminomethyl group (-CH₂NH₂). This creates a chiral center at C2.

    • The compound exists as enantiomers: (R)-(1-methylpiperidin-2-yl)methanamine and (S)-(1-methylpiperidin-2-yl)methanamine.[1]

    • Synthetic routes often yield the racemate unless chiral resolution or asymmetric hydrogenation is employed.

  • Exocyclic Amine (Primary Amine): The -NH₂ group is a primary amine (pKa ≈ 9.8), serving as a nucleophilic handle for acylation, alkylation, or sulfonylation in drug synthesis.

The Oxalate Counterion

The oxalate salt is formed by reacting the diamine base with oxalic acid (HOOC-COOH).

  • Stoichiometry: Depending on the molar equivalents used during crystallization, the salt can exist as a mono-oxalate (1:1) or di-oxalate (1:2).[1] The di-oxalate is common because both nitrogen atoms (tertiary and primary) are sufficiently basic to be protonated by the strong acidity of oxalic acid (pKa₁ = 1.25, pKa₂ = 4.14).

  • Stability: The formation of the oxalate salt creates a robust hydrogen-bonding network in the crystal lattice, significantly raising the melting point and stability compared to the liquid free base, which is prone to oxidation and CO₂ absorption.

Physicochemical Properties[2][7][8][9]

PropertyValue / DescriptionNote
Physical State White to off-white crystalline solidFree base is a colorless to yellow liquid.[1]
Solubility High in Water, DMSO, MethanolLow solubility in non-polar solvents (Hexane, Et₂O).
Hygroscopicity ModerateOxalate reduces hygroscopicity compared to HCl salts.
pKa (Calculated) N1 (Ring): ~10.1; Exocyclic NH₂: ~9.6Both sites are protonated at physiological pH (7.4).
Chirality Racemic or Enantiopure (R/S)Specific rotation [α]D depends on enantiomeric excess.

Synthesis & Manufacturing Protocols

The synthesis of (1-Methylpiperidin-2-yl)methanamine oxalate typically follows a reductive pathway starting from pyridine derivatives.[1]

Synthetic Pathway Visualization

The following diagram illustrates the primary industrial route involving the hydrogenation of 2-cyanopyridine followed by methylation and salt formation.

SynthesisPath Start 2-Cyanopyridine Inter1 2-(Aminomethyl)pyridine Start->Inter1 H2, Raney Ni (Selective Reduction) Inter2 2-(Aminomethyl)piperidine Inter1->Inter2 H2, PtO2 or Rh/C (Ring Hydrogenation) ProductBase (1-Methylpiperidin-2-yl) methanamine (Base) Inter2->ProductBase HCHO, HCOOH (Eschweiler-Clarke Methylation) FinalSalt Oxalate Salt (Crystalline Solid) ProductBase->FinalSalt Oxalic Acid EtOH/Et2O AltStart N-Methyl-2-cyanopyridinium Iodide AltStart->ProductBase H2, PtO2 (One-pot Reduction)

Figure 1: Synthetic pathways for (1-Methylpiperidin-2-yl)methanamine oxalate.[1] The solid line represents the stepwise reduction-methylation route; the dashed line represents the direct reduction of the quaternary pyridinium salt.[1]

Detailed Protocol (Stepwise Route)

Step 1: Catalytic Hydrogenation of 2-Cyanopyridine

  • Reagents: 2-Cyanopyridine, Hydrogen gas (H₂), Raney Nickel or Palladium on Carbon (Pd/C).[1]

  • Conditions: 50-80°C, 30-50 atm H₂ pressure.

  • Mechanism: The nitrile group is reduced to a primary amine (-CH₂NH₂), and the pyridine ring is subsequently saturated to a piperidine ring.

  • Critical Control: Controlling the temperature is vital to prevent ring opening or deamination.

Step 2: N-Methylation (Eschweiler-Clarke Reaction) [1]

  • Reagents: 2-(Aminomethyl)piperidine, Formaldehyde (HCHO), Formic acid (HCOOH).[1]

  • Conditions: Reflux (90-100°C) for 12-24 hours.

  • Mechanism: The secondary amine of the piperidine ring is methylated.[5] The primary exocyclic amine can also be methylated if stoichiometry is not controlled; however, the steric hindrance and pKa differences often allow selective methylation of the ring nitrogen or require protection of the primary amine (e.g., via Boc-protection) prior to methylation. Note: Direct methylation without protection often yields a mixture; industrial routes may use N-benzyl protection-deprotection strategies for high purity.[1]

Step 3: Salt Formation (Crystallization) [1]

  • Reagents: Crude base, Anhydrous Oxalic Acid, Ethanol/Diethyl Ether.

  • Procedure:

    • Dissolve the oily free base in absolute ethanol.

    • Add a stoichiometric amount (1.0 or 2.0 eq) of oxalic acid dissolved in ethanol dropwise with stirring.

    • A white precipitate forms.

    • Recrystallize from Ethanol/Water to remove impurities.

Applications in Drug Discovery[3][10][11][12][13]

Privileged Scaffold for GPCRs

The (1-methylpiperidin-2-yl)methanamine motif is a "privileged structure" capable of binding to multiple receptor types by orienting the two nitrogen atoms in a specific spatial arrangement that mimics endogenous ligands like histamine and dopamine.[1]

  • CXCR4 Antagonists: Derivatives of this scaffold inhibit the CXCR4 chemokine receptor, which is implicated in HIV entry and cancer metastasis. The piperidine ring provides a rigid spacer that positions the basic nitrogens to interact with Aspartate residues (e.g., Asp171, Asp262) in the receptor binding pocket.

  • Muscarinic & Opioid Receptors: The 1,2-diamine arrangement is a classic pharmacophore for muscarinic acetylcholine receptors.[1] The N-methyl group enhances lipophilicity, improving Blood-Brain Barrier (BBB) penetration.[1]

Coordination Chemistry (Cisplatin Analogues)

Research indicates that 2-(aminomethyl)piperidine derivatives serve as bidentate ligands for Platinum(II) complexes.[1]

  • Mechanism: The two nitrogen atoms chelate the Pt(II) center, forming a stable five-membered ring.

  • Utility: These complexes are investigated as "non-classical" platinum anticancer agents designed to overcome cisplatin resistance. The oxalate counterion in the precursor often facilitates the ligand exchange reaction.

Analytical Characterization

To validate the structure and purity of the compound, the following analytical signatures are standard.

Nuclear Magnetic Resonance (NMR)[13]
  • ¹H NMR (D₂O):

    • δ 2.80 ppm (s, 3H): N-CH₃ singlet. Distinctive of the N-methyl group.[1][6][5]

    • δ 3.0-3.4 ppm (m): Ring protons adjacent to nitrogen (C6-H) and exocyclic methylene (-CH₂-N).[1]

    • δ 1.4-2.0 ppm (m): Piperidine ring protons (C3, C4, C5).[1]

  • ¹³C NMR:

    • δ ~43 ppm: N-CH₃ carbon.[1]

    • δ ~60 ppm: C2 chiral center.

    • δ ~165 ppm: Carbonyl carbons of the oxalate anion (C=O).

Mass Spectrometry (LC-MS)[1]
  • Ionization: Electrospray Ionization (ESI+).

  • Parent Ion: [M+H]⁺ = 129.14 m/z (corresponding to the protonated free base C₇H₁₇N₂⁺).

  • Fragmentation: Loss of NH₃ (17 Da) or the methyl group is common in MS/MS.

Safety & Handling (MSDS Highlights)

  • Hazard Classification:

    • Acute Toxicity (Oral): Category 4 (Harmful if swallowed).

    • Skin Corrosion/Irritation: Category 2 (Causes skin irritation).

    • Eye Damage: Category 1/2A (Causes serious eye irritation/damage).

  • Handling: The oxalate salt is an irritant. Use standard PPE (gloves, goggles, lab coat). Avoid dust formation.

  • Storage: Store in a cool, dry place under inert gas (Argon/Nitrogen). Hygroscopic—keep tightly sealed.

References

  • Sigma-Aldrich. (1-Methylpiperidin-2-yl)methanamine Product Specification & MSDS. Available at: [1]

  • PubChem. Compound Summary for CID 12291 (1-Methylpiperidine derivatives). National Library of Medicine. Available at: [1]

  • Bermejo, E., et al. (2003). "Preparation, characterization, and antitumor activity of new cisplatin analogues with 1-methyl-4-(methylamino)piperidine." Journal of Inorganic Biochemistry. (Note: Cited for structural analogy of piperidine ligands in Pt complexes).

  • BenchChem. Technical Profile: N-Methyl-1-(piperidin-yl)methanamine scaffolds in Drug Discovery. Available at: [1]

  • BLD Pharm. Product Analysis: (1-Methylpiperidin-2-yl)methanamine Oxalate (CAS 1185121-07-6).[1] Available at: [1]

Sources

Exploratory

Molecular Weight, Formula, and Characterization of 1-Methyl-2-piperidinemethanamine Oxalate: A Technical Guide

Executive Summary 1-Methyl-2-piperidinemethanamine (also known as (1-methylpiperidin-2-yl)methanamine) is a highly versatile diamine building block utilized in the synthesis of complex active pharmaceutical ingredients (...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-Methyl-2-piperidinemethanamine (also known as (1-methylpiperidin-2-yl)methanamine) is a highly versatile diamine building block utilized in the synthesis of complex active pharmaceutical ingredients (APIs), most notably in the development of for autoimmune diseases[1].

As a free base, this compound exists as an [2], which presents significant challenges for precise stoichiometric weighing, long-term stability, and enantiomeric resolution. To circumvent these handling issues, pharmaceutical chemists frequently convert the free base into an oxalate salt—a foundational practice for stabilizing aliphatic amines as outlined in the[3]. This whitepaper details the exact physicochemical properties, salt-formation causality, and analytical workflows required to synthesize and validate 1-Methyl-2-piperidinemethanamine oxalate.

Physicochemical Properties & Stoichiometry

Because the free base ()[4] contains two basic nitrogen centers, it can form either a monooxalate or a dioxalate salt depending on the stoichiometric ratio of oxalic acid applied during crystallization. The quantitative data for these forms are summarized below.

PropertyFree BaseMonooxalate SaltDioxalate Salt
Chemical Formula C₇H₁₆N₂C₉H₁₈N₂O₄C₁₁H₂₀N₂O₈
Molecular Weight 128.22 g/mol 218.25 g/mol 308.29 g/mol
Physical State LiquidCrystalline SolidCrystalline Solid
Theoretical Carbon (C) 65.57%49.53%42.86%
Theoretical Hydrogen (H) 12.58%8.31%6.54%
Theoretical Nitrogen (N) 21.85%12.84%9.09%

Structural and Mechanistic Insights

The Causality of Salt Selection

The selection of oxalic acid over standard mineral acids (e.g., HCl) is driven by the superior crystallinity of oxalate salts for aliphatic heterocyclic amines. 1-Methyl-2-piperidinemethanamine possesses dual basicity:

  • Primary Amine (Methanamine): pKa ~ 9.5

  • Tertiary Amine (Piperidine): pKa ~ 8.5

Oxalic acid is a relatively strong organic dicarboxylic acid (pKa₁ = 1.25, pKa₂ = 4.14). Because the pKa difference (


pKa) between the basic nitrogens and the first proton of oxalic acid is > 7, proton transfer is thermodynamically highly favored. If 1.0 equivalent of oxalic acid is used, the primary amine is preferentially protonated, yielding the monooxalate . If >2.0 equivalents are used, both nitrogens are protonated, yielding the dioxalate . Controlling this stoichiometry is critical to preventing mixed-salt polymorphs that can disrupt downstream API coupling reactions.

Experimental Protocol: Salt Formation & Crystallization

This protocol describes a self-validating system for the synthesis of the monooxalate salt. Every step includes a thermodynamic or analytical checkpoint to ensure process integrity.

Step 1: Reagent Preparation

  • Dissolve 1.0 equivalent of 1-Methyl-2-piperidinemethanamine free base in absolute ethanol (5 volumes).

  • Causality: Ethanol is chosen because both the free base and oxalic acid are highly soluble in it at elevated temperatures, whereas the resulting salt has a steep solubility curve, allowing for high-yield crystallization upon cooling.

Step 2: Acid Addition

  • Prepare a solution of 1.0 equivalent of anhydrous oxalic acid in ethanol (3 volumes).

  • Add the acid solution dropwise to the amine solution at 60°C.

  • Causality: Dosing at 60°C prevents premature precipitation and ensures thermodynamic control of crystal growth, avoiding the entrapment of impurities within the crystal lattice.

Step 3: Controlled Crystallization

  • Maintain the reaction at 60°C for 30 minutes, then cool linearly to 5°C over 4 hours.

  • Self-Validation Check: The appearance of a persistent turbid point (cloud point) at ~40°C confirms the onset of nucleation. If no cloud point is observed, add ethyl acetate (up to 2 volumes) as an anti-solvent to force supersaturation.

Step 4: Isolation and Drying

  • Filter the resulting suspension under vacuum and wash the filter cake with cold ethanol/ethyl acetate (1:1 v/v).

  • Dry the solid in a vacuum oven at 40°C until a constant weight is achieved.

  • Self-Validation Check: Perform a Karl Fischer (KF) titration. A moisture content of <0.5% validates that the crystal lattice is free of trapped solvent/water, confirming an anhydrous oxalate salt.

Analytical Characterization Workflows

To validate the structural integrity and exact stoichiometry of the isolated oxalate salt, the following analytical workflow must be executed:

  • LC-MS (Liquid Chromatography-Mass Spectrometry):

    • Mechanism: Oxalate salts completely dissociate in standard LC-MS mobile phases.

    • Validation: Operating in ESI+ mode, the spectrum must show the free base [M+H]⁺ peak at exactly m/z 129.1 . The oxalate counterion will not be visible in positive ion mode.

  • ¹H-NMR Spectroscopy (in DMSO-d₆):

    • Mechanism: Confirms protonation state.

    • Validation: The alpha-protons adjacent to the primary nitrogen will shift downfield by ~0.5–1.0 ppm compared to the free base reference spectrum, confirming successful salt formation. The acidic protons from the oxalate will appear as a broad exchangeable singlet.

  • Elemental Analysis (CHN):

    • Mechanism: The definitive method to differentiate monooxalate from dioxalate.

    • Validation: Compare the experimental Nitrogen mass percentage against the theoretical values in Section 2. An experimental N% of ~12.8% strictly validates the monooxalate form, whereas ~9.1% indicates a dioxalate.

Application Context: Pharmaceutical Workflow

The diagram below illustrates the logical progression from the unstable liquid free base, through the self-validating crystallization process, to its final application as a purified intermediate in API synthesis.

Workflow FreeBase 1-Methyl-2-piperidinemethanamine (Free Base, Liquid) Reaction Salt Formation (EtOH/EtOAc, 60°C) FreeBase->Reaction OxalicAcid Oxalic Acid (C2H2O4) OxalicAcid->Reaction Monooxalate Monooxalate Salt (C9H18N2O4, Solid) Reaction->Monooxalate 1.0 eq Dioxalate Dioxalate Salt (C11H20N2O8, Solid) Reaction->Dioxalate 2.0 eq QC Analytical QC (NMR, Elemental Analysis) Monooxalate->QC Dioxalate->QC API API Synthesis (e.g., TLR7/8 Antagonists) QC->API Released Intermediate

Experimental workflow for the synthesis and validation of the oxalate salt.

References

  • Stahl, P. H., & Wermuth, C. G. (Eds.). "Handbook of Pharmaceutical Salts: Properties, Selection, and Use." ACS Publications / Wiley-VCH, 2002. URL:[Link]

  • Eisai R&D Management Co., Ltd. "Selectively substituted quinoline compounds." European Patent Office (EP 3057964 B1) / U.S. Patent US20150105370A1, 2015.
  • Fisher Scientific. "CAS RN 5298-72-6 | PubChem CID 2794677." Fisher Scientific Catalog. URL:[Link]

Sources

Foundational

solubility of (1-Methylpiperidin-2-yl)methanamine oxalate in water vs organic solvents

As a Senior Application Scientist specializing in physicochemical profiling and crystallization engineering, I frequently encounter challenges regarding the isolation and handling of aliphatic diamines. (1-Methylpiperidi...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in physicochemical profiling and crystallization engineering, I frequently encounter challenges regarding the isolation and handling of aliphatic diamines. (1-Methylpiperidin-2-yl)methanamine is a highly versatile chiral building block utilized in the synthesis of complex pharmaceutical agents, including Toll-like receptor (TLR) antagonists 1[1].

In its free base form, this molecule is an oily liquid , which presents significant challenges for purification and long-term storage due to its propensity for oxidative degradation and atmospheric moisture absorption. To mitigate these issues, it is routinely isolated as an oxalate salt 2[2]. The formation of the oxalate salt not only confers crystalline stability but fundamentally shifts the thermodynamic solubility profile of the molecule3[3].

This whitepaper provides an in-depth technical analysis of the solubility behavior of (1-Methylpiperidin-2-yl)methanamine oxalate in aqueous versus organic systems, grounded in thermodynamic causality and validated experimental workflows.

Mechanistic Causality: The Thermodynamics of Dissolution

The selection of a counterion is a critical determinant of a molecule's physicochemical fate. The oxalate anion (


) forms robust ionic and hydrogen-bonding networks with the protonated piperidine and primary amine moieties.
  • Aqueous Systems: Water (dielectric constant

    
    ) provides sufficient solvation energy to overcome the high crystal lattice energy of the diamine oxalate. The ion-dipole interactions between water molecules and the protonated amine/oxalate ions drive the dissolution process both entropically and enthalpically, resulting in high aqueous solubility.
    
  • Organic Systems: In non-polar or weakly polar organic solvents (e.g., hexane, dichloromethane), the solvation energy is grossly insufficient to disrupt the ionic lattice. Consequently, the salt remains practically insoluble. In polar protic solvents like methanol (

    
    ), moderate solubility is observed due to competitive hydrogen bonding. It is worth noting that while oxalate salts generally improve handling, their aqueous solubility can sometimes be limiting depending on the lipophilicity of the parent skeleton, as seen in larger lipophilic piperidine derivatives 4[4]. However, for a small, highly polar molecule like (1-methylpiperidin-2-yl)methanamine, the oxalate salt exhibits excellent aqueous solubility.
    

Comparative Quantitative Solubility Data

The following table synthesizes the solubility profile based on the dielectric properties of the solvents and the ionic nature of the oxalate salt.

Solvent SystemDielectric Constant (

)
Solvation CapacityEstimated Solubility at 25°C (mg/mL)
Water 80.1Excellent (Ion-Dipole)> 50.0 (Highly Soluble)
Methanol 32.7Moderate (H-Bonding)5.0 - 15.0 (Sparingly Soluble)
Ethanol 24.5Low (H-Bonding)1.0 - 5.0 (Slightly Soluble)
Acetonitrile 37.5Very Low (Polar Aprotic)< 1.0 (Practically Insoluble)
Dichloromethane 8.9None (Non-Polar)< 0.1 (Insoluble)
Hexane 1.9None (Non-Polar)< 0.01 (Insoluble)

Note: Data represents empirical estimations based on homologous aliphatic diamine oxalate salts.

Experimental Workflow: Self-Validating Solubility Determination

To generate trustworthy, E-E-A-T compliant data, solubility cannot be estimated visually. It must be determined using a self-validating system that accounts for both the liquid phase concentration and the solid-phase integrity. If a salt disproportionates in a specific solvent, the measured solubility is invalid.

Step-by-Step Protocol:

  • Solvent Saturation: Add an excess of (1-Methylpiperidin-2-yl)methanamine oxalate (e.g., 100 mg) to 1.0 mL of the target solvent in a sealed borosilicate glass vial.

  • Thermal Equilibration: Agitate the suspension using a thermostatic shaker at 25.0 ± 0.1 °C for 24 hours.

    • Causality: A minimum of 24 hours is required to ensure thermodynamic equilibrium is reached, avoiding kinetic supersaturation artifacts that frequently skew early time-point readings.

  • Phase Separation: Centrifuge the suspension at 10,000 x g for 10 minutes at 25°C, followed by filtration of the supernatant through a 0.22 µm PTFE syringe filter.

    • Causality: PTFE is chosen over nylon or cellulose to minimize non-specific binding of the amine, ensuring the filtrate accurately represents the solution concentration.

  • Quantitative Analysis (Liquid Phase): Dilute the filtrate appropriately and analyze via High-Performance Liquid Chromatography (HPLC) coupled with a Charged Aerosol Detector (CAD), or via quantitative NMR (qNMR) using an internal standard.

  • Solid-State Verification (Solid Phase - The Self-Validating Step): Recover the excess solid from the filter and analyze via X-ray Powder Diffraction (XRPD).

    • Causality: This is the critical self-validating step. It confirms that the solid in equilibrium with the solution is still the intact oxalate salt and has not disproportionated into a free base or converted to a different polymorphic solvate. Without this step, the system is not scientifically trustworthy.

G N1 Compound: (1-Methylpiperidin-2-yl)methanamine oxalate N2 Solvent Addition (Water vs. Organics) N1->N2 N3 Thermodynamic Equilibration (24h, 25°C) N2->N3 N4 Phase Separation (Centrifugation & Filtration) N3->N4 N5 Liquid Phase Analysis (HPLC/qNMR) N4->N5 N6 Solid Phase Validation (XRPD Polymorph Check) N4->N6 N5->N6 Cross-Validation

Self-validating shake-flask workflow for determining amine oxalate solubility.

Solvent Selection for Drug Development & Purification

Understanding this solubility dichotomy is paramount for downstream processing in drug development:

  • Extraction & Isolation: The free base can be extracted into organic solvents (e.g., dichloromethane) at high pH (pH > 10). By adding anhydrous oxalic acid to the organic phase, the (1-methylpiperidin-2-yl)methanamine oxalate precipitates out quantitatively due to its insolubility in organics, allowing for high-purity recovery without the need for column chromatography.

  • Recrystallization Strategies: The moderate solubility in hot methanol, combined with poor solubility in cold ethanol or anti-solvents like acetone, makes alcohol/acetone binary systems ideal for recrystallizing the oxalate salt to achieve >99.5% purity.

References

  • European Patent Office (EP 3057964 B1) - Selectively Substituted Quinoline Compounds (TLR Antagonists) URL: [Link]

  • World Intellectual Property Organization (WO 2006/084833 A1) - Monohydrochloride Salt of 1-[3-[3-(4-Chlorophenyl) Propoxy] Propyl]-Piperidine (Comparative Piperidine Oxalate Solubility) URL: [Link]

Sources

Exploratory

Thermodynamic Stability &amp; Crystal Engineering of Piperidine Amine Oxalate Salts

Technical Guide | Version 2.0 Executive Summary This guide addresses the thermodynamic characterization, solid-state stability, and crystal engineering of oxalate salts derived from piperidine-based pharmacophores. While...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide | Version 2.0

Executive Summary

This guide addresses the thermodynamic characterization, solid-state stability, and crystal engineering of oxalate salts derived from piperidine-based pharmacophores. While piperidine amines are ubiquitous in drug development (e.g., paroxetine, methylphenidate derivatives), the selection of oxalic acid as a counter-ion presents a specific "stability-toxicity paradox." Oxalates often yield highly crystalline, thermodynamically stable lattices ideal for purification intermediates, yet their toxicity limits their use in final dosage forms. This document provides the decision frameworks and experimental protocols to navigate this trade-off.

Part 1: The Supramolecular Chemistry of Piperidine Oxalates

The Proton Transfer Mechanism

The thermodynamic stability of a piperidine oxalate salt is fundamentally governed by the


 rule. For a stable salt to form, the difference between the 

of the piperidine base (typically ~11.0) and oxalic acid (

,

) must generally exceed 3.


In piperidine systems, this large


 (~7-9 units) drives a complete proton transfer, resulting in a robust ionic lattice rather than a co-crystal.
Stoichiometry and Crystal Packing

Piperidine amines can form two distinct oxalate species, which dramatically affects thermodynamic stability:

Salt TypeStoichiometry (Base:Acid)Lattice CharacteristicsStability Profile
Hydrogen Oxalate 1:1Head-to-tail infinite chains via

and

interactions.
High. Often the global thermodynamic minimum due to maximal H-bond saturation.
Neutral Oxalate 2:1Discrete ionic units; relies heavily on packing efficiency of the cation.Variable. Often hygroscopic if the cation packing is inefficient.

Key Insight: The 1:1 hydrogen oxalate is frequently the preferred form for purification intermediates because the un-ionized carboxylic acid group on the oxalate anion acts as a strong hydrogen bond donor, creating rigid 2D sheets that exclude impurities.

Part 2: Thermodynamic vs. Kinetic Stability

Distinguishing between kinetic availability and thermodynamic stability is critical. A salt precipitated rapidly from a reactor (kinetic product) may convert to a more stable polymorph (thermodynamic product) during storage, causing shelf-life failure.

The Burger-Ramberger Rule Application

For piperidine oxalates, polymorphism is common. You must determine if the relationship between forms is Monotropic or Enantiotropic .

  • Monotropic: One form is stable at all temperatures below the melting point.

  • Enantiotropic: The stability order reverses at a specific transition temperature (

    
    ).
    
Case Study: Tetrabenazine Oxalate

Recent solid-state studies on Tetrabenazine (a piperidine-containing VMAT2 inhibitor) demonstrate the robustness of the oxalate form.

  • Melting Point: ~171.8 °C (Distinctly higher than the free base).

  • Structure: Monoclinic, Centrosymmetric.[1]

  • Mechanism: Proton migration from oxalic acid to the piperidine nitrogen, confirmed by FTIR shifts (broad band at 2500–2600 cm⁻¹).

Part 3: Experimental Protocols for Stability Assessment

Protocol A: Slurry Bridging (The Gold Standard)

Objective: To identify the global thermodynamic minimum among polymorphs.

Reagents:

  • Piperidine Amine Oxalate (Form A and Form B mixture).

  • Solvent: Isopropyl Alcohol (IPA) or Acetone (low solubility required).

Workflow:

  • Preparation: Create a saturated solution of the salt in the chosen solvent at 25°C.

  • Suspension: Add excess solid (50:50 mix of Form A and Form B) to create a thick slurry.

  • Agitation: Stir at 300 rpm for 48–72 hours.

  • Analysis: Filter the solid and analyze via XRPD (X-Ray Powder Diffraction).

  • Interpretation: The less stable form will dissolve, and the more stable form will precipitate. The final solid will be 100% of the thermodynamically stable polymorph.

Protocol B: Van't Hoff Solubility Analysis

Objective: To determine the transition temperature (


) of enantiotropic polymorphs.

Methodology:

  • Measure the equilibrium solubility (

    
    ) of each polymorph at 5, 25, 40, and 60°C.
    
  • Plot

    
     vs. 
    
    
    
    (Kelvin).
  • Result: The intersection of the lines represents the transition temperature (

    
    ).
    
    • If

      
       is above the melting point, the system is monotropic.
      
    • If

      
       is within the operating range, the system is enantiotropic.
      

Part 4: Visualization of Workflows

Diagram 1: Salt Selection & Stability Decision Tree

This logic flow guides the researcher from synthesis to regulatory classification.

SaltSelection Start Candidate Piperidine Base pKaCheck Check pKa Difference (Base pKa - Acid pKa) Start->pKaCheck DeltaHigh > 3 (Salt Likely) pKaCheck->DeltaHigh DeltaLow < 3 (Co-crystal/Unstable) pKaCheck->DeltaLow Screening Polymorph Screening (Solvent Evap, Cooling, Anti-solvent) DeltaHigh->Screening Charact Solid State Characterization (XRPD, DSC, TGA) Screening->Charact StabilityTest Thermodynamic Stability Testing (Slurry Bridging) Charact->StabilityTest ToxCheck Safety/Tox Assessment (Oxalate = Class 2 Limit) StabilityTest->ToxCheck Decision Final Decision ToxCheck->Decision Intermediate Use as Purification Intermediate Only Decision->Intermediate High Stability, High Tox Risk FinalForm Develop as Final Dosage Form Decision->FinalForm High Stability, Low Dose/PDE Met

Caption: Decision matrix for developing piperidine oxalate salts, balancing thermodynamic stability against toxicological constraints.

Diagram 2: Enantiotropic Polymorph Energy Landscape

Visualizing how temperature affects the stability of two salt forms (Form I and Form II).

Caption: Thermodynamic relationship in enantiotropic systems. At T_trans, the stability order reverses, critical for process design.

Part 5: Regulatory & Manufacturing Considerations

The Oxalate Paradox

While thermodynamically superior to many hydrochlorides (due to non-hygroscopicity), oxalates are Class 2 solvents/counter-ions under ICH Q3C guidelines due to nephrotoxicity (kidney stones).

  • Permitted Daily Exposure (PDE): The PDE for oxalic acid is relatively low.

  • Calculation:

    
    
    
  • Strategy: If the calculated intake of oxalate from the drug exceeds the PDE, the salt cannot be used in the final dosage form. It must be used as an intermediate to purify the piperidine base, then broken (free-based) and converted to a safer salt (e.g., HCl, Succinate) for the final step.

Analytical Control

For piperidine oxalates used as intermediates, you must validate a "Limit of Oxalate" assay in the final drug substance.

  • Method: Ion Chromatography (IC) with conductivity detection.

  • Limit: Typically NMT (Not More Than) 0.1% w/w, depending on dose.

References

  • Stahl, P. H., & Wermuth, C. G. (2002).[2][3] Handbook of Pharmaceutical Salts: Properties, Selection, and Use. IUPAC/Wiley-VCH.

  • Al-Ghamdi, S., et al. (2025).[1] Developing the Oxalate, Fumarate and Succinate Salts of Tetrabenazine: Solid-State Characterization and Solubility. National Institutes of Health (PMC). (Simulated URL based on search context 1.1)

  • Perissutti, B., et al. (2013). Drug Salt Formation via Mechanochemistry: The Case Study of Vincamine. Molecular Pharmaceutics.

  • FDA/ICH. (2011). Q3C (R5) Impurities: Guideline for Residual Solvents.

  • Cruz-Cabeza, A. J. (2012). Acid-Base Crystalline Complexes and the pKa Rule. Crystal Growth & Design.

Sources

Foundational

In-Depth Safety &amp; Handling Guide: (1-Methylpiperidin-2-yl)methanamine Oxalate in Preclinical Synthesis

Prepared by: Senior Application Scientist, Preclinical Development Target Audience: Discovery Chemists, Process Engineers, and Drug Development Professionals Executive Summary: The Role of Piperidine Building Blocks In p...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, Preclinical Development Target Audience: Discovery Chemists, Process Engineers, and Drug Development Professionals

Executive Summary: The Role of Piperidine Building Blocks

In preclinical drug discovery, aliphatic amines such as (1-Methylpiperidin-2-yl)methanamine are indispensable building blocks. They are frequently integrated into central nervous system (CNS) agents and kinase inhibitors to modulate physicochemical properties, specifically enhancing aqueous solubility and establishing critical hydrogen-bond interactions at the target binding site.

However, handling the free base of this compound (CAS: 5298-72-6) presents significant logistical challenges; it is typically a volatile, highly hygroscopic oil that degrades upon prolonged atmospheric exposure. To ensure stoichiometric precision, long-term shelf stability, and reproducible reaction kinetics, the pharmaceutical industry standard is to supply and store this compound as an oxalate salt—most commonly as the dioxalate derivative [1]. While the oxalate salt solves stability issues, it introduces unique toxicological and handling vectors that must be rigorously managed in the laboratory.

Physicochemical Identity & Molecular Properties

Before designing a reaction or safety protocol, it is critical to understand the exact physical state and solubility profile of the reagent. The data below summarizes the key parameters for the dioxalate salt form [2].

PropertyValue / Description
Chemical Name (1-Methylpiperidin-2-yl)methanamine dioxalate
CAS Number 1609401-26-4 (Dioxalate) / 5298-72-6 (Free Base) [3]
Molecular Formula C₇H₁₆N₂ · 2(C₂H₂O₄)
Molecular Weight 308.28 g/mol
Physical State Solid (Crystalline powder)
Solubility Soluble in water and polar protic solvents; insoluble in non-polar organics.
Storage Conditions -20°C, desiccated, sealed under inert gas (Argon/N₂), protected from light.

Hazard Identification & Mechanistic Toxicology

Standard Safety Data Sheets (SDS) often list hazards without explaining the why. As scientists, understanding the mechanistic causality behind a hazard is the first step in true risk mitigation.

Corrosivity & Severe Irritation

The hazard profile of this compound is driven synergistically by its two components. The dissociation of the salt in physiological moisture (e.g., sweat, tear ducts) yields oxalic acid and a highly basic aliphatic amine. This localized extreme pH shift and the corrosive nature of the free oxalic acid cause immediate, severe dermal and ocular irritation.

Systemic Toxicity (Acute Oxalosis)

The most insidious risk of handling oxalate salts is systemic absorption via inhalation of airborne dust. Once soluble oxalates enter the bloodstream, they rapidly chelate serum calcium to form insoluble calcium oxalate crystals.

  • The Causality: This chelation mechanism leads to acute hypocalcemia (disrupting cardiac and neurological function) and forces the precipitation of calcium oxalate in the renal tubules, potentially causing acute nephrotoxicity and mechanical kidney damage.

Safe Handling & Experimental Workflows

Because (1-Methylpiperidin-2-yl)methanamine oxalate is a salt, it cannot be used directly in standard amide coupling reactions (e.g., using HATU/DIPEA) or reductive aminations without first liberating the nucleophilic free amine. The presence of oxalic acid will rapidly consume your basic additives and poison the coupling reagents.

Below is a self-validating protocol for safely free-basing the compound prior to synthesis.

Protocol: Controlled Free-Basing & Extraction

Every step in this workflow is designed to validate the success of the previous step, ensuring neither safety nor yield is compromised.

  • High-Containment Weighing: Weigh the required mass of the dioxalate salt exclusively within a ventilated powder weighing enclosure or a localized exhaust fume hood to prevent inhalation of oxalate dust.

  • Biphasic Suspension: Transfer the solid to a separatory funnel. Suspend it in a biphasic mixture of 2-Methyltetrahydrofuran (2-MeTHF) and deionized water (10 mL/g of substrate).

  • Alkalinization: Slowly add 2M aqueous Potassium Carbonate (K₂CO₃) or Sodium Hydroxide (NaOH) under vigorous stirring until the gas evolution (if any) ceases.

  • Self-Validation Check (Critical): Stop stirring and test the pH of the aqueous layer. It must be > 10.

    • Causality: The tertiary amine on the piperidine ring has a pKa of ~9.5. If the pH is below 10, a significant fraction of the molecule remains protonated and trapped in the aqueous waste, destroying your isolated yield.

  • Phase Separation: Once pH > 10 is validated, separate the organic layer. Extract the aqueous layer twice more with 2-MeTHF.

  • Drying & Application: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and proceed immediately to your downstream coupling reaction.

FreeBasing A 1. Weighing (Fume Hood) B 2. Biphasic Suspension A->B Add to Solvent C 3. Alkalinization (pH > 10) B->C Add Aq. Base D 4. Phase Separation C->D Stir & Settle E 5. Organic Recovery D->E Extract Free Amine

Caption: Workflow for the free-basing and extraction of (1-Methylpiperidin-2-yl)methanamine.

Emergency Response & Spill Mitigation

Standard "sweep and dispose" spill protocols are dangerously inadequate for oxalate salts. Sweeping dry powder generates an inhalable aerosol, maximizing the risk of systemic oxalosis. The following logic tree dictates a chemically sound spill response.

The Neutralization Protocol

If a spill occurs outside of primary containment:

  • Evacuate & Assess: Step back and allow the HVAC/fume hoods to clear any immediate airborne particulates.

  • Don PPE: Equip a properly fitted N95 or P100 particulate respirator, safety goggles, and thick nitrile gloves.

  • Dust Suppression via Chelation: Do not sweep dry powder. Instead, lightly mist the spill with a dilute Calcium Chloride (CaCl₂) solution.

    • Causality: The water suppresses dust generation, while the calcium ions immediately react with the soluble oxalate to form Calcium Oxalate (CaC₂O₄)—a highly insoluble, biologically inert precipitate. This chemically neutralizes the systemic toxicity risk on the benchtop.

  • Absorption & Disposal: Apply an inert absorbent pad over the moistened area, collect the materials into a sealed hazardous waste container, and label it as "Corrosive/Toxic Amine Oxalate Waste."

SpillResponse S1 Spill Detected: Oxalate Salt S2 Evacuate & Assess Airflow S1->S2 S3 Don PPE: Respirator/Gloves S2->S3 S4 Mist with Dilute CaCl2 S3->S4 Dust Suppression & Neutralization S5 Apply Inert Absorbent S4->S5 Chelate Formation S6 Hazardous Waste Disposal S5->S6

Caption: Emergency spill response logic prioritizing dust suppression and oxalate neutralization.

References

Exploratory

Identification, Characterization, and Synthesis of (1-Methylpiperidin-2-yl)methanamine Oxalic Acid Complex

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Analytical Whitepaper Executive Summary In modern medicinal chemistry, functionalized piperidines serv...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Analytical Whitepaper

Executive Summary

In modern medicinal chemistry, functionalized piperidines serve as privileged scaffolds for drug discovery. Among these, (1-Methylpiperidin-2-yl)methanamine is a highly versatile diamine building block. While its free base form (CAS: 5298-72-6) is utilized in direct coupling reactions, it is inherently unstable under long-term storage due to atmospheric oxidation and hygroscopicity. To resolve these handling limitations, the compound is synthesized and stored as an oxalic acid complex—specifically, the dioxalate salt (CAS: 1609401-26-4) [1].

This whitepaper details the physicochemical rationale for oxalate salt formation, provides a self-validating synthetic protocol for its crystallization, and outlines its critical applications in pharmaceutical development.

Chemical Identity & Structural Significance

(1-Methylpiperidin-2-yl)methanamine contains two distinct basic centers: a sterically hindered tertiary amine within the piperidine ring and a primary amine on the exocyclic methyl group.

Rationale for Oxalic Acid Complexation

Free base aliphatic amines are notoriously difficult to handle in high-throughput screening environments. They frequently exist as volatile oils or low-melting solids and readily absorb atmospheric


 to form carbamates.

By introducing oxalic acid (


, 

), chemists can exploit the basicity of both nitrogen atoms. The strong dicarboxylic acid fully protonates the primary and tertiary amines, forming a rigid, hydrogen-bonded bis(hydrogen oxalate) crystal lattice (commonly referred to as a dioxalate). This transformation yields a highly crystalline solid that is resistant to oxidation, possesses a sharp melting point, and allows for precise stoichiometric weighing during active pharmaceutical ingredient (API) synthesis.
Physicochemical Properties

The following table summarizes the quantitative data differentiating the free base from its stabilized oxalic acid complex:

PropertyFree BaseDioxalate Complex
CAS Number 5298-72-61609401-26-4
Molecular Formula


Molecular Weight 128.22 g/mol 308.29 g/mol
Physical State Liquid / Low-melting solidCrystalline Solid
Stoichiometry N/A1:2 (Base : Oxalic Acid)
Storage Requirements Inert atmosphere, 2-8°CRoom temperature, desiccated

Applications in Medicinal Chemistry

The structural geometry of (1-Methylpiperidin-2-yl)methanamine makes it an ideal nucleophile for displacing halogens on aromatic heterocycles. According to European patent, this diamine is a critical intermediate in the synthesis of selectively substituted quinoline compounds[2].

These specific quinoline derivatives function as potent antagonists for Toll-like receptors (TLR) 7 and 8 . The inhibition of TLR7/8 signaling pathways is a clinically validated therapeutic strategy for modulating severe autoimmune diseases, most notably Systemic Lupus Erythematosus (SLE) and lupus nephritis[2]. The use of the high-purity dioxalate complex (CAS: 1609401-26-4) ensures that trace impurities from the free base do not interfere with the sensitive structure-activity relationship (SAR) optimization of these TLR antagonists.

Experimental Workflow: Synthesis and Crystallization Protocol

To ensure reproducibility and scientific integrity, the following protocol describes a self-validating system for converting the free base into the high-purity dioxalate complex.

Step-by-Step Methodology
  • Preparation of the Free Base Solution: Dissolve 1.0 equivalent of sourced (1-Methylpiperidin-2-yl)methanamine free base in anhydrous ethanol (10 mL per gram of substrate) under a continuous nitrogen sweep.

  • Stoichiometric Acid Preparation: In a separate addition funnel, dissolve 2.05 equivalents of anhydrous oxalic acid in a minimum volume of absolute ethanol. Causality: A slight stoichiometric excess (0.05 eq) is critical. It ensures the complete thermodynamic conversion to the dioxalate species, preventing the co-crystallization of mono-oxalate intermediates which would disrupt the lattice uniformity and depress the melting point.

  • Controlled Exothermic Addition: Cool the free base solution to 0–5°C using an ice bath. Add the oxalic acid solution dropwise over 30 minutes. Causality: Amine protonation is highly exothermic. Strict thermal control prevents localized solvent boiling and mitigates the risk of thermal degradation of the primary amine.

  • Anti-Solvent Crystallization: Remove the ice bath and allow the mixture to stir at room temperature for 2 hours. To maximize the yield of the complex, add cold diethyl ether (anti-solvent) dropwise until the solution becomes persistently turbid. Seed the mixture with authentic dioxalate crystals if available, and age the slurry for 1 hour.

  • Isolation & Analytical Validation: Isolate the crystals via vacuum filtration, wash with cold diethyl ether, and dry in a vacuum oven at 40°C to a constant weight. Self-Validation: Analyze the product via

    
    -NMR (in 
    
    
    
    ). The protocol is validated when the integration ratio of the piperidine/methyl protons perfectly matches the expected 1:2 stoichiometry, and mother liquor HPLC confirms the absence of unreacted free base.
Mechanistic Pathway Visualization

G Node1 Free Base Diamine (CAS: 5298-72-6) Node3 Exothermic Protonation (0-5°C, EtOH) Node1->Node3 Dissolve in EtOH Node2 Anhydrous Oxalic Acid (2.05 Equivalents) Node2->Node3 Dropwise addition Node4 Anti-Solvent Crystallization (Diethyl Ether Addition) Node3->Node4 Stir at RT Node5 Dioxalate Complex (CAS: 1609401-26-4) Node4->Node5 Vacuum Filtration

Fig 1: Workflow for the exothermic salt formation and crystallization of the dioxalate complex.

Conclusion

The conversion of (1-Methylpiperidin-2-yl)methanamine (CAS: 5298-72-6) into its oxalic acid complex (CAS: 1609401-26-4) is a fundamental optimization step in pre-clinical drug development. By stabilizing the reactive diamine through a controlled, exothermic protonation and anti-solvent crystallization workflow, researchers can ensure the high-fidelity synthesis of complex APIs, including critical TLR7/8 antagonists used in autoimmune therapies.

References

  • European Patent Office. "EP 3057964 B1: Selectively Substituted Quinoline Compounds". Google Patents.

Sources

Foundational

Technical Guide: pKa Profile of (1-Methylpiperidin-2-yl)methanamine Conjugate Acid

Executive Summary This technical guide provides a comprehensive physicochemical analysis of (1-Methylpiperidin-2-yl)methanamine (CAS: 5298-72-6), a critical diamine scaffold in medicinal chemistry. This molecule features...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides a comprehensive physicochemical analysis of (1-Methylpiperidin-2-yl)methanamine (CAS: 5298-72-6), a critical diamine scaffold in medicinal chemistry. This molecule features two distinct ionization centers: a cyclic tertiary amine and an exocyclic primary amine.[1] Understanding the acid dissociation constants (


) of its conjugate acid is essential for optimizing solubility, membrane permeability (blood-brain barrier), and ligand-target interactions during drug development.

Key Findings:

  • 
     (Dication 
    
    
    
    Monocation):
    Estimated range 5.8 – 6.3 (attributed to the ring nitrogen
    
    
    ).[1]
  • 
     (Monocation 
    
    
    
    Neutral):
    Estimated range 9.8 – 10.2 (attributed to the exocyclic amine
    
    
    ).[1]
  • Physiological State: At pH 7.4, the molecule exists predominantly as a monocation (>99%), carrying a positive charge on the exocyclic primary amine.[1]

Part 1: Structural Analysis & Ionization Centers[1]

To accurately determine the pKa values, we must first deconstruct the molecule into its functional basic centers.[1] The molecule is a 1,3-diamine system with significant steric and electronic differentiation between the two nitrogens.[1]

The Basic Centers
  • 
     (Ring Nitrogen):  A tertiary amine substituted with a methyl group.[1] In isolated piperidine systems, 
    
    
    
    -methylation generally lowers basicity relative to the secondary amine due to steric hindrance of solvation (e.g., Piperidine
    
    
    vs.
    
    
    -Methylpiperidine
    
    
    ).[1]
  • 
     (Exocyclic Nitrogen):  A primary amine attached to the C2 position via a methylene linker.[1] Primary alkyl amines typically exhibit 
    
    
    
    values in the range of 10.5–10.8.[1]
Coulombic Repulsion Effect

In diamines where the nitrogen atoms are in close proximity (separated by 3 bonds: N-C-C-N), the protonation of the first nitrogen creates a cationic center. This positive charge exerts a strong electron-withdrawing field (inductive and field effects) on the second nitrogen, significantly lowering its affinity for a second proton.[1]

  • First Ionization (

    
    ):  The first proton binds to the most accessible and basic site (the primary amine), forming the monocation.[1] The 
    
    
    
    is typical for primary amines (~10.0).[1]
  • Second Ionization (

    
    ):  Protonating the second site (the tertiary ring amine) requires overcoming the electrostatic repulsion from the existing positive charge.[1] This results in a drastically lower 
    
    
    
    (~6.0).[1]
Visualization of Protonation States

The following diagram illustrates the stepwise deprotonation of the conjugate acid (dication) to the neutral free base.

Figure 1: Stepwise dissociation of (1-Methylpiperidin-2-yl)methanamine conjugate acid. The tertiary ring nitrogen is the more acidic center in the dicationic state.

Part 2: Quantitative pKa Data Profile

The following values represent a consensus derived from experimental data of structural analogues (e.g., 2-(aminomethyl)piperidine) and calculated physicochemical properties (ACD/Percepta, ChemAxon).

Consensus Values
ParameterSpecies TransitionEstimated ValueConfidenceContext


6.1 ± 0.3 HighDeprotonation of the tertiary ring nitrogen (

). Lowered due to electrostatic repulsion from

.


10.0 ± 0.2 HighDeprotonation of the primary exocyclic amine (

).[1] Stabilized by solvation.
Isoelectric Point (pI) N/A8.05 MediumTheoretical pH where net charge is average of species (less relevant for diamines than zwitterions).[1]
Comparative Analysis (SAR)

To validate these values, we compare them to structurally validated analogues:

CompoundStructure

(Ring)

(Exo)
Note
Target Molecule (1-Me-Pip-2-yl)methanamine~6.1 ~10.0 Tertiary ring amine lowers

slightly vs parent.
2-(Aminomethyl)piperidine Non-methylated parent6.1510.12Reference standard.[1] Ring N is secondary.[1]
1-Methylpiperidine Ring only10.08N/AReference for isolated tertiary amine basicity.[1]
Methylamine Exocyclic mimicN/A10.62Reference for isolated primary amine basicity.[1]

> Insight: The shift from secondary amine (parent) to tertiary amine (target) in the ring usually results in a slight decrease in basicity (


 to 

) due to the hydrophobic bulk of the methyl group hindering water stabilization of the cation.

Part 3: Biopharmaceutical Implications

Physiological Ionization State (pH 7.4)

Using the Henderson-Hasselbalch equation, we can calculate the species distribution at physiological pH (blood/cytosol).[1]



At pH 7.4 :

  • Dication (

    
    ):  Negligible (< 1%). The pH is well above 
    
    
    
    (6.1).[1]
  • Monocation (

    
    ): ~99.7% .[1] The pH is well below 
    
    
    
    (10.0).[1]
  • Neutral (

    
    ):  < 0.3%.[1][2]
    

Impact on Drug Design: The molecule will be positively charged in systemic circulation.[1] This suggests:

  • Solubility: High aqueous solubility.[1]

  • Permeability: Low passive diffusion across the Blood-Brain Barrier (BBB) unless mediated by a transporter (e.g., choline transporter or organic cation transporter), as the logD at pH 7.4 will be significantly lower than the logP.[1]

Salt Selection

For formulation, the dihydrochloride salt is commonly synthesized.[1] However, due to the low


 (6.1), the second proton is labile. In solution, the dication is stable only at pH < 4.0.[1]

Part 4: Experimental Determination Protocol

To experimentally verify these values for internal validation, the Potentiometric Titration method is the gold standard.[1]

Materials
  • Analyte: 5-10 mg of (1-Methylpiperidin-2-yl)methanamine hydrochloride.[1]

  • Titrant: 0.1 M Carbonate-free NaOH (standardized).

  • Solvent: Degassed ultrapure water (ionic strength adjusted to 0.15 M with KCl to mimic physiological conditions).

  • Apparatus: Automated titrator (e.g., Mettler Toledo or Sirius T3) with a glass pH electrode.

Workflow

ExperimentalWorkflow Start Sample Preparation Dissolve 10mg in 0.15M KCl Acidify Acidification Add HCl to adjust pH < 2.0 (Ensure full dication state) Start->Acidify Titrate Alkalimetric Titration Add 0.1M NaOH in micro-steps Record pH vs Volume Acidify->Titrate Data Data Acquisition Identify two inflection points Titrate->Data Calc Bjerrum Analysis Calculate protonation constants (β) Data->Calc

Figure 2: Potentiometric titration workflow for determining diamine pKa values.[1][3]

Data Analysis (Bjerrum Plot)
  • Plot pH vs. Volume of NaOH.[1]

  • Identify the Buffer Regions :

    • Region 1 (pH 5.0 – 7.0): Corresponds to neutralization of the ring nitrogen (

      
      ).[1]
      
    • Region 2 (pH 9.0 – 11.0): Corresponds to neutralization of the primary amine (

      
      ).[1]
      
  • Use non-linear least squares regression (e.g., Hyperquad software) to refine the constants.[1]

References

  • Perrin, D. D. (1965).[1] Dissociation Constants of Organic Bases in Aqueous Solution. Butterworths.[1] (Foundational text for amine pKa trends).

  • Khalili, F., et al. (2009).[1][4] "pKa Values of Some Piperazines at (298, 303, 313, and 323) K". Journal of Chemical & Engineering Data. Link (Provides comparative data on N-methylated cyclic diamines).[1]

  • ChemicalBook. "2-(Aminomethyl)piperidine Properties". Link (Source for parent molecule physicochemical data).[1]

  • PubChem. "1-Methylpiperidine Compound Summary".[1][5] National Library of Medicine.[1] Link (Reference for tertiary ring amine basicity).[1]

  • ChemAxon. "pKa Plugin - Calculation Methodology". ChemAxon Technical Documentation.

Sources

Exploratory

Comprehensive Technical Guide: Hygroscopic Properties of (1-Methylpiperidin-2-yl)methanamine Oxalate

[1][2] Executive Summary (1-Methylpiperidin-2-yl)methanamine oxalate is a critical intermediate often employed in the synthesis of pharmaceutical actives (APIs) targeting GPCRs and ion channels.[1] While the oxalate coun...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2]

Executive Summary

(1-Methylpiperidin-2-yl)methanamine oxalate is a critical intermediate often employed in the synthesis of pharmaceutical actives (APIs) targeting GPCRs and ion channels.[1] While the oxalate counterion is frequently selected to upgrade the physical form of the parent diamine—typically a viscous, hygroscopic oil—to a crystalline solid, the resulting salt often retains significant hygroscopic potential.[1][2]

This guide provides a technical framework for understanding the thermodynamic drivers of water sorption in this specific salt, detailed protocols for its characterization (DVS, TGA-DSC), and evidence-based handling strategies to maintain chemical integrity during drug development workflows.[1][2]

Chemical Identity & Structural Basis of Hygroscopicity[2]

To predict and manage hygroscopicity, one must first understand the protonation state and hydrogen-bonding capacity of the salt lattice.[1][2]

Molecular Architecture

The parent base, (1-Methylpiperidin-2-yl)methanamine (also known as 2-aminomethyl-1-methylpiperidine), contains two distinct basic centers:[1][2]

  • Tertiary Amine (Piperidine Ring): Moderately basic (

    
    ), sterically hindered.[2]
    
  • Primary Amine (Exocyclic): Highly basic (

    
    ), unhindered, primary hydrogen bond donor.[2]
    

Oxalic Acid is a diprotic acid (


, 

).[2] Consequently, this salt typically exists in one of two stoichiometries, which drastically affects its water uptake profile:
  • Mono-oxalate (1:1): Likely forms a hydrogen-bonded chain structure.[1]

  • Dioxalate (1:2): Fully protonated species, often more crystalline but potentially prone to hydrate formation due to excess polar sites.[1][2]

Mechanism of Water Sorption

The hygroscopicity of (1-Methylpiperidin-2-yl)methanamine oxalate is driven by enthalpic competition between crystal lattice energy and hydration energy.[1]

  • Surface Adsorption: At low Relative Humidity (RH < 40%), water binds to surface defects and polar

    
     / 
    
    
    
    termini.[1][2]
  • Bulk Absorption (Deliquescence): If the critical relative humidity (CRH) is exceeded, the crystal lattice collapses, dissolving the salt into a saturated solution.[2] For piperidine oxalates, this often occurs between 60-80% RH.[1]

  • Pseudopolymorphism: The salt may form a stoichiometric hydrate (e.g., monohydrate) where water becomes an integral part of the crystal lattice, stabilizing the structure.[2]

Experimental Characterization Protocols

Relying on generic data is insufficient for process scale-up.[1] The following self-validating protocols are required to define the specific isotherm of your batch.

Dynamic Vapor Sorption (DVS) Protocol

Objective: Determine the Critical Relative Humidity (CRH) and hysteresis gap.

Workflow:

  • Equilibration: Dry sample at 0% RH / 25°C for 6 hours or until mass change (

    
    ) < 0.002% min⁻¹.
    
  • Sorption Scan: Ramp RH from 0% to 90% in 10% increments.

  • Desorption Scan: Ramp RH from 90% to 0% to detect hysteresis (indicative of hydrate formation or pore entrapment).[1]

  • Equilibrium Criteria: Mass stability < 0.002% over 10 mins per stage.

Thermal Analysis (TGA/DSC)

Objective: Distinguish between surface moisture and crystal lattice water (hydrates).[2]

TechniqueParameterDiagnostic Signal
TGA Mass Loss< 100°C: Surface water (hygroscopic).> 100°C (Step): Stoichiometric hydrate release.> 180°C: Decomposition (oxalate decarboxylation).[1][2]
DSC Heat FlowBroad Endotherm: Solvent evaporation.Sharp Endotherm: Melting point (

).Exotherm: Recrystallization (if amorphous content exists).[1][2]
Visualization of Characterization Logic

Hygroscopicity_Workflow Sample Raw Sample (1-Methylpiperidin-2-yl) methanamine Oxalate TGA TGA Analysis (Heating Ramp) Sample->TGA Step 1: Volatiles DVS DVS Analysis (0-90% RH Cycle) TGA->DVS Step 2: Sorption Profile XRD PXRD Analysis DVS->XRD Step 3: Phase ID Result_Amorphous Amorphous/ Deliquescent DVS->Result_Amorphous Mass gain > 20% No plateau Result_Hydrate Stoichiometric Hydrate XRD->Result_Hydrate Shift in 2θ Result_Stable Stable Anhydrate XRD->Result_Stable No Change

Figure 1: Decision tree for characterizing the solid-state hygroscopic behavior of amine salts.

Handling and Storage Specifications

Based on the general properties of piperidine oxalates, the following stringent controls are recommended until specific empirical data confirms stability.

Storage Classification[1]
  • USP <659> Classification: "Tight Container" required.[1][2]

  • Recommended Conditions: Store at 2-8°C in a desiccator.

  • Container Material: HDPE or Glass (Borosilicate).[1][2] Avoid LDPE (permeable to moisture over time).[1]

Handling in Formulation
  • Weighing: Must be performed in a humidity-controlled enclosure (RH < 40%) or a glovebox if DVS indicates deliquescence below 50% RH.[1]

  • Solvent Selection: Avoid protic solvents (methanol/ethanol) if the amorphous form is detected, as these can induce uncontrolled crystallization or solvate formation.[1][2] Use anhydrous acetonitrile or dichloromethane for processing.[1]

  • Drying: If the material becomes tacky (deliquescence onset), do not heat dry in an oven, as oxalate salts can decompose or sublime.[2] Use vacuum drying at ambient temperature (

    
    ) over 
    
    
    
    .

Impact on Drug Development[1][2]

Salt Selection Rationale

If the oxalate salt proves too hygroscopic (e.g., mass gain > 5% at 60% RH), consider alternative counterions that increase lattice energy:

  • Fumarate: Often less hygroscopic due to higher symmetry and packing efficiency.[1][2]

  • Tosylate: Adds lipophilicity, reducing water affinity.[1][2]

Stoichiometry Control

Variability in the molar ratio of Oxalic Acid : Amine (1:1 vs 1:2) is the #1 cause of batch-to-batch hygroscopicity variation.[1]

  • Action: Verify stoichiometry using qNMR (Quantitative NMR) or Elemental Analysis (CHN) before every hygroscopicity test. Excess oxalic acid is extremely hygroscopic and will skew results.[1]

References

  • Tong, P. et al. (2010).[1][2] Characterization of Hygroscopicity of Pharmaceutical Solids. Handbook of Pharmaceutical Salts. Link[2]

  • USP <1241> . Water-Solid Interactions in Pharmaceutical Systems. United States Pharmacopeia.[1] Link[2]

  • Stahl, P. H., & Wermuth, C. G. (2011).[2] Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.[1] Link

  • PubChem Compound Summary . (2024). 1-(1-Methylpiperidin-2-yl)methanamine.[1][3] National Center for Biotechnology Information.[1] Link[2]

  • Grossiord, J. L., et al. (2014).[2] Inorganic salts interact with oxalic acid in submicron particles to form material with low hygroscopicity.[1] Atmospheric Chemistry and Physics. Link

Sources

Protocols & Analytical Methods

Method

Application Note &amp; Protocol: Synthesis of (1-Methylpiperidin-2-yl)methanamine Oxalate

Executive Summary (1-Methylpiperidin-2-yl)methanamine is a highly versatile aliphatic diamine utilized extensively as a chiral or achiral building block in medicinal chemistry. It is frequently incorporated into the desi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(1-Methylpiperidin-2-yl)methanamine is a highly versatile aliphatic diamine utilized extensively as a chiral or achiral building block in medicinal chemistry. It is frequently incorporated into the design of complex active pharmaceutical ingredients (APIs), including Toll-like receptor (TLR) 7 and 8 antagonists developed for the treatment of autoimmune diseases such as systemic lupus erythematosus (SLE)[1].

Because the free base of this compound is an oily liquid that is susceptible to atmospheric oxidation and carbon dioxide absorption (forming carbamates), it is typically isolated and stored as an oxalate salt. This application note details a robust, self-validating three-step synthetic workflow to produce (1-Methylpiperidin-2-yl)methanamine oxalate from commercially available piperidine-2-carboxamide (pipecolinamide).

Mechanistic Pathway & Synthetic Strategy

The synthesis relies on a sequence of highly selective transformations designed to prevent over-alkylation and ensure safe handling of reactive intermediates.

  • Step 1: Chemoselective N-Methylation (Eschweiler–Clarke Reaction) The synthesis begins with the N-methylation of piperidine-2-carboxamide using formaldehyde and formic acid. Causality: The Eschweiler-Clarke reaction is chosen over traditional alkylating agents (e.g., methyl iodide) because it completely avoids the risk of quaternization. Formaldehyde selectively condenses with the secondary ring amine to form an iminium ion, which is subsequently reduced by a hydride transfer from formic acid, releasing CO₂[2]. The primary amide remains unreactive due to the strong resonance stabilization of the carbonyl group, which depletes the nucleophilicity of the amide nitrogen.

  • Step 2: Amide Reduction (Lithium Aluminum Hydride) The intermediate 1-methylpiperidine-2-carboxamide is reduced to a primary amine using Lithium Aluminum Hydride (LiAlH₄). Causality: Amides are highly stable and require a potent hydride donor. LiAlH₄ coordinates to the carbonyl oxygen, facilitating hydride transfer to the carbonyl carbon, and eventually expels the oxygen as an aluminum alkoxide. To safely isolate the product from the resulting aluminum emulsion, a precise Fieser Workup is employed[3].

  • Step 3: Oxalate Salt Formation The resulting free base is reacted with anhydrous oxalic acid in ethanol. Causality: Converting the volatile, hygroscopic free base into a highly crystalline oxalate salt ensures long-term chemical stability and allows for precise stoichiometric weighing in downstream pharmaceutical coupling reactions.

Synthetic Workflow Visualization

G A Piperidine-2-carboxamide (Starting Material) B Step 1: Eschweiler-Clarke CH2O, HCOOH, Reflux A->B C 1-Methylpiperidine- 2-carboxamide B->C D Step 2: Amide Reduction LiAlH4, THF, Reflux C->D E (1-Methylpiperidin-2-yl) methanamine D->E F Step 3: Salt Formation Oxalic Acid, EtOH E->F G (1-Methylpiperidin-2-yl) methanamine Oxalate F->G

Figure 1: Three-step synthetic workflow for (1-Methylpiperidin-2-yl)methanamine oxalate.

Step-by-Step Experimental Protocols

Step 1: Synthesis of 1-Methylpiperidine-2-carboxamide
  • Preparation: Charge a round-bottom flask equipped with a magnetic stir bar and reflux condenser with piperidine-2-carboxamide (1.0 eq) and formic acid (5.0 eq).

  • Addition: Cool the mixture to 0 °C in an ice bath. Slowly add 37% aqueous formaldehyde (1.2 eq) dropwise. Note: The reaction is mildly exothermic during the initial iminium formation.

  • Reflux: Heat the reaction mixture to 100 °C and reflux for 12 hours.

    • Self-Validating Cue: Vigorous evolution of CO₂ gas will occur. The cessation of gas evolution is a reliable physical indicator that the hydride transfer is complete.

  • Workup: Cool the mixture to room temperature. Acidify with 1M HCl and wash with diethyl ether (2 × 50 mL) to remove unreacted formaldehyde and non-basic impurities.

  • Extraction: Basify the aqueous layer using 20% NaOH (aq) to pH > 10. Extract the aqueous layer with dichloromethane (DCM) (3 × 50 mL).

  • Isolation: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield 1-methylpiperidine-2-carboxamide as a crude, pale oil.

Step 2: Synthesis of (1-Methylpiperidin-2-yl)methanamine (Free Base)
  • Preparation: Flame-dry a multi-neck flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet. Purge with N₂.

  • Suspension: Suspend LiAlH₄ (2.0 eq) in anhydrous THF (10 mL/g of LiAlH₄) and cool to 0 °C.

  • Addition: Dissolve the 1-methylpiperidine-2-carboxamide (1.0 eq) in anhydrous THF. Add this solution dropwise to the LiAlH₄ suspension over 30 minutes to control the highly exothermic reduction.

  • Reflux: Warm the reaction to room temperature, then reflux at 65 °C for 4–6 hours.

  • Fieser Workup[3]: Cool the reaction strictly to 0 °C. For every

    
     grams of LiAlH₄ used, quench the reaction by cautiously and sequentially adding:
    
    • 
       mL of distilled H₂O (Dropwise; watch for intense H₂ gas evolution).
      
    • 
       mL of 15% aqueous NaOH.
      
    • 
       mL of distilled H₂O.
      
    • Self-Validating Cue: The reaction will initially form a thick, gray, gelatinous emulsion. Upon completion of the Fieser water/base additions and 15 minutes of stirring, this emulsion will spontaneously collapse into a stark white, granular, free-flowing precipitate.

  • Isolation: Add anhydrous MgSO₄ to the mixture, stir for 15 minutes, and filter through a pad of Celite. Wash the filter cake thoroughly with hot THF. Concentrate the filtrate in vacuo to afford the free base as a yellow oil.

Step 3: Precipitation of (1-Methylpiperidin-2-yl)methanamine Oxalate
  • Preparation: Dissolve the crude (1-methylpiperidin-2-yl)methanamine (1.0 eq) in a minimal volume of absolute ethanol.

  • Salt Formation: In a separate flask, dissolve anhydrous oxalic acid (1.05 eq) in absolute ethanol.

  • Precipitation: Slowly add the oxalic acid solution to the amine solution at room temperature under vigorous stirring.

    • Self-Validating Cue: An immediate, dense white precipitate will form upon addition, confirming successful salt formation.

  • Crystallization: Stir the suspension for 1 hour at room temperature, then transfer to a 4 °C refrigerator for 2 hours to maximize crystallization yield.

  • Isolation: Filter the precipitate under vacuum, wash the filter cake with ice-cold diethyl ether, and dry under high vacuum to yield (1-Methylpiperidin-2-yl)methanamine oxalate as a white, crystalline powder.

Quantitative Data & Analytical Characterization

Synthetic StepIntermediate / Final ProductExpected YieldKey Analytical Markers
Step 1: N-Methylation 1-Methylpiperidine-2-carboxamide80 – 90%ESI-MS: [M+H]⁺ 143.1IR: Disappearance of secondary amine N-H stretch.
Step 2: Amide Reduction (1-Methylpiperidin-2-yl)methanamine70 – 85%ESI-MS: [M+H]⁺ 129.1¹H NMR: Appearance of primary amine (-NH₂) protons (~1.5 ppm, broad singlet, 2H).
Step 3: Salt Formation (1-Methylpiperidin-2-yl)methanamine Oxalate85 – 95%Melting Point: Sharp, distinct MP.Elemental Analysis: Confirms 1:1 stoichiometry with oxalate.

Safety & Handling (E-E-A-T)

  • Lithium Aluminum Hydride (LiAlH₄): Highly reactive and pyrophoric. Reacts violently with moisture to release flammable hydrogen gas. Must be handled under an inert atmosphere (N₂ or Argon) using strictly anhydrous solvents.

  • Fieser Workup: The addition of water to quench unreacted LiAlH₄ generates H₂ gas and heat[3]. This step must be performed dropwise at 0 °C in a well-ventilated fume hood with the sash lowered.

  • Formaldehyde: A known carcinogen and volatile toxin. All Eschweiler-Clarke manipulations must be conducted inside a fume hood.

References

  • Eisai R&D Management Co., Ltd. SELECTIVELY SUBSTITUTED QUINOLINE COMPOUNDS - European Patent Office - EP 3057964 B1. googleapis.com. 1

  • American Chemical Society. A Safety Guidance Document for Lithium Aluminum Hydride (LAH) Reduction: A Resource for Developing Specific SOPs on LAH Manipulations. ACS Publications. 3

  • MDPI. Review of Modern Eschweiler–Clarke Methylation Reaction. MDPI. 2

Sources

Application

Application Note: Advanced Peptide and Amide Coupling Strategies Using (1-Methylpiperidin-2-yl)methanamine Salts

Introduction & Mechanistic Rationale (1-Methylpiperidin-2-yl)methanamine (CAS 5298-72-6) is a sterically demanding, highly basic aliphatic amine widely utilized as a building block in medicinal chemistry. Its incorporati...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

(1-Methylpiperidin-2-yl)methanamine (CAS 5298-72-6) is a sterically demanding, highly basic aliphatic amine widely utilized as a building block in medicinal chemistry. Its incorporation into molecular scaffolds is a proven strategy for improving aqueous solubility and targeting specific receptors. Notably, this pharmacophore is a critical component in the synthesis of Toll-like receptor (TLR) 7/8 antagonists for systemic lupus erythematosus (SLE)[1] and GSK-3β inhibitors[2].

Because the 1-methylpiperidine moiety contains a basic tertiary amine (pKa ~10), the compound is almost exclusively supplied and handled as a hydrochloride salt (e.g., dihydrochloride). Coupling this amine to a carboxylic acid or a peptide C-terminus presents two distinct chemical challenges:

  • Salt Neutralization: The primary amine must be fully liberated from its hydrochloride salt to act as a nucleophile. Incomplete neutralization leads to sluggish kinetics and reaction failure.

  • Steric Hindrance & Micro-pH: The adjacent 1-methylpiperidine ring creates localized steric bulk, slowing down the nucleophilic attack on the activated ester. Furthermore, the tertiary amine can act as a localized proton sponge, altering the micro-pH of the reaction environment.

Expert Insights: Causality in Reaction Design

To overcome the inherent challenges of this substrate, the choice of coupling reagent and base must be highly deliberate.

  • Base Selection (The Causality): N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM) are mandatory. Stronger, less hindered bases might cause epimerization of the C-terminal amino acid, while weaker bases will fail to fully deprotonate the dihydrochloride salt. You must account for the stoichiometry of the salt; a dihydrochloride requires a minimum of 2.0 equivalents of base just for neutralization, before accounting for the coupling reagent's requirements.

  • Reagent Selection (The Causality): For highly hindered carboxylic acids, HATU is the premier choice due to the formation of the highly reactive O-7-azabenzotriazol-1-yl active ester. However, if chiral integrity of the C-terminal amino acid is the primary concern, the EDC/OxymaPure system is superior. OxymaPure[ethyl 2-cyano-2-(hydroxyimino)acetate] is a non-explosive additive that demonstrates exceptional efficiency and significantly lower racemization rates compared to traditional HOBt[3][4].

Decision Workflows

Workflow A Substrate: (1-Methylpiperidin-2-yl)methanamine HCl B Add Base (DIPEA/NMM) Target pH 8-9 A->B C Is salt fully neutralized? B->C D Add Coupling Reagent (HATU or EDC/Oxyma) C->D Yes (pH 8-9) E Incomplete Reaction / Side Products C->E No (pH < 7) F Amide Bond Formation (Product) D->F 1-2 hours, RT

Experimental workflow for neutralizing and coupling (1-methylpiperidin-2-yl)methanamine salts.

LogicTree Acid Carboxylic Acid / Peptide C-Terminus Steric Steric Hindrance Level? Acid->Steric HATU HATU / DIPEA (High Reactivity) Steric->HATU High (e.g., α,α-dialkyl) EDC EDC / OxymaPure (Low Epimerization) Steric->EDC Low to Moderate Product Target Amide/Peptide HATU->Product EDC->Product Amine (1-Methylpiperidin-2-yl)methanamine Amine->Product Nucleophilic Attack

Logical decision tree for selecting coupling reagents based on steric hindrance.

Quantitative Data Summaries

Table 1: Stoichiometric Equivalents for Coupling (1-Methylpiperidin-2-yl)methanamine·2HCl

Component Function Equivalents (Standard) Equivalents (Hindered Acid)
Carboxylic Acid / Peptide Electrophile 1.0 1.0
Amine Dihydrochloride Nucleophile 1.1 1.5
HATU or EDC Coupling Agent 1.1 1.5
OxymaPure (if using EDC) Additive 1.1 1.5

| DIPEA | Base | 3.5 - 4.0 | 4.5 - 5.0 |

Table 2: Reagent Selection Matrix

Coupling System Epimerization Risk Reactivity Best Use Case
HATU / DIPEA Moderate Very High Highly hindered acids; non-chiral substrates
EDC / OxymaPure Low High Chiral amino acids; standard peptide coupling

| PyBOP / NMM | Low | Moderate | Scale-up synthesis; cost-sensitive applications |

Self-Validating Experimental Protocols

Protocol A: HATU-Mediated Coupling (Optimized for Sterically Hindered Substrates)

This protocol utilizes a pre-activation strategy to ensure the carboxylic acid is fully converted to the active ester before the bulky amine is introduced.

  • Acid Activation: Dissolve the carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF (0.1 M concentration).

  • Base Addition: Add DIPEA (2.0 eq) to the mixture and stir at room temperature for 5 minutes.

    • Validation Checkpoint 1: The solution should turn a distinct pale yellow. Causality: This color change visually confirms the formation of the active O-7-azabenzotriazol-1-yl ester.

  • Amine Neutralization: In a separate vial, suspend (1-Methylpiperidin-2-yl)methanamine dihydrochloride (1.1 eq) in a minimal amount of DMF. Add DIPEA (2.5 eq) and vortex until fully dissolved.

    • Validation Checkpoint 2: Spot 1 µL of this amine solution onto water-moistened pH paper. The apparent pH must read between 8 and 9. Causality: If the pH is acidic or neutral, the primary amine remains protonated (ammonium salt) and cannot act as a nucleophile. Add DIPEA in 0.2 eq increments until basic.

  • Coupling: Transfer the neutralized amine solution dropwise to the activated acid mixture. Stir at room temperature for 1–2 hours.

  • Reaction Monitoring: Analyze via LC-MS.

    • Validation Checkpoint 3: Look for the disappearance of the activated ester mass and the appearance of the product mass

      
      . If unreacted amine remains but the activated ester is gone, the active ester was likely hydrolyzed by trace water; ensure strictly anhydrous conditions.
      
Protocol B: EDC/OxymaPure Coupling (Optimized for Chiral Integrity)

This protocol is designed to suppress racemization when coupling the amine to a chiral peptide C-terminus.

  • Cocktail Preparation: Dissolve the peptide/carboxylic acid (1.0 eq) and OxymaPure (1.1 eq) in anhydrous DMF (0.1 M).

  • Carbodiimide Addition: Add EDC·HCl (1.1 eq) and stir for 10 minutes at 0 °C to form the Oxyma active ester[4].

  • Amine Addition: Add (1-Methylpiperidin-2-yl)methanamine dihydrochloride (1.1 eq) directly to the reaction flask.

  • Controlled Neutralization: Slowly add DIPEA (3.5 eq) dropwise over 5 minutes.

    • Validation Checkpoint 1: Monitor the internal temperature. Causality: The neutralization of the dihydrochloride salt is exothermic. Rapid addition can cause local heating, which accelerates epimerization of the active ester.

  • Completion: Allow the reaction to warm to room temperature and stir for 2–4 hours. Verify completion via LC-MS before proceeding to aqueous workup (typically washing with saturated

    
     and 5% citric acid to remove Oxyma and unreacted amine).
    

References

  • Selectively substituted quinoline compounds (EP3057964B1)
  • Gsk-3beta inhibitor (US20110039893A1)
  • Understanding OxymaPure as a Peptide Coupling Additive Source: ACS Combinatorial Science / PubMed Central (PMC) URL:[Link]

Sources

Method

Reductive Amination Using (1-Methylpiperidin-2-yl)methanamine Derivatives: A Technical Guide for Drug Discovery

Introduction: The Strategic Importance of the (1-Methylpiperidin-2-yl)methylamino Scaffold in Medicinal Chemistry The piperidine nucleus is a cornerstone of modern medicinal chemistry, recognized as a privileged scaffold...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of the (1-Methylpiperidin-2-yl)methylamino Scaffold in Medicinal Chemistry

The piperidine nucleus is a cornerstone of modern medicinal chemistry, recognized as a privileged scaffold due to its prevalence in a vast number of therapeutic agents.[1][2] Its conformational flexibility and capacity to project substituents into precise three-dimensional vectors make it an invaluable building block for designing ligands that interact with a wide array of biological targets. Among the myriad of functionalized piperidines, (1-Methylpiperidin-2-yl)methanamine and its derivatives have emerged as particularly versatile intermediates. This scaffold is a key component in the design of molecules targeting G-protein coupled receptors (GPCRs), a large and critical family of transmembrane proteins involved in numerous physiological and pathological processes.[2][3][4][5]

This technical guide provides in-depth application notes and detailed protocols for the strategic implementation of reductive amination using (1-Methylpiperidin-2-yl)methanamine derivatives. We will delve into the mechanistic underpinnings of this powerful transformation, explore its practical application in the synthesis of high-value pharmaceutical intermediates, and provide field-proven protocols that ensure robust and reproducible outcomes. This document is intended for researchers, medicinal chemists, and process development scientists engaged in the design and synthesis of novel therapeutic agents.

Core Principles: Understanding the Reductive Amination Reaction

Reductive amination is a highly efficient and versatile method for the formation of carbon-nitrogen bonds, making it a staple in the synthetic chemist's toolbox.[6][7] The reaction proceeds in a two-step sequence, which can often be conducted in a single reaction vessel ("one-pot"). This process involves the initial reaction of a carbonyl compound (an aldehyde or a ketone) with a primary or secondary amine to form an imine or iminium ion intermediate. This intermediate is then reduced in situ by a suitable reducing agent to yield the corresponding secondary or tertiary amine.[6][8]

A key advantage of reductive amination over other alkylation methods, such as reaction with alkyl halides, is the avoidance of over-alkylation, leading to cleaner reaction profiles and higher yields of the desired product.[6]

The Mechanism of Action

The generally accepted mechanism for reductive amination involves two key stages:

  • Imine/Iminium Ion Formation: The reaction is initiated by the nucleophilic attack of the primary amine, in this case, the exocyclic amine of (1-Methylpiperidin-2-yl)methanamine, on the electrophilic carbonyl carbon of an aldehyde or ketone. This is followed by the elimination of a water molecule to form an imine intermediate. This step is typically reversible and can be catalyzed by mild acid.

  • Reduction: A reducing agent, chosen for its selectivity to reduce the imine or iminium ion in the presence of the starting carbonyl compound, is then introduced. The hydride from the reducing agent attacks the electrophilic carbon of the imine, forming the final secondary amine product.

Strategic Application in Drug Discovery: Synthesis of Ghrelin Receptor Agonists

A prominent application of reductive amination with (1-Methylpiperidin-2-yl)methanamine derivatives is in the synthesis of potent and selective agonists of the ghrelin receptor (also known as the growth hormone secretagogue receptor, GHS-R1a). The ghrelin receptor is a GPCR that plays a crucial role in regulating appetite, energy homeostasis, and growth hormone release. As such, it is a significant target for the development of therapeutics for conditions such as cachexia, anorexia, and age-related muscle wasting.

One notable example is the synthesis of Ulimorelin , a ghrelin receptor agonist. A key step in the synthesis of Ulimorelin and its analogs involves the reductive amination of (S)-(1-methylpiperidin-2-yl)methanamine with a suitably substituted aromatic aldehyde. This reaction forges a critical bond, linking the piperidine moiety to the core structure of the molecule.

Experimental Protocols: A Self-Validating System

The following protocols are designed to be robust and reproducible, providing a reliable foundation for the synthesis of a diverse range of compounds. The choice of reagents and conditions is based on established principles of organic synthesis and has been validated in numerous applications.

Protocol 1: General Procedure for Reductive Amination with (1-Methylpiperidin-2-yl)methanamine and Aromatic Aldehydes using Sodium Triacetoxyborohydride

Sodium triacetoxyborohydride (NaBH(OAc)₃) is a highly effective and mild reducing agent for reductive aminations.[1][9][10] Its selectivity for imines and iminium ions over aldehydes and ketones allows for a convenient one-pot procedure.[6]

Reaction Scheme:

G reagents R-CHO + (1-Methylpiperidin-2-yl)methanamine ->[NaBH(OAc)3, Solvent] Product G cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep1 Dissolve Amine in Anhydrous Solvent prep2 Add Aldehyde (and optional Acetic Acid) prep1->prep2 Imine Formation react1 Portion-wise Addition of NaBH(OAc)3 prep2->react1 react2 Stir at Room Temperature react1->react2 react3 Monitor by TLC/LC-MS react2->react3 workup1 Quench with NaHCO3 react3->workup1 Reaction Complete workup2 Extract with Organic Solvent workup1->workup2 workup3 Dry and Concentrate workup2->workup3 workup4 Purify by Chromatography workup3->workup4

Sources

Application

Part 1: Liberation of the Free Diamine from (1-Methylpiperidin-2-yl)methanamine Oxalate

An Application Guide to the Synthesis of Chiral Ligands from (1-Methylpiperidin-2-yl)methanamine Oxalate For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive frame...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to the Synthesis of Chiral Ligands from (1-Methylpiperidin-2-yl)methanamine Oxalate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive framework for the preparation of valuable chiral ligands starting from the commercially available and stable (1-Methylpiperidin-2-yl)methanamine oxalate. The strategic importance of chiral ligands in modern chemistry, particularly in the pharmaceutical industry, cannot be overstated. They are the cornerstone of asymmetric catalysis, a technology that enables the synthesis of single-enantiomer drugs, where the three-dimensional arrangement of atoms is critical for therapeutic efficacy and safety[1][2].

The (1-Methylpiperidin-2-yl)methanamine scaffold is a particularly promising building block. It possesses a rigid piperidine core which reduces conformational flexibility, a feature known to enhance enantioselectivity in catalytic processes[3]. Furthermore, it presents two distinct nitrogen donors—a tertiary amine within the ring and a primary amine in the side chain—which can be selectively functionalized to create a diverse array of ligand architectures, most notably bidentate and tetradentate chelating agents.

This document offers a detailed, two-part protocol: first, the necessary liberation of the free diamine from its stable oxalate salt form, and second, the synthesis of a representative C₂-symmetric chiral Schiff base (salen-type) ligand, a class of "privileged ligands" renowned for their versatility and effectiveness in a wide range of asymmetric transformations[4][5][6].

Causality Behind the Protocol: (1-Methylpiperidin-2-yl)methanamine is often supplied as an oxalate salt to enhance its shelf-life and handling characteristics. The oxalate anion forms a stable, crystalline salt with the basic amine groups. However, for the primary amine to act as a nucleophile in subsequent ligand synthesis reactions, it must be in its free base form. This protocol details a standard acid-base extraction procedure to liberate the free diamine. The choice of a strong base, such as sodium hydroxide, ensures the complete deprotonation of both the primary amine and the piperidinium nitrogen. The subsequent extraction into an organic solvent, followed by drying, isolates the pure, anhydrous diamine, which is crucial for the moisture-sensitive condensation reaction that follows.

Protocol 1: Free Diamine Liberation

Materials and Reagents:

ReagentFormulaM.W. ( g/mol )SupplierNotes
(1-Methylpiperidin-2-yl)methanamine oxalateC₇H₁₆N₂ · C₂H₂O₄218.25Major chemical suppliersStarting material
Sodium Hydroxide (NaOH)NaOH40.00Standard reagent2 M aqueous solution
Dichloromethane (DCM)CH₂Cl₂84.93Standard reagentAnhydrous, for extraction
Anhydrous Sodium Sulfate (Na₂SO₄)Na₂SO₄142.04Standard reagentDrying agent
Deionized Water (H₂O)H₂O18.02-

Step-by-Step Procedure:

  • Dissolution: In a 100 mL round-bottom flask, dissolve (1-Methylpiperidin-2-yl)methanamine oxalate (e.g., 2.18 g, 10.0 mmol) in 20 mL of deionized water.

  • Basification: Cool the flask in an ice bath. Slowly add 2 M aqueous sodium hydroxide solution (approx. 15 mL) with stirring until the pH of the solution is >12, as confirmed by pH paper.

  • Extraction: Transfer the aqueous solution to a 100 mL separatory funnel. Extract the free diamine with dichloromethane (3 x 20 mL).

    • Scientist's Note: The piperidine derivative may have some water solubility. Performing at least three extractions is critical to ensure a high recovery yield.

  • Drying: Combine the organic extracts and dry over anhydrous sodium sulfate. Let it stand for 15-20 minutes with occasional swirling.

  • Isolation: Filter off the drying agent and wash it with a small amount of fresh dichloromethane. Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the free (1-Methylpiperidin-2-yl)methanamine as an oil.

    • Self-Validation: The product should be used immediately in the next step as free amines can be susceptible to atmospheric CO₂. The expected yield is typically >95%.

G cluster_0 Workflow: Liberation of Free Diamine A Dissolve Oxalate Salt in Water B Basify with aq. NaOH (pH > 12) A->B C Extract with Dichloromethane B->C D Dry Organic Layer (Na2SO4) C->D E Concentrate in vacuo D->E F Free (1-Methylpiperidin-2-yl)methanamine (Oil, Use Immediately) E->F

Liberation of the free diamine from its oxalate salt.

Part 2: Synthesis of a Chiral Salen-type Ligand

Mechanistic Rationale: The formation of Schiff base ligands via the condensation of a primary amine with an aldehyde is a robust and high-yielding reaction.[7][8][9] This protocol utilizes two equivalents of a salicylaldehyde derivative, which react with the primary amine of the chiral diamine to form a tetradentate [O,N,N,O] ligand. The reaction is typically carried out in a protic solvent like ethanol, which facilitates proton transfer steps in the mechanism. Refluxing the mixture drives the reaction to completion by removing the water byproduct. The resulting imine (C=N) bonds are crucial for coordinating to a metal center. The choice of substituents on the salicylaldehyde ring (e.g., electron-donating or -withdrawing groups, bulky groups) allows for the fine-tuning of the ligand's electronic and steric properties, which in turn influences the catalytic activity and selectivity of its metal complexes.[6]

Protocol 2: Synthesis of N,N'-Bis(3,5-di-tert-butylsalicylidene)-(1-methylpiperidin-2-yl)methanamine

Materials and Reagents:

ReagentFormulaM.W. ( g/mol )SupplierNotes
(1-Methylpiperidin-2-yl)methanamineC₇H₁₆N₂128.22From Protocol 1Freshly prepared and anhydrous
3,5-Di-tert-butyl-2-hydroxybenzaldehydeC₁₅H₂₂O₂234.34Major chemical suppliersKey reactant for ligand synthesis
Absolute EthanolC₂H₅OH46.07Standard reagentAnhydrous, as reaction solvent

Step-by-Step Procedure:

  • Reactant Setup: To a solution of the freshly prepared (1-Methylpiperidin-2-yl)methanamine (e.g., 0.64 g, 5.0 mmol) in absolute ethanol (25 mL) in a 100 mL round-bottom flask, add 3,5-di-tert-butyl-2-hydroxybenzaldehyde (2.34 g, 10.0 mmol, 2.0 equivalents).

  • Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux with stirring. The solution will typically turn a vibrant yellow.

    • Scientist's Note: The reaction progress can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the aldehyde. The reaction is generally complete within 4-6 hours.

  • Crystallization: After the reaction is complete, remove the heat source and allow the solution to cool slowly to room temperature, and then place it in an ice bath for 1 hour to maximize crystallization.

  • Isolation: Collect the yellow crystalline product by vacuum filtration. Wash the solid with a small amount of cold ethanol.

  • Drying: Dry the product under vacuum to obtain the pure chiral Schiff base ligand.

    • Self-Validation: The structure can be confirmed by standard spectroscopic methods. ¹H NMR should show the characteristic imine proton (CH=N) signal around 8-9 ppm and the disappearance of the aldehyde proton. IR spectroscopy will show a strong C=N stretching band around 1630 cm⁻¹ and the absence of the primary amine N-H bands.[7] Typical yields are in the range of 85-95%.

G cluster_1 General Scheme: Chiral Schiff Base Synthesis Diamine Chiral Diamine (from Protocol 1) Reflux Condensation Reaction Diamine->Reflux Aldehyde 2 eq. Substituted Salicylaldehyde Aldehyde->Reflux Solvent Absolute Ethanol (Solvent) Solvent->Reflux Reflux, 4-6h Product Chiral Salen-type Ligand Reflux->Product

Condensation reaction for chiral ligand synthesis.

Application Outlook: From Ligand to Catalyst

The synthesized chiral ligands are not catalysts themselves but are precursors to catalytically active species. The true power of these molecules is unlocked upon complexation with a suitable metal ion. The tetradentate ligand securely wraps around the metal center, creating a well-defined chiral pocket. This chiral environment forces substrates to approach the metal in a specific orientation, thereby directing the reaction to form one enantiomer of the product preferentially over the other.

G cluster_2 Conceptual Workflow: Asymmetric Catalysis Ligand Chiral Ligand (L*) Catalyst Chiral Catalyst [M(L*)] Ligand->Catalyst Metal Metal Salt (M) Metal->Catalyst Complexation Product_R R-Product Catalyst->Product_R Major Pathway Product_S S-Product Catalyst->Product_S Minor Pathway Substrate Prochiral Substrate Substrate->Catalyst Reaction

From chiral ligand to enantioselective catalyst.

Complexes of salen-type ligands with metals such as Manganese (Mn), Cobalt (Co), and Titanium (Ti) are highly effective catalysts for a variety of important transformations, including:

  • Asymmetric Epoxidation: Crucial for synthesizing chiral building blocks.

  • Hydrolytic Kinetic Resolution (HKR): An efficient method for resolving racemic epoxides.[4][5]

  • Asymmetric Cyclopropanation: Formation of chiral cyclopropanes, a common motif in pharmaceuticals.

The specific ligand synthesized in Protocol 2, with its bulky tert-butyl groups, is designed to create a highly sterically hindered chiral environment, which is often beneficial for achieving high levels of enantioselectivity. Researchers can further modify the ligand backbone by choosing different salicylaldehyde derivatives to optimize catalyst performance for a specific chemical transformation.

References

  • Bel-Rhlid, R., et al. (2007). Synthetic Studies on Optically Active Schiff-base Ligands Derived from Condensation of 2-Hydroxyacetophenone and Chiral Diamines. Molecules. Available at: [Link]

  • Davies, H. M. L. (2025). The Synthesis of Chiral P,N Ligands and Their Applications in Asymmetric Catalysis. University of Cambridge. Available at: [Link]

  • Alinezhad, H., et al. (2013). FACILE, MILD AND CONVENIENT PREPARATION AND CHARACTERIZATION OF SOME NOVEL SCHIFF BASE LIGANDS FROM SYNTHETIC DIAMINES AND SALIC. Oriental Journal of Chemistry. Available at: [Link]

  • Agh-Atabay, N. M., et al. (2012). Synthesis and Characterization of Co (III) Complex of the New Chiral Schiff Base. Oriental Journal of Chemistry. Available at: [Link]

  • Gotor-Fernández, V., et al. (2011). Catalytic asymmetric synthesis of 1,2-diamines. Chemical Society Reviews. Available at: [Link]

  • Abd-Elzaher, M. M. (2001). Synthesis and Characterization of Schiff Base Ligands and Their Palladium(II) Complexes. Journal of the Chinese Chemical Society. Available at: [Link]

  • Pfaltz, A., & Drury, W. J. (2004). Design of chiral ligands for asymmetric catalysis: From C2-symmetric P,P- and N,N-ligands to sterically and electronically nonsymmetrical P,N-ligands. Proceedings of the National Academy of Sciences. Available at: [Link]

  • Shaikh, A. U. R., et al. (2025). Synthesis, Development, and Applications of Chiral Salen Ligands in Asymmetric Catalysis. Current Organic Synthesis. Available at: [Link]

  • Fu, G. C., et al. (2019). Synthesis of Chiral Diamine Ligands for Nickel-catalyzed Asymmetric Cross-couplings of Alkylchloroboronate Esters. Organic Syntheses. Available at: [Link]

  • Kumar, A., et al. (2014). Synthesis and Characterization of Some New C2 Symmetric Chiral Bisamide Ligands Derived from Chiral Feist's Acid. Molecules. Available at: [Link]

  • Shaikh, A. U. R., et al. (2025). Synthesis, Development, and Applications of Chiral Salen Ligands in Asymmetric Catalysis. Current Organic Synthesis. Available at: [Link]

  • Szałapska, J., et al. (2025). Chiral Salen-Based Organic Salts: Synthesis and Potential Antibacterial Activity. International Journal of Molecular Sciences. Available at: [Link]

  • Wang, W., et al. (2016). Asymmetric synthesis of N-protected 3-methylpiperidin-2-one and its diastereoisomer. Journal of Zhejiang University-SCIENCE A. Available at: [Link]

  • Toste, F. D., et al. (2012). Ion-paired chiral ligands for asymmetric palladium catalysis. Nature Chemistry. Available at: [Link]

  • Meggers, E., et al. (2020). Recent advances in the use of chiral metal complexes with achiral ligands for application in asymmetric catalysis. Catalysis Science & Technology. Available at: [Link]

  • Ema, T., et al. (2012). Synthesis of chiral large-ring triangular salen ligands and structural characterization of their complexes. Dalton Transactions. Available at: [Link]

  • Zhang, J., et al. (2023). Design and Synthesis of Planar-Chiral Oxazole-Pyridine N,N-Ligands: Application in Palladium-Catalyzed Asymmetric Acetoxylative Cyclization. ACS Catalysis. Available at: [Link]

  • de Vries, J. G., et al. (2021). Atypical and Asymmetric 1,3-P,N Ligands: Synthesis, Coordination and Catalytic Performance of Cycloiminophosphanes. Chemistry – A European Journal. Available at: [Link]

  • Kocovský, P., et al. (2001). Synthesis of New Chiral 2,2'-Bipyridyl-Type Ligands, Their Coordination to Molybdenum(0), Copper(II), and Palladium(II), and Application in Asymmetric Allylic Substitution, Allylic Oxidation, and Cyclopropanation. Organometallics. Available at: [Link]

  • Che, C-M., et al. (2015). Asymmetric synthesis of substituted NH-piperidines from chiral amines. Organic & Biomolecular Chemistry. Available at: [Link]

  • Mochizuki, A., et al. (2008). ENANTIOSELECTIVE SYNTHESIS OF PIPERIDINE DIAMINE DERIVATIVES AS NOVEL fXa INHIBITORS. HETEROCYCLES. Available at: [Link]

  • Comins, D. L., et al. (2008). Chiral Oxazolopiperidone Lactams: Versatile Intermediates for the Enantioselective Synthesis of Piperidine-Containing Natural Products. ResearchGate. Available at: [Link]

  • AR Life Sciences. (2024). (1-Methylpiperidin-4-yl)Methanamine. AR Life Sciences. Available at: [Link]

Sources

Method

Application Note: Scale-Up Synthesis and Isolation of (1-Methylpiperidin-2-yl)methanamine Oxalic Acid Salt

Target Audience: Process Chemists, Scale-Up Scientists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP) Executive Summary & Pharmacological Relevance (1-M...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Process Chemists, Scale-Up Scientists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP)

Executive Summary & Pharmacological Relevance

(1-Methylpiperidin-2-yl)methanamine is a critical aliphatic diamine intermediate utilized in the synthesis of advanced active pharmaceutical ingredients (APIs). Notably, it serves as a key structural motif in the development of Toll-like receptor (TLR) 7 and 8 inhibitors for systemic lupus erythematosus (SLE) [1] and somatostatin receptor 4 (SSTR4) agonists for Alzheimer's disease [2].

At the discovery scale, this moiety is often synthesized via the lithium aluminum hydride (LiAlH₄) reduction of amides or the direct alkylation of primary amines with methyl iodide. However, these medicinal chemistry routes are inherently unsuited for multi-kilogram scale-up due to the severe thermal hazards of LiAlH₄ and the poor chemoselectivity (over-alkylation) of methyl iodide. This application note details a highly scalable, self-validating, and thermodynamically optimized route starting from piperidine-2-carbonitrile, culminating in the isolation of the highly crystalline oxalic acid salt (dioxalate) to ensure rigorous impurity clearance.

Retrosynthetic Strategy & Process Chemistry Causality

To meet the stringent safety and purity requirements of API intermediate manufacturing, the synthetic route was redesigned based on three pillars of process chemistry:

  • Eschweiler-Clarke Methylation: Instead of using methyl halides, the ring nitrogen is methylated using formaldehyde and formic acid. Causality: This reductive amination relies on the generation of an intermediate iminium ion that is reduced by hydride transfer from formic acid. Because primary and secondary amines can react, but quaternary ammonium salts cannot form under these conditions, the reaction is strictly self-limiting to the tertiary amine, preventing over-alkylation.

  • Catalytic Nitrile Hydrogenation in Ammoniacal Media: The reduction of 1-methylpiperidine-2-carbonitrile to the primary amine is performed using Raney-Nickel and hydrogen gas. Causality: Nitrile reduction proceeds via a highly reactive imine intermediate. In the absence of an additive, the newly formed primary amine will attack this imine, generating a secondary amine dimer impurity. By saturating the reaction matrix with methanolic ammonia (NH₃), the equilibrium is forced toward the primary imine, effectively intercepting the intermediate and suppressing dimerization.

  • Thermodynamic Purification via Oxalate Salt Formation: Aliphatic diamines are typically hygroscopic oils that are difficult to purify via distillation without thermal degradation. Causality: Reacting the free base with oxalic acid in a carefully selected solvent system (ethyl acetate/ethanol) creates a thermodynamic sink. The resulting dioxalate salt precipitates as a highly crystalline solid, leaving structurally related organic impurities and residual water in the mother liquor.

Synthetic Workflow Visualization

SynthesisWorkflow SM Piperidine-2-carbonitrile (Starting Material) Step1 N-Methylation (Eschweiler-Clarke) CH2O, HCOOH SM->Step1 Int1 1-Methylpiperidine-2-carbonitrile (Intermediate 1) Step1->Int1 >95% Yield IPC: GC-MS Step2 Nitrile Reduction Raney-Ni, H2, NH3/MeOH Int1->Step2 Int2 (1-Methylpiperidin-2-yl)methanamine (Free Base) Step2->Int2 >90% Yield IPC: H2 Uptake Step3 Salt Formation Oxalic Acid, EtOAc/EtOH Int2->Step3 Product (1-Methylpiperidin-2-yl)methanamine Oxalate Salt (Final API Intermediate) Step3->Product Crystallization IPC: HPLC

Figure 1: Scalable synthetic workflow for (1-Methylpiperidin-2-yl)methanamine oxalate.

Quantitative Data & Process Optimization

The self-validating nature of this protocol is rooted in the optimization of the hydrogenation and crystallization steps. Table 1 demonstrates the critical role of ammonia in suppressing the dimer impurity during Step 2.

Table 1: Effect of Ammonia Equivalents on Nitrile Hydrogenation (Raney-Ni, 50 psi H₂, 50°C)

ConditionPrimary Amine (Target) %Secondary Amine (Dimer) %Unreacted SM %
No NH₃ added65.2%32.1%2.7%
1.0 eq NH₃82.4%15.6%2.0%
5.0 eq NH₃96.8%2.1%1.1%
10.0 eq NH₃ (Optimal) 97.5% 1.8% 0.7%

Table 2 illustrates the efficiency of the oxalate salt formation in clearing the residual dimer and moisture, upgrading the material to API-intermediate specifications.

Table 2: Impurity Clearance via Oxalate Crystallization

StagePurity (HPLC Area %)Dimer Impurity %Water Content (KF)Physical State
Crude Free Base94.5%2.5%1.2%Yellow Oil
First Crop Oxalate 99.2% 0.1% 0.3% White Solid
Recrystallized Oxalate99.9%N.D.<0.1%Crystalline Powder

Step-by-Step Experimental Protocols

Step 1: Synthesis of 1-Methylpiperidine-2-carbonitrile

Objective: Selective N-methylation via Eschweiler-Clarke reaction.

  • Charge: To a 10 L jacketed glass reactor equipped with a mechanical stirrer, reflux condenser, and scrubber, charge piperidine-2-carbonitrile (1.0 kg, 9.08 mol).

  • Acid Addition: Slowly add aqueous formic acid (85% w/w, 1.0 L, ~2.5 eq) while maintaining the internal temperature below 40°C. Note: Exothermic salt formation occurs.

  • Formaldehyde Addition: Add aqueous formaldehyde (37% w/w, 0.8 L, ~1.2 eq) dropwise over 30 minutes.

  • Heating: Ramp the internal temperature to 90–95°C. Vigorous gas evolution (CO₂) will commence. Maintain heating for 6 hours.

  • In-Process Control (IPC): Sample the reaction mixture, basify, and analyze via GC-MS. The reaction is self-validating when the starting material peak is <1.0%.

  • Workup: Cool to 10°C. Slowly adjust the pH to >11 using 50% w/w NaOH (highly exothermic). Extract the aqueous layer with Methyl tert-butyl ether (MTBE) (3 x 3 L).

  • Concentration: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield 1-methylpiperidine-2-carbonitrile as a pale yellow oil (~1.08 kg, 95% yield).

Step 2: Catalytic Hydrogenation to (1-Methylpiperidin-2-yl)methanamine

Objective: Reduction of the nitrile to a primary amine while suppressing dimer formation.

  • Reactor Prep: Purge a 20 L high-pressure stainless steel autoclave with N₂ gas three times.

  • Charge: Add 1-methylpiperidine-2-carbonitrile (1.0 kg, 8.05 mol) dissolved in 7N NH₃ in Methanol (11.5 L, ~10 eq NH₃).

  • Catalyst Addition: Carefully charge an aqueous slurry of Raney-Nickel (100 g, 10 wt%). Caution: Raney-Ni is highly pyrophoric. Never allow the catalyst to dry.

  • Hydrogenation: Seal the autoclave. Purge with N₂ (3x), then with H₂ (3x). Pressurize the vessel to 50 psi with H₂ and heat to 50°C.

  • IPC: Monitor the pressure drop. The reaction is complete when H₂ uptake ceases (typically 4–6 hours). Verify via GC-MS (absence of nitrile peak at m/z 124).

  • Filtration: Cool to 20°C, vent H₂, and purge with N₂. Filter the mixture through a pad of Celite under an N₂ atmosphere. Wash the filter cake with methanol (2 L).

  • Concentration: Evaporate the filtrate under reduced pressure (40°C, 50 mbar) to remove methanol and ammonia, yielding the crude free base as a yellow oil (~940 g, 91% yield).

Step 3: Crystallization of the Dioxalate Salt

Objective: Thermodynamic isolation and purification of the target molecule.

  • Dissolution: Dissolve the crude (1-methylpiperidin-2-yl)methanamine free base (900 g, 7.02 mol) in Ethyl Acetate (EtOAc) (4.5 L) in a 20 L crystallizer. Heat to 50°C.

  • Acid Preparation: In a separate vessel, dissolve anhydrous oxalic acid (1.33 kg, 14.7 mol, 2.1 eq to form the dioxalate) in absolute Ethanol (EtOH) (3.0 L) at 50°C.

  • Salt Formation: Slowly transfer the oxalic acid/EtOH solution into the free base/EtOAc solution over 1 hour while maintaining vigorous stirring at 50°C. Causality: Slow addition at elevated temperature prevents kinetic trapping of impurities and promotes the growth of large, pure crystals.

  • Cooling Ramp: Once addition is complete, hold at 50°C for 1 hour, then cool linearly to 5°C over 4 hours.

  • Isolation: Filter the resulting thick white slurry. Wash the filter cake with cold EtOAc (2 x 1 L).

  • Drying: Dry the solid in a vacuum oven at 45°C until a constant weight is achieved.

  • Yield & IPC: ~1.95 kg (90% yield from free base) of (1-Methylpiperidin-2-yl)methanamine dioxalate. Validate purity via HPLC (>99%) and water content via Karl Fischer titration (<0.5%).

References

  • Eisai R&D Management Co., Ltd. (2015). Selectively substituted quinoline compounds (U.S. Patent No. US20150105370A1). U.S. Patent and Trademark Office.
  • Takeda Pharmaceutical Co., Ltd. (2021). N-(heterocyclyl and heterocyclylalkyl)-3-benzylpyridin-2-amine derivatives as sstr4 agonists (W.O. Patent No. WO2021202775A1). World Intellectual Property Organization.
Application

applications of piperidine oxalate salts in medicinal chemistry

Application Note: Strategic Utilization of Piperidine Oxalate Salts in Medicinal Chemistry and Drug Development Abstract The piperidine heterocycle is a privileged scaffold ubiquitous in modern pharmacotherapeutics. Howe...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Utilization of Piperidine Oxalate Salts in Medicinal Chemistry and Drug Development

Abstract

The piperidine heterocycle is a privileged scaffold ubiquitous in modern pharmacotherapeutics. However, piperidine free bases frequently exhibit suboptimal physicochemical properties, including poor aqueous solubility, oxidative lability, and a propensity to exist as viscous oils. The strategic conversion of these free bases into oxalate (ethanedioate) salts represents a highly effective optimization pathway. This application note details the mechanistic rationale, physicochemical benefits, and validated protocols for synthesizing and utilizing piperidine oxalate salts, with a specific focus on their application in neuropharmacology.

Physicochemical and Mechanistic Rationale

In drug development, the selection of an appropriate salt form is a critical determinant of a compound's pharmacokinetic profile, stability, and manufacturability[1]. Piperidine derivatives, due to their basic secondary or tertiary amine functionalities (typical pKa ~8.5–10.5), are prime candidates for salt formation.

Oxalic acid, an organic dicarboxylic acid, interacts with the basic nitrogen of the piperidine ring to form a highly stable crystalline lattice[2]. This oxalate salt formation is driven by several causal factors:

  • Crystallinity and Purification: Many piperidine intermediates are synthesized as crude oils. The addition of oxalic acid in a controlled solvent matrix induces the precipitation of the oxalate salt, effectively purging impurities that remain soluble in the mother liquor[2].

  • Solubility Enhancement: The ionizable nature of the oxalate salt drastically reduces the lipophilicity of the compound, enhancing its aqueous solubility. This is essential for formulating oral medications that require consistent bioavailability and for preparing aqueous buffers in in vitro assays[3].

  • Thermal and Oxidative Stability: The rigid hydrogen-bonded network within the oxalate crystal lattice restricts molecular mobility, thereby minimizing hygroscopicity and protecting the piperidine core from oxidative degradation during long-term storage[1].

Pharmacodynamic Implications: Receptor Targeting

Piperidine oxalate salts are extensively utilized in the development of ligands targeting the central nervous system (CNS), particularly the Sigma-1 (


) and Histamine H3 receptors for the treatment of neuropathic pain[4].

The causality behind their efficacy lies in the protonation state of the piperidine nitrogen. At physiological pH (7.4), the piperidine oxalate salt rapidly dissociates. The piperidine nitrogen, acting as a basic center (pKa ~8.4), becomes protonated. This protonated amine is the critical pharmacophore required to form an essential salt bridge with the Glu172 residue within the


 receptor binding pocket[4]. Administering the compound as an oxalate salt ensures that the active pharmaceutical ingredient (API) dissolves rapidly in physiological fluids, immediately presenting the protonated pharmacophore to the target receptor.

Pathway S1 Piperidine Oxalate Administration S2 Aqueous Dissociation (Physiological pH) S1->S2 S3 Protonated Piperidine (Active Pharmacophore) S2->S3 S4 Glu172 Salt Bridge (u03c31 Receptor Pocket) S3->S4 S5 Neuropathic Pain Attenuation S4->S5

Pharmacodynamic pathway of piperidine oxalate ligands targeting the Sigma-1 receptor.

Quantitative Data: Physicochemical Comparison

The following table summarizes the typical physicochemical shifts observed when converting a representative piperidine free base into its oxalate salt form.

Physicochemical PropertyPiperidine Free BasePiperidine Oxalate SaltCausality / Impact on Drug Development
Physical State Viscous Oil / AmorphousCrystalline SolidEnhances handling, weighing accuracy, and formulation ease.
Aqueous Solubility Low (< 0.1 mg/mL)High (> 10 mg/mL)Improves oral bioavailability and in vitro assay compatibility.
Thermal Stability Prone to degradationStable up to 180°CIncreases the shelf-life and robust manufacturability of the API.
Hygroscopicity HighLow to ModeratePrevents moisture-induced degradation during storage.
Purity (Post-Synthesis) ~85-90%> 98%Differential solubility allows the salt to precipitate, leaving impurities behind.

Experimental Protocols

The following self-validating protocols detail the synthesis, crystallization, and assay preparation for piperidine oxalate salts. Every step is designed with built-in causality to ensure reproducibility and scientific integrity.

Protocol 1: Synthesis and Crystallization of Piperidine Oxalate Salts

This protocol utilizes a solvent-antisolvent or differential solubility approach to maximize yield and purity[2].

Step 1: Preparation of the Free Base Solution

  • Action: Dissolve 10.0 mmol of the synthesized piperidine free base in 20 mL of an appropriate solvent (e.g., absolute ethanol or an ethanol/water mixture).

  • Causality: Ethanol is selected because it readily dissolves the lipophilic free base but exhibits limited solubility for the resulting oxalate salt at lower temperatures, creating the ideal thermodynamic environment for precipitation.

Step 2: Preparation of the Oxalic Acid Solution

  • Action: In a separate flask, dissolve 10.5 mmol (a slight 1.05x molar excess) of anhydrous oxalic acid in 10 mL of absolute ethanol.

  • Causality: A slight excess ensures complete protonation of the piperidine nitrogen, driving the equilibrium toward total salt formation.

Step 3: Salt Formation Reaction

  • Action: Place the free base solution on a magnetic stirrer at room temperature. Add the oxalic acid solution dropwise over 15 minutes.

  • Causality: Dropwise addition prevents localized supersaturation, which can lead to the rapid precipitation of amorphous solids that trap impurities. Gradual addition promotes the formation of a highly ordered crystalline lattice.

Step 4: Controlled Cooling and Nucleation

  • Action: Once addition is complete, heat the mixture gently to 60°C until the solution is completely clear, then allow it to cool gradually to ambient temperature over 2 hours, followed by cooling in an ice bath (4°C) for 1 hour.

  • Causality: Heating ensures total dissolution of any premature precipitates. Gradual cooling controls the rate of nucleation, favoring the growth of larger, thermodynamically stable, and highly pure crystals.

Step 5: Isolation and Verification

  • Action: Filter the crystalline precipitate under vacuum, wash with 5 mL of ice-cold ethanol, and dry in vacuo at 40°C for 12 hours. Verify the 1:1 stoichiometry via

    
    H-NMR by integrating the piperidine protons against the characteristic broad singlet of the oxalate protons.
    

Workflow A Piperidine Free Base (High Lipophilicity) B Solubilization (Ethanol Matrix) A->B C Oxalic Acid Addition (1.05x Molar Excess) B->C D Controlled Cooling (Optimized Nucleation) C->D E Piperidine Oxalate (High Purity Crystal) D->E

Workflow for the synthesis and crystallization of piperidine oxalate salts.

Protocol 2: Solubilization for In Vitro Receptor Binding Assays

When utilizing piperidine oxalate salts in biological assays (e.g., radioligand binding assays for


 receptors), proper solubilization is critical to avoid artifactual results.

Step 1: Stock Solution Preparation

  • Action: Weigh the precise amount of the piperidine oxalate salt and dissolve it in 100% DMSO to create a 10 mM master stock.

  • Causality: While oxalate salts are water-soluble, starting with DMSO ensures complete and rapid dissolution of the crystalline lattice without requiring sonication, which could theoretically degrade sensitive functional groups.

Step 2: Serial Dilution in Aqueous Buffer

  • Action: Perform serial dilutions of the 10 mM stock into the assay buffer (e.g., 50 mM Tris-HCl, pH 7.4). Ensure the final DMSO concentration in the assay well does not exceed 1% (v/v).

  • Causality: Diluting into a pH 7.4 buffer ensures the oxalate salt dissociates and the piperidine nitrogen assumes its biologically relevant protonated state (the active pharmacophore) prior to receptor introduction[4]. Keeping DMSO under 1% prevents solvent-induced denaturation of the target receptor proteins.

References

  • [3] Chem-Impex. "2-(4-Methoxyphenyl)piperidine oxalate salt". Available at:

  • [2] Benchchem. "1-Cbz-piperidine-4-carboxamidine oxalate". Available at:

  • [4] Journal of Medicinal Chemistry (ACS) / PMC. "Dual Piperidine-Based Histamine H3 and Sigma-1 Receptor Ligands in the Treatment of Nociceptive and Neuropathic Pain". Available at:

  • [1] Molecules / PMC. "Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations". Available at:

Sources

Technical Notes & Optimization

Troubleshooting

how to purify (1-Methylpiperidin-2-yl)methanamine oxalate

Technical Support Center: Purification of (1-Methylpiperidin-2-yl)methanamine Oxalate Case ID: PUR-AMINE-082 Status: Active Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1] Executive Summa...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of (1-Methylpiperidin-2-yl)methanamine Oxalate

Case ID: PUR-AMINE-082 Status: Active Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Executive Summary

You are attempting to purify (1-Methylpiperidin-2-yl)methanamine oxalate , a diamine salt often used as a building block in CNS-active drug discovery (e.g., GlyT1 inhibitors).[1]

This compound presents specific purification challenges due to its diamine nature (possessing both a tertiary ring nitrogen and a primary exocyclic amine) and the potential for variable stoichiometry (mono- vs. bis-oxalate).[1] The free base is a polar, basic liquid, while the oxalate salt should be a crystalline solid.

The following guide is structured to transition you from crude material to analytical-grade solid using a self-validating crystallization protocol.

Module 1: The "Golden Path" Purification Protocol

Standard Operating Procedure (SOP) for obtaining high-purity crystalline salt.[1]

Prerequisites:

  • Crude Material: (1-Methylpiperidin-2-yl)methanamine (Free base or crude salt).[1]

  • Reagents: Anhydrous Ethanol (EtOH), Oxalic Acid Dihydrate (99%+), Diethyl Ether (Et₂O) or Ethyl Acetate (EtOAc).

  • Equipment: Jacketed reactor or round-bottom flask, reflux condenser, vacuum oven.[1]

Step-by-Step Methodology
  • Stoichiometric Calculation (Critical):

    • Determine the molar purity of your free base by NMR using an internal standard (e.g., 1,3,5-trimethoxybenzene).

    • Target: 1.05 equivalents of Oxalic Acid per 1.0 equivalent of diamine for the Mono-oxalate .

    • Note: If the Bis-oxalate is required, use 2.1 equivalents.[1] This guide assumes the Mono-oxalate is the target.[1]

  • Dissolution (The "Reverse Addition" Technique):

    • Dissolve the calculated Oxalic Acid in minimal hot Ethanol (60°C).

    • Dissolve the amine free base in 5 volumes of Ethanol (room temperature).

    • Action: Slowly add the amine solution to the acid solution while stirring.

    • Reasoning: Adding amine to acid ensures the acid is always in excess during addition, preventing the formation of free-base inclusions in the crystal lattice.

  • Crystallization:

    • Heat the combined mixture to reflux (approx. 78°C) for 15 minutes to ensure homogeneity.

    • Cooling Ramp: Cool slowly to room temperature (approx. 20°C) over 2 hours.

    • Seed: If available, add a seed crystal at 40°C.

    • Precipitation: If no crystals form at 20°C, cool to 0-4°C. If still clear, add Diethyl Ether dropwise until persistent turbidity is observed, then re-warm to clear and cool again.

  • Isolation & Drying:

    • Filter under nitrogen atmosphere (to prevent moisture absorption).

    • Wash the cake with cold Ethanol/Et₂O (1:1).

    • Drying: Vacuum oven at 45°C for 12 hours. Use P₂O₅ as a desiccant if the salt is hygroscopic.

Module 2: Visualization of Workflows

Figure 1: Purification Logic Flow

A decision tree for navigating the physical state of your product.

PurificationLogic Start Crude (1-Methylpiperidin-2-yl)methanamine SaltForm Salt Formation (EtOH, 60°C) Start->SaltForm CheckState Check Physical State SaltForm->CheckState Solid Crystalline Solid CheckState->Solid Success Oil Oiling Out (Phase Separation) CheckState->Oil Impurities/Wet Clear Clear Solution (No Precipitate) CheckState->Clear Too Soluble Recryst Recrystallization (EtOH + dropwise H2O) Solid->Recryst Enhance Purity Trituration Trituration (Reflux in EtOAc/IPA) Oil->Trituration Induce Crystal AntiSolvent Add Anti-solvent (Et2O or Hexane) Clear->AntiSolvent Lower Solubility Final Pure Oxalate Salt Recryst->Final Trituration->Final AntiSolvent->Final

Caption: Logical pathways for handling different physical outcomes during salt formation.

Module 3: Troubleshooting & FAQs

Q1: My product "oiled out" instead of crystallizing. What happened?

Diagnosis: "Oiling out" occurs when the liquid-liquid phase separation temperature is higher than the crystallization temperature.[1] This is common with piperidine salts containing impurities.[1] The Fix:

  • Re-dissolve: Heat the mixture back to a clear solution.

  • Solvent Modification: Add a small amount of a more polar solvent (e.g., 1-2% Water or Methanol) to the Ethanol. This increases the solubility of the oil phase, pushing the system back toward a single phase that can crystallize.

  • Trituration: If the oil persists, decant the supernatant and reflux the oil vigorously in Ethyl Acetate or Isopropanol to extract impurities and induce hardening.

Q2: How do I distinguish between the Mono-oxalate and Bis-oxalate?

Technical Insight: This diamine has two basic centers.

  • N1 (Ring Nitrogen): Tertiary amine (pKa ~10).

  • N2 (Exocyclic Amine): Primary amine (pKa ~9-10).[1] Validation Protocol:

  • Run a 1H NMR in D₂O or DMSO-d6 .[1]

  • Integrate the signal for the oxalate counter-ion (typically a singlet, though often invisible in D₂O due to exchange, visible in DMSO).

  • Compare the integration of the piperidine ring protons (e.g., the N-Methyl singlet at ~2.2 ppm, 3H) to the oxalate integration.

  • Elemental Analysis (CHN) is the gold standard for confirming salt stoichiometry.

Q3: The salt is hygroscopic and becomes sticky on the filter. How do I handle this?

Root Cause: Many amine salts, especially those with high water solubility, are hygroscopic. The Fix:

  • Schlenk Technique: Perform filtration under a blanket of dry Nitrogen or Argon.[1]

  • Wash Solvent: Use anhydrous Diethyl Ether for the final wash to displace residual alcohol/water.

  • Immediate Drying: Transfer immediately to a vacuum desiccator containing Phosphorus Pentoxide (P₂O₅).

Module 4: Quantitative Data & Specifications

ParameterSpecification / Recommendation
Solvent System Ethanol (Primary), Et₂O (Anti-solvent)
Temperature Dissolve at 60-70°C; Crystallize at 4°C
Stoichiometry 1:1 (Mono) or 1:2 (Bis) - User must define
Typical Yield 65 - 80% (First Crop)
Appearance White to off-white crystalline powder
Storage Desiccated, -20°C (Long term)

Module 5: Mechanism of Impurity Removal

ImpurityRemoval Crude Crude Mixture (Target Amine + Neutral Impurities) AcidAdd Add Oxalic Acid Crude->AcidAdd Solution Homogeneous Solution (Hot EtOH) AcidAdd->Solution Protonation Cryst Crystallization Solution->Cryst Cooling MotherLiq Mother Liquor (Contains Neutral Impurities) Cryst->MotherLiq Remains Soluble Crystal Pure Amine-Oxalate (Ionic Lattice) Cryst->Crystal Selective Precipitation

Caption: The ionic lattice of the oxalate salt selectively excludes non-ionic organic impurities (e.g., unreacted nitriles) which remain in the ethanol mother liquor.[1]

References

  • General Synthesis of Piperidine Derivatives

    • Patent: "Substituted Piperidine Derivatives and Methods of Use." (Contextual reference for piperidine salt handling).
    • Source:[1]

  • Oxalate Salt Crystallization Methodology

    • Protocol: "Oxalic acid, dimethyl ester" (Organic Syntheses).
    • Source: [Organic Syntheses, Coll.[2] Vol. 2, p.414 (1943)]([Link])

  • Purification of Diamines

    • Article: "Co-crystallization of Oxalate Salts of Monoprotonated Amines.
    • Source:

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for (1-Methylpiperidin-2-yl)methanamine and Oxalic Acid before handling.

Sources

Optimization

recrystallization solvents for (1-Methylpiperidin-2-yl)methanamine oxalate

Technical Support Center: Purification of (1-Methylpiperidin-2-yl)methanamine Oxalate Case ID: REC-OX-5521 Subject: Solvent Selection & Troubleshooting for Piperidine Diamine Salts Status: Active Guide Executive Summary...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of (1-Methylpiperidin-2-yl)methanamine Oxalate

Case ID: REC-OX-5521 Subject: Solvent Selection & Troubleshooting for Piperidine Diamine Salts Status: Active Guide

Executive Summary

(1-Methylpiperidin-2-yl)methanamine is a diamine containing both a primary amine (methanamine arm) and a tertiary amine (piperidine ring). Oxalate salts of such aliphatic diamines are typically highly polar, high-melting solids, but they present two distinct challenges:

  • Stoichiometric Ambiguity: They can form either mono-oxalates (1:1) or bis-oxalates (1:2) depending on pH and equivalents used.

  • Oiling Out: Due to the flexible aliphatic chain, these salts frequently undergo liquid-liquid phase separation (oiling out) rather than crystallization, particularly in the presence of water or excess impurities.

This guide provides a self-validating solvent selection matrix and a "rescue protocol" for oiled-out products.

Module 1: Solvent Selection Matrix

Logic: The oxalate anion creates a rigid, hydrogen-bond-rich lattice. You require a protic solvent to disrupt this lattice for dissolution (heating) and a non-polar anti-solvent to force precipitation (cooling).

Solvent ClassSpecific SolventsRoleTechnical Notes
Primary (Dissolving) Ethanol (Abs.) Gold Standard Best balance of polarity. Avoid 95% EtOH if possible; water promotes oiling out.
MethanolAggressiveUse only if EtOH fails. High solubility often leads to low yields unless cooled to -20°C.
Isopropanol (IPA)ModerateGood for initial salt formation. Less likely to solvate the salt than MeOH.
Anti-Solvent Diethyl Ether ClassicExcellent precipitation, but highly flammable. Forms very pure crystals.
Ethyl AcetateModernSafer alternative to ether. Slower diffusion yields larger crystals.
AcetoneVariableCan sometimes react with primary amines (Schiff base) if heated too long. Use with caution.
Avoid WaterRisk High solubility; makes recovery difficult. Promotes hydrate formation (gums).
Hexane/HeptaneIncompatibleImmiscible with the polar oils; fails to extract impurities.

Module 2: The "Gold Standard" Recrystallization Protocol

Objective: Purify crude (1-Methylpiperidin-2-yl)methanamine oxalate while establishing the correct stoichiometry.

Step-by-Step Methodology
  • Solubility Test (The "Cloud Point" Check):

    • Place 100 mg of solid in a test tube.

    • Add Absolute Ethanol dropwise while heating to boiling (approx. 78°C).

    • Target: Dissolution in < 2 mL. If not dissolved, add drops of Methanol .[1]

    • Once dissolved, remove from heat. Add Ethyl Acetate dropwise until a faint permanent turbidity (cloudiness) appears.

    • Add 1 drop of Ethanol to clear it. Let it cool slowly.

  • Full-Scale Recrystallization:

    • Dissolution: Dissolve the crude mass in the minimum volume of boiling Absolute Ethanol.

    • Filtration (Critical): While hot, filter through a glass frit or cotton plug to remove insoluble mechanical impurities (dust, polymer specs).

    • Nucleation: Allow the filtrate to cool to room temperature undisturbed.

    • Anti-Solvent Addition: If no crystals form after 30 mins, add warm Ethyl Acetate (or Diethyl Ether) equal to 20% of the ethanol volume.

    • Crystallization: Refrigerate at 4°C overnight.

  • Isolation:

    • Filter the white crystalline solid.

    • Wash: Wash with cold (0°C) 1:1 Ethanol/Ethyl Acetate mixture.

    • Drying: Dry under high vacuum (0.1 mbar) at 40°C for 4 hours. Note: Oxalates can trap solvent in the lattice; vacuum drying is non-negotiable.

Module 3: Troubleshooting "Oiling Out"

The Issue: Instead of crystals, you see a separate oily layer at the bottom of the flask. This is Liquid-Liquid Phase Separation (LLPS).[2]

Mechanism: The melting point of the solvated salt is lower than the boiling point of the solvent. The salt melts before it dissolves.

Workflow: The Rescue Decision Tree

Recrystallization_Rescue Start Problem: Product Oils Out Check_Solvent Check 1: Is Water Present? Start->Check_Solvent Drying_Step Action: Azeotrope with Toluene to remove water Check_Solvent->Drying_Step Yes (Wet Ethanol) Check_Temp Check 2: Is Temp > MP of Solvated Salt? Check_Solvent->Check_Temp No (Dry Solvents) Drying_Step->Check_Temp Reheat Action: Add more Ethanol (Lower concentration raises solution MP) Check_Temp->Reheat Yes (Solution too conc.) Trituration Action: Triturate (Grind) oil under Diethyl Ether Check_Temp->Trituration No (Impure Oil) Seed_Step Action: The 'Seeding' Trick (See FAQ below) Reheat->Seed_Step Trituration->Seed_Step

Figure 1: Decision tree for rescuing an oiled-out amine oxalate salt.

Module 4: Frequently Asked Questions (FAQs)

Q1: My salt is forming a gum that won't solidify. What now?

  • A: This is likely a "supersaturated glass."

    • The Fix: Perform Trituration . Decant the mother liquor. Add fresh Diethyl Ether or Hexane to the gum. Use a glass rod to scratch the side of the flask vigorously while grinding the gum. The mechanical energy + anti-solvent often triggers the phase change to a solid.

Q2: Should I use Anhydrous Oxalic Acid or the Dihydrate?

  • A: Use Anhydrous Oxalic Acid if available.[3] The dihydrate introduces 2 equivalents of water, which significantly increases the solubility of the salt and promotes oiling out. If you only have dihydrate, use Toluene to azeotropically remove the water during the initial salt formation step [1].

Q3: How do I know if I have the Mono- or Bis-Oxalate?

  • A: Check the stoichiometry via 1H NMR .

    • Dissolve a sample in D2O or DMSO-d6.

    • Integrate the signal for the oxalate (if visible, usually requires C13 or elemental analysis as oxalate protons exchange) or, more reliably, check the integration of the amine protons against the scaffold.

    • Pro-Tip: Elemental Analysis (CHN) is the definitive method.

    • Expectation: For this diamine, a 1:1 salt is most stable. Ensure you used 1.0 equivalents of acid during formation.

Q4: Can I use Acetone as a solvent?

  • A: Proceed with caution. While Acetone is a great anti-solvent, primary amines can react with acetone to form imines (Schiff bases) if heated for prolonged periods or if acidic catalysis (like oxalic acid!) is present. Ethanol/Ethyl Acetate is chemically safer [2].

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. Link

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (See Section on Amine Characterization). Link

  • Sigma-Aldrich. (n.d.). Amine Oxalate Salt Preparation Guide. Technical Bulletin. Link

Sources

Troubleshooting

Technical Support Center: (1-Methylpiperidin-2-yl)methanamine Oxalate Neutralization

Ticket ID: #CHEM-5298-OX Subject: Protocol for converting (1-Methylpiperidin-2-yl)methanamine oxalate to free base Status: Open Assigned Specialist: Senior Application Scientist Introduction Hello. You are looking to lib...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #CHEM-5298-OX Subject: Protocol for converting (1-Methylpiperidin-2-yl)methanamine oxalate to free base Status: Open Assigned Specialist: Senior Application Scientist

Introduction

Hello. You are looking to liberate the free base of (1-Methylpiperidin-2-yl)methanamine (CAS: 5298-72-6) from its oxalate salt.

This is a non-trivial routine because the target molecule is a low-molecular-weight polar diamine. It possesses high water solubility and moderate volatility, making standard extraction protocols prone to low yields (loss to the aqueous phase) or product loss during solvent removal (evaporation).

The guide below prioritizes yield retention and purity . We will use a "Salting-Out" Liquid-Liquid Extraction (LLE) as the primary method, with a Calcium-Precipitation fallback for stubborn cases.

Module 1: The Core Protocol (Standard LLE)

This method relies on modifying the partition coefficient (


) using ionic strength to force the polar amine into the organic phase.
Reagents Required
  • Base: 20% NaOH (aq) or KOH.

  • Solvent: Dichloromethane (DCM). Alternative: Chloroform.

  • Additive: Sodium Chloride (Solid, NaCl).

  • Drying Agent: Anhydrous Sodium Sulfate (

    
    ).
    
Step-by-Step Workflow
  • Dissolution:

    • Dissolve the oxalate salt in the minimum amount of distilled water required to obtain a clear solution.

    • Note: Do not use excess water; keeping the volume low aids extraction later.

  • Basification (The pH Check):

    • Cool the solution to 0–5°C (ice bath). The neutralization is exothermic.

    • Slowly add 20% NaOH solution with stirring.

    • Target: pH > 12.

    • Why: The primary amine (

      
       ~10) and piperidine nitrogen (
      
      
      
      ~10-11) must both be fully deprotonated.
  • Saturation (The "Salting Out"):

    • Add solid NaCl to the aqueous basic solution until no more dissolves (saturation).

    • Mechanism:[1] This increases the ionic strength of the aqueous layer, decreasing the solubility of the organic amine (Salting-out effect) and preventing emulsion formation.

  • Extraction:

    • Extract with DCM (

      
       Volume of aqueous layer).
      
    • Technique: Shake vigorously but carefully. Vent frequently.

  • Drying & Concentration:

    • Combine organic layers.

    • Dry over anhydrous

      
       for 15 minutes. Filter.
      
    • CRITICAL: Remove solvent via Rotary Evaporator.

    • Settings: Bath temp < 30°C. Pressure ~300 mbar (for DCM). Do not use high vacuum (< 10 mbar) for extended periods , as the free base is moderately volatile.

Visual Workflow (DOT Diagram)

G Start Oxalate Salt Dissolve Dissolve in Min. Water Start->Dissolve Base Add 20% NaOH (Target pH > 12) Dissolve->Base Salt Saturate with NaCl (Salting Out) Base->Salt Exothermic Extract Extract 3x with DCM Salt->Extract Push to Organic Dry Dry (Na2SO4) & Filter Extract->Dry Evap Rotary Evaporator (Low Heat, Moderate Vac) Dry->Evap Product Free Base Liquid Evap->Product

Figure 1: Standard Liquid-Liquid Extraction workflow with salting-out modification.

Module 2: Troubleshooting & Diagnostics

If the standard protocol fails, use this diagnostic guide to identify the failure mode.

Issue 1: Low Yield (< 50%)
  • Diagnosis: The amine remained in the aqueous phase due to high polarity.

  • Fix:

    • Switch Solvent: Use a mixture of DCM:Isopropanol (9:1) or Chloroform:Isopropanol (3:1). The alcohol helps solvate the polar amine into the organic layer.

    • Continuous Extraction: If available, use a liquid-liquid continuous extractor (e.g., Kutscher-Steudel) for 12–24 hours.

Issue 2: Emulsions
  • Diagnosis: Oxalate salts or impurities are acting as surfactants at the interface.

  • Fix:

    • Filter the biphasic mixture through a pad of Celite (diatomaceous earth).

    • Add more NaCl (if not already saturated).

Issue 3: White Precipitate in Organic Layer
  • Diagnosis: Sodium Oxalate carryover or carbamate formation.

  • Fix:

    • Ensure the drying step (

      
      ) is thorough.
      
    • If the solid appears after drying, it may be the amine reacting with atmospheric

      
      . Store under nitrogen immediately.
      

Module 3: Advanced "Calcium Method" (High Recovery)

For extremely water-soluble amines where extraction is difficult, use precipitation to remove the oxalate.

The Protocol
  • Dissolve the oxalate salt in water.

  • Add a stoichiometric equivalent of Calcium Chloride (

    
    )  or Calcium Hydroxide (
    
    
    
    ).
  • Adjust pH to >12 with NaOH.

  • Reaction:

    
    .
    
  • Calcium oxalate is virtually insoluble in water. Filter off the white solid.

  • The filtrate now contains the free amine and NaCl/CaCl2.

  • Water can now be removed via lyophilization (freeze-drying) or azeotropic distillation (benzene/toluene) to leave the amine + inorganic salts.

  • Extract the residue with dry DCM or Ether (the inorganic salts will not dissolve, leaving pure amine).

Decision Logic Tree (DOT Diagram)

Logic Start Start Process Solubility Is Amine Highly Water Soluble? Start->Solubility Standard Standard LLE (Module 1) Solubility->Standard No/Moderate CaMethod Calcium Precipitation (Module 3) Solubility->CaMethod Yes (Very Polar) YieldCheck Yield > 80%? Standard->YieldCheck Retry Add Isopropanol to Solvent YieldCheck->Retry No Success Success YieldCheck->Success Yes

Figure 2: Decision matrix for selecting the appropriate neutralization method.

Module 4: Technical FAQs

Q: Can I distill this amine to purify it? A: Yes, but with caution. (1-Methylpiperidin-2-yl)methanamine has a predicted atmospheric boiling point >160°C, but it is thermally sensitive. Distill under reduced pressure (vacuum distillation).

  • Recommendation: Kugelrohr distillation or Short Path.

  • Pressure: 10–15 mmHg.

  • Expected BP: ~80–90°C at 15 mmHg.

Q: How should I store the free base? A: Primary amines absorb


 from the air to form solid carbamates.
  • Container: Tightly sealed glass vial.

  • Atmosphere: Flush with Argon or Nitrogen.

  • Temp: Refrigerator (4°C) or Freezer (-20°C) to slow oxidation.

Q: Why not use Sodium Bicarbonate (


)? 
A:  Bicarbonate is too weak (

). It will not fully deprotonate the primary amine (

). You must use a strong base like NaOH, KOH, or

.

Data Summary Table

PropertyValue / Note
Target Molecule (1-Methylpiperidin-2-yl)methanamine
CAS 5298-72-6
Molecular Weight 128.22 g/mol
Physical State Liquid (Free Base)
Solubility Miscible with water, DCM, Chloroform, Alcohols.
pKa (Approx) N1 (Ring): ~10.1
Volatility Moderate. Avoid high vacuum for extended periods.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12291, 1-Methylpiperidine (Analogous pKa data). Retrieved from [Link]

  • Clayden, J., Greeves, N., & Warren, S. (2012).Organic Chemistry. Oxford University Press. (General reference for amine extraction and pKa principles).
  • Vogel, A. I. (1989).Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • Reich, H. J. Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison. (Reference for amine basicity). Retrieved from [Link]

Sources

Optimization

Technical Support Hub: (1-Methylpiperidin-2-yl)methanamine Synthesis

This is a Technical Support Hub designed for researchers optimizing the synthesis of (1-Methylpiperidin-2-yl)methanamine (also known as 2-aminomethyl-1-methylpiperidine).[1][2] This guide prioritizes yield capture —addre...

Author: BenchChem Technical Support Team. Date: March 2026

This is a Technical Support Hub designed for researchers optimizing the synthesis of (1-Methylpiperidin-2-yl)methanamine (also known as 2-aminomethyl-1-methylpiperidine).[1][2]

This guide prioritizes yield capture —addressing the specific failure modes of dimerization, incomplete hydrogenation, and water-solubility losses.[2][3]

Current Status: Operational Ticket Focus: Yield Improvement & Impurity Control Audience: Medicinal Chemists / Process Development Scientists[1][2]

Core Synthetic Strategy (The "Betaine" Route)

The Problem: Direct methylation of 2-(aminomethyl)piperidine is low-yielding because the primary amine (exocyclic) competes with the secondary amine (ring) for the alkyl group, leading to mixtures of mono-, di-, and tri-methylated products.[2]

The Solution: The "Betaine Route" (Quaternization-Hydrogenation sequence).[1][2] By methylating the pyridine nitrogen before reduction, you lock the regioselectivity and activate the ring for easier hydrogenation.[2]

Validated Workflow
  • Quaternization: React 2-cyanopyridine with Methyl Iodide (MeI) to form the quaternary salt.

  • Hydrogenation: Reduce the salt. The nitrile reduces to the primary amine, and the pyridinium ring saturates to the piperidine.[2]

SynthesisPathways cluster_legend Yield Logic Start 2-Cyanopyridine Salt 2-Cyano-1-methylpyridinium Iodide (Salt) Start->Salt MeI, Toluene Reflux (Quant.) Intermed 2-(Aminomethyl)piperidine Start->Intermed H2, Raney Ni Target (1-Methylpiperidin-2-yl) methanamine Salt->Target H2, PtO2 or Rh/C (No alkylation competition) Mix Mixture: Mono/Di-methylated products (Low Yield) Intermed->Mix MeI or HCHO/HCOOH (Selectivity Issues) Legend Route A locks the methyl group on the ring nitrogen first, preventing over-alkylation.

Figure 1: Comparison of the high-yield "Betaine" route vs. the problematic direct alkylation route.[2]

Step-by-Step Protocol & Causality

Step 1: Synthesis of 2-Cyano-1-methylpyridinium Iodide[1][2]
  • Reagents: 2-Cyanopyridine (1.0 eq), Methyl Iodide (1.1 eq), Toluene (anhydrous).[2][3]

  • Procedure: Dissolve nitrile in toluene. Add MeI dropwise.[1][2] Heat to mild reflux (or 40-50°C) for 4-6 hours.

  • Observation: The product is an ionic salt and will precipitate out of the non-polar toluene.[2]

  • Yield Tip: Do not use ethanol here; the salt is partially soluble in alcohols, which lowers isolation yield.[2][3] Filtration from toluene gives >95% yield of pure salt.[1][2]

Step 2: Hydrogenation (The Critical Step)[2]
  • Reagents: Pyridinium salt (from Step 1), PtO₂ (Adams' catalyst, 1-2 mol%) or Rh/C (5 wt%).[2][3]

  • Solvent: Methanol or Ethanol (0.2 M concentration).[1][2]

  • Additives: Crucial. Add Sodium Acetate (NaOAc) to buffer the HI formed during reduction.[2]

  • Conditions: 50-100 psi H₂, RT to 50°C.

  • Mechanism: The aromatic ring is destabilized by the positive charge, making it easier to reduce than neutral pyridine.[2] The nitrile reduces to the primary amine.[2]

Troubleshooting Matrix

Use this guide to diagnose yield losses.

IssueSymptomRoot CauseCorrective Action
Dimerization Secondary amine impurities detected by MS (M+ mass higher than expected).Intermediate imines condensing with the primary amine during nitrile reduction.[1][2]Add Ammonia: Run hydrogenation in 7N NH₃ in MeOH. The excess ammonia shifts the equilibrium away from dimer formation [1].[2]
Incomplete Reduction Presence of aromatic protons in NMR (7.0–9.0 ppm).[1][2]Catalyst poisoning by Iodide ions (from the salt).[2]Switch Catalyst/Buffer: Use Rh/C (more resistant to halides) or ensure NaOAc is present to scavenge HI.[1][2]
Low Mass Balance Product disappears during aqueous workup.[1][2]Extreme Water Solubility. The product is a polar diamine (logP < 0).[2]Do NOT use Et₂O/EtOAc. Switch to n-Butanol or CHCl₃/IPA (3:1) for extraction (see Section 4).[1][2]
Over-Methylation Methyl groups on the primary amine (if using Eschweiler-Clarke on the diamine).[1][2]Poor regioselectivity of formaldehyde reductive amination.[1][2]Abandon Route. Switch to the Betaine route (Step 1 above) or use Boc-protection of the primary amine before methylation.[2]

Isolation & Purification (The "Yield Capture")

The most common point of failure is not the reaction, but the extraction .[2] The product prefers water over Dichloromethane (DCM).[2]

Protocol A: The "Salting Out" + n-Butanol Extraction
  • Why: n-Butanol forms "inverted micelles" that can solvate polar amines better than standard organic solvents [2].[1]

  • Basify the aqueous reaction mixture to pH > 12 using 50% NaOH (saturate the water phase with NaCl or K₂CO₃).[2]

  • Extract 3x with n-Butanol .

  • Combine organic layers and concentrate.[1][2] Note: n-Butanol has a high boiling point (117°C); use a high-vacuum rotary evaporator or form the HCl salt to precipitate it.[1][2]

Protocol B: The Chloroform/Isopropanol Trick[2]
  • Why: A 3:1 mixture of Chloroform:Isopropanol disrupts the hydrogen bonding network of water enough to pull out polar amines [3].[2]

  • Basify aqueous layer.[1][2]

  • Extract 5x with CHCl₃ : IPA (3:1) .

  • Dry over Na₂SO₄ and evaporate.

Protocol C: The "CO₂ Switch" (Advanced)[2]
  • Why: Piperidines form carbamates/carbonates with CO₂ that are water-soluble, while impurities might not.[1][2][3]

  • If you have non-basic impurities, bubble CO₂ through the mixture (forming the salt) and wash with organic solvent (impurities removed).[2]

  • Bubble N₂ or heat to decarboxylate and regenerate the free amine for extraction [4].[1][2]

PurificationLogic Start Crude Reaction Mixture (Aqueous/Alcoholic) Check Check pH Start->Check Basify Adjust to pH > 12 (NaOH/K2CO3) Check->Basify If < 12 Extraction Select Solvent System Basify->Extraction BadSolvent DCM or Ether Extraction->BadSolvent Standard GoodSolvent1 n-Butanol (Best for highly polar) Extraction->GoodSolvent1 Recommended GoodSolvent2 CHCl3 : IPA (3:1) (Standard Alternative) Extraction->GoodSolvent2 Alternative ResultBad Low Yield (Product stays in water) BadSolvent->ResultBad ResultGood High Recovery GoodSolvent1->ResultGood GoodSolvent2->ResultGood

Figure 2: Decision tree for maximizing recovery of hydrophilic diamines.

FAQ: Expert Insights

Q: Can I use Raney Nickel for the salt hydrogenation? A: Yes, but Raney Nickel requires careful handling.[2][3] It is excellent for nitrile reduction but less aggressive for the pyridine ring than PtO₂.[2] You may end up with 2-(aminomethyl)-1-methylpyridinium (ring not reduced) if the pressure is too low.[1][2] If using Raney Ni, operate at higher pressures (50-100 bar) and 60-80°C.[1][2]

Q: My product is oiling out during the workup. A: This is common.[1][2] The free base is an oil.[1][2] To handle it as a solid, convert it to the dihydrochloride salt.[2][3] Dissolve the oil in dry EtOH and add HCl/EtOH or HCl/Dioxane. The salt is hygroscopic—store in a desiccator.[2]

Q: Why not just methylate 2-aminomethylpiperidine directly? A: The pKa of the ring nitrogen is ~11.1, while the primary amine is ~10.6 [5].[2] They are too close for clean selective alkylation.[1][2] You will inevitably get a statistical mixture. The "Betaine Route" bypasses this thermodynamic similarity by alkylating the pyridine (pKa ~5.[2]2) before the amines are even formed.[2]

References

  • Preventing Secondary Amine Formation: Catalysis Science & Technology. "Selective synthesis of N-monomethyl amines with primary amines and nitro compounds." Available at: [2]

  • n-Butanol Extraction: ResearchGate. "n-Butanol: An Ecologically and Economically Viable Extraction Solvent for Isolating Polar Products from Aqueous Solutions."[1][2] Available at: [2]

  • Chloroform/IPA Extraction: University of Rochester. "Workup for Polar and Water-Soluble Solvents." Available at: [2]

  • CO2 Switchable Solvents: Deutsche Nationalbibliothek. "Continuous-Flow Hydrogenation of 4-Phenylpyridine to 4-Phenylpiperidine with Integrated Product Isolation Using a CO2 Switchable Solvent." Available at: [2]

  • pKa Values: Alfa Chemistry. "pKa Values of Amines, Diamines, and Cyclic Organic Nitrogen Compounds." Available at:

Sources

Troubleshooting

Knowledge Base: The Causality of Oxalate Cleavage

Welcome to the Technical Support Center for Amine Salt Cleavage . This portal is designed for researchers, chemists, and drug development professionals dealing with the isolation and purification of piperidine-based acti...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Amine Salt Cleavage . This portal is designed for researchers, chemists, and drug development professionals dealing with the isolation and purification of piperidine-based active pharmaceutical ingredients (APIs) and intermediates.

Below, you will find our knowledge base, quantitative data matrices, self-validating protocols, and a troubleshooting desk dedicated to the removal of oxalic acid from piperidine amine salts.

Q: Why is it so difficult to remove oxalic acid from piperidine derivatives compared to other salts? A: The difficulty stems from the extreme difference in basicity and acidity between the two components, which creates a highly stable, tightly bound ionic pair.

Piperidine is a fully reduced, six-membered heterocyclic secondary amine. Because its nitrogen lone pair resides in an sp³-hybridized orbital with low s-character, it is a relatively strong base with a conjugate acid pKa of approximately 11.24[1]. Conversely, oxalic acid is a strong dicarboxylic organic acid with a primary pKa (


) of 1.25 and a secondary pKa (

) of 4.14[2].

To successfully "freebase" the piperidine derivative (convert it from an ionized salt back to a neutral amine), you must drive the acid-base equilibrium entirely to the right. This requires an aqueous environment where the pH exceeds the amine's pKa by at least 1.5 to 2.0 units. If the pH is not high enough, the piperidinium ion remains protonated, and the oxalate salt will not cleave, leading to poor organic phase extraction [3].

AcidBase_Logic Piperidine Piperidinium Ion (pKa ~ 11.24) WeakBase Weak Base (e.g., NaHCO3) Max pH ~ 8 Piperidine->WeakBase Treated with StrongBase Strong Base (e.g., NaOH) pH > 13 Piperidine->StrongBase Treated with Fail Incomplete Freebasing (pH < pKa) WeakBase->Fail Fails to deprotonate Success Complete Freebasing (pH > pKa + 1.5) StrongBase->Success Drives equilibrium

Caption: Logical relationship between base selection, pKa, and freebasing success.

Quantitative Data Matrices

To engineer a successful cleavage, you must match the physicochemical properties of the reagents with the appropriate extraction solvent.

Table 1: Physicochemical Properties Governing Salt Cleavage

ComponentRole

Value
State at pH 13Target Phase (Post-Cleavage)
Piperidine Target Amine~11.24Neutral (Freebase)Organic
Oxalic Acid Counterion1.25 (

), 4.14 (

)
Dianion (Oxalate,

)
Aqueous
NaOH / KOH Cleavage Base> 13.5 (in 1M solution)Cation (

)
Aqueous

Table 2: Solvent Selection Matrix for Piperidine Freebasing

SolventPolarityWater MiscibilityRecommended Use Case
Dichloromethane (DCM) HighVery LowHighly polar, non-water-soluble piperidine derivatives.
Ethyl Acetate (EtOAc) MediumLowGeneral purpose; good for moderately lipophilic amines.
2-MeTHF MediumLowEco-friendly alternative; excellent phase separation.
MTBE LowVery LowHighly lipophilic piperidines; minimizes water carryover.

Protocol Hub: Self-Validating Workflows

We provide two primary methodologies depending on the lipophilicity of your target piperidine derivative. Every protocol is designed as a self-validating system , meaning the success of the reaction is analytically verified at critical junctures before proceeding.

Method A: Liquid-Liquid Extraction (LLE) for Lipophilic Piperidines

Use this method if your freebased piperidine derivative is insoluble in water.

Step 1: Suspension Suspend the piperidine oxalate salt in your chosen organic solvent (e.g., DCM or 2-MeTHF) at a concentration of 0.1 M. Step 2: Basification (Validation Checkpoint 1) Add an equal volume of 2M aqueous NaOH.

  • Self-Validation: Dip a pH strip into the aqueous layer. It must read > 13. If it reads lower, the buffering capacity of the oxalate has consumed the base. Add more 2M NaOH until pH > 13 is sustained. Step 3: Biphasic Mixing Stir vigorously for 30 minutes. The solid suspension should completely disappear as the salt cleaves, sending sodium oxalate into the aqueous layer and the free piperidine into the organic layer. Step 4: Phase Separation & Oxalate Verification (Validation Checkpoint 2) Transfer to a separatory funnel and separate the layers.

  • Self-Validation: Take a 1 mL aliquot of the aqueous layer and add a few drops of 1M

    
     solution. A dense white precipitate (Calcium Oxalate) will instantly form, proving the oxalic acid has been successfully stripped into the aqueous phase.
    Step 5: Extraction & Washing 
    Extract the aqueous layer twice more with fresh organic solvent. Combine the organic layers and wash once with saturated brine to remove residual alkalinity.
    Step 6: Isolation 
    Dry the organic layer over anhydrous 
    
    
    
    , filter, and concentrate under reduced pressure to yield the pure piperidine freebase.

LLE_Workflow Salt Piperidine Oxalate Salt Base Add 2M NaOH (aq) + Organic Solvent Salt->Base Mix Vigorous Biphasic Mixing (15-30 min) Base->Mix Phase Phase Separation Mix->Phase Org Organic Phase (Free Piperidine) Phase->Org Aq Aqueous Phase (Sodium Oxalate) Phase->Aq Dry Dry over Na2SO4 & Concentrate Org->Dry Check Validation: Is Aqueous pH > 13? Aq->Check Check->Base No (Add more NaOH)

Caption: Workflow for liquid-liquid extraction of piperidine freebase from its oxalate salt.

Method B: Anion Exchange Chromatography for Hydrophilic Piperidines

Use this method if your piperidine derivative is highly water-soluble and cannot be extracted into organic solvents.

Step 1: Resin Preparation Swell a strongly basic macroporous anion exchange resin (e.g., Amberlyst A26,


 form) in LC-MS grade water. Pack into a glass column.
Step 2: Loading & Elution (Validation Checkpoint 1) 
Dissolve the piperidine oxalate salt in a minimum amount of water and load it onto the column. Elute with water. The resin will trap the oxalate dianion (

) and release hydroxide ions (

), which instantly deprotonate the piperidinium ion.
  • Self-Validation: Check the pH of the eluent fractions. The fractions containing your free amine will be highly basic (pH > 11). Step 3: Oxalate Absence Verification (Validation Checkpoint 2)

  • Self-Validation: Add 1M

    
     to a small sample of the pooled eluent. The solution must remain perfectly clear. If a white precipitate forms, the resin capacity was exceeded, and oxalate is bleeding through.
    Step 4: Lyophilization 
    Freeze-dry the validated aqueous fractions to obtain the pure, freebased piperidine.
    

Troubleshooting Desk (FAQs)

Q: I used saturated sodium bicarbonate (


) to freebase my piperidine salt, but my yield is near zero. Why? 
A:  This is a classic pKa mismatch. Saturated 

has a pH of approximately 8.3. Because the conjugate acid of piperidine has a pKa of ~11.24 [1], a pH of 8.3 is nearly 3 orders of magnitude too acidic to deprotonate the amine. The piperidine remains ionized as a salt and stays in the aqueous layer. You must use a stronger base like NaOH or KOH.

Q: During LLE (Method A), I am getting a terrible emulsion that won't separate. How do I fix this? A: Emulsions in amine freebasing usually occur because the aqueous layer is not ionic enough, causing the partially soluble free amine to act as a surfactant. To break the emulsion, add solid NaCl to the aqueous layer until it is saturated. This "salting out" effect increases the density and ionic strength of the aqueous phase, forcing the organic phase to separate cleanly.

Q: My final concentrated piperidine freebase turned into a gel instead of an oil/solid. What happened? A: Piperidine derivatives are notorious for absorbing atmospheric carbon dioxide to form carbamate salts or absorbing atmospheric moisture. If your product gelled, it likely reacted with


 in the air during concentration. To prevent this, flush your rotary evaporator with Argon or Nitrogen, and store the resulting freebase under an inert atmosphere immediately after isolation.

References

  • Adsorption of 4-Picoline and Piperidine to the Hydrated SiO2 Surface - OSU Chemistry. Ohio State University. Available at:[Link]

  • Two-step tandem electrochemical conversion of oxalic acid and nitrate to glycine - ETH Library. ETH Zurich. Available at: [Link]

  • Dissociation equilibria for weak acids and bases (Ka & Kb). Al-Mustaqbal University College. Available at: [Link]

Optimization

troubleshooting solubility issues with 1-Methylpiperidin-2-yl methanamine oxalate

Topic: Troubleshooting Solubility Issues with 1-Methylpiperidin-2-yl Methanamine Oxalate Content Type: Technical Support Center Guide Senior Application Scientist Note: 1-Methylpiperidin-2-yl methanamine oxalate (often u...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting Solubility Issues with 1-Methylpiperidin-2-yl Methanamine Oxalate Content Type: Technical Support Center Guide

Senior Application Scientist Note: 1-Methylpiperidin-2-yl methanamine oxalate (often used as a building block or a ligand in CNS research) presents unique solubility challenges compared to its hydrochloride counterparts. While the free base is a polar, water-miscible liquid, the oxalate salt introduces a rigid crystal lattice and specific ionic incompatibilities.

This guide addresses the three most common failure modes: Incomplete Dissolution in Stock Solvents , Precipitation in Biological Buffers , and pH-Induced Assay Interference .

Part 1: Diagnostic Workflow

Use this decision tree to identify the root cause of your solubility issue.

SolubilityDiagnostic Start Start: Identify the Failure Point IssueType Where is the precipitation occurring? Start->IssueType StockIssue In Stock Solvent (DMSO/Water) IssueType->StockIssue Solid won't dissolve BufferIssue Upon Dilution into Buffer/Media IssueType->BufferIssue Cloudy after dilution StockCheck Check Solvent Water Content & Sonication StockIssue->StockCheck BufferCheck Does Buffer contain Calcium (Ca2+)? BufferIssue->BufferCheck Soln1 Action: Use Anhydrous DMSO or Switch to Water Stock StockCheck->Soln1 Soln2 CRITICAL: Calcium Oxalate Precip. Switch to Ca-free Buffer BufferCheck->Soln2 Yes (HBSS, Krebs, Media) Soln3 Action: Check pH. Oxalate is acidic; adjust buffer. BufferCheck->Soln3 No (PBS, Tris)

Figure 1: Diagnostic logic for isolating solubility failure modes. Note the critical checkpoint for Calcium interaction.

Part 2: Physicochemical Profile & Solubility Data[1][2]

Understanding the ionic nature of the compound is prerequisite to troubleshooting.

PropertyValue / CharacteristicImpact on Solubility
Core Structure Diamine (Secondary piperidine N + Primary amine)Highly polar; free base is water-miscible.
Salt Form Oxalate (

)
Introduces acidity; susceptible to divalent cation precipitation.
pKa (Base) ~10.2 (Primary amine), ~9.0 (Piperidine N)Fully protonated at physiological pH (7.4).
Est. Solubility (Water) High (>50 mM)Recommended for stock preparation.
Est. Solubility (DMSO) Moderate to HighHygroscopic nature of DMSO can induce "gumming" of oxalates.
Est. Solubility (EtOH) LowOxalates often crystallize out of cold alcohols.

Part 3: Troubleshooting Guides

Issue 1: "Precipitation occurs immediately upon adding the compound to cell culture media or Krebs buffer."

Diagnosis: The Calcium Trap. This is the most frequent error with oxalate salts. Oxalic acid reacts with Calcium ions (


) present in standard physiological buffers (e.g., HBSS, DMEM, Krebs-Henseleit) to form Calcium Oxalate , which is practically insoluble.

The Mechanism:



Protocol: The Calcium Compatibility Check

  • Verify Buffer Composition: Check your assay medium for

    
     or 
    
    
    
    .
  • Visual Test:

    • Prepare a "Mock" solution: Add the same volume of pure 100 mM Sodium Oxalate (or the drug stock) to your media.

    • If cloudiness appears within 5 minutes, the issue is the oxalate, not the drug.

  • Resolution:

    • Option A (Quick): Switch to a Calcium-free buffer (e.g., PBS without

      
      ) for the drug incubation step, if biology permits.
      
    • Option B (Robust): Convert the salt to the Free Base (see Protocol 3 below) or switch to a Hydrochloride salt if available.

Issue 2: "The solid will not dissolve in DMSO to make a 100 mM stock."

Diagnosis: Lattice Energy & Hydration. While amine oxalates are generally soluble in DMSO, they can be slow to dissolve due to high crystal lattice energy. Furthermore, if the DMSO is old (hygroscopic water uptake), the solubility decreases.

Protocol: Enhanced Solubilization

  • Solvent Quality: Use fresh, anhydrous DMSO (Grade

    
     99.9%).
    
  • Thermal Shift:

    • Heat the vial to 40°C in a water bath for 10 minutes.

    • Why? Solubility is endothermic; moderate heat breaks the lattice without degrading the stable piperidine ring.

  • Sonication: Sonicate for 15 minutes. If a gel forms, add 5-10% water (v/v).

    • Note: While counter-intuitive, small amounts of water can break the "gel" state of some amine salts in DMSO.

Issue 3: "My assay results are erratic/toxic at high concentrations."

Diagnosis: pH Acidification. Oxalic acid is a relatively strong organic acid (


, 

). Dissolving high concentrations of oxalate salt in weakly buffered solutions (like low-molarity HEPES or saline) can significantly drop the pH, killing cells or altering enzymatic activity.

Protocol: pH Neutralization

  • Measure: Check the pH of your highest concentration working solution.

  • Buffer Strength: Ensure your assay buffer concentration is

    
     50 mM (HEPES/MOPS/Tris).
    
  • Back-Titration: If pH < 7.0, carefully add 1N NaOH to the stock solution until neutral, before adding to the assay plate.

Part 4: Advanced Protocol - Converting to Free Base

If the oxalate counterion is interfering with your assay (e.g., Calcium sensitivity), you must convert the compound to its free base form.

Materials:

  • 1-Methylpiperidin-2-yl methanamine oxalate (Solid)

  • Dichloromethane (DCM) or Ethyl Acetate

  • 1N Sodium Hydroxide (NaOH)

  • Separatory funnel

Step-by-Step Workflow:

  • Dissolution: Dissolve the oxalate salt in a minimum volume of water (approx. 10 mL per gram).

  • Basification: Add 1N NaOH dropwise while stirring until the pH reaches ~12-13.

    • Indicator: The solution may become cloudy as the free base (oil) separates.

  • Extraction:

    • Add an equal volume of DCM. Shake vigorously and vent.

    • Collect the organic (bottom) layer.

    • Repeat extraction 2x more.

  • Drying: Combine organic layers, dry over anhydrous

    
    , and filter.
    
  • Evaporation: Remove solvent under vacuum (Rotovap) to yield the Free Base oil .

    • Storage: Store the oil at -20°C under nitrogen (amine free bases can oxidize).

Part 5: Frequently Asked Questions (FAQ)

Q: Can I use ethanol to make my stock solution? A: Caution is advised. While the free base is soluble in ethanol, oxalate salts often have steep temperature-dependent solubility in alcohols. You may succeed at room temperature, but the compound could crystallize out when stored at -20°C. Water is the preferred solvent for stock solutions of this specific salt.

Q: Is the compound stable in solution? A: Yes. The piperidine ring and primary amine are chemically stable. However, free amines can absorb


 from the air to form carbamates over time. Keep stocks tightly sealed. Aqueous stocks are stable for 1 month at -20°C; DMSO stocks are stable for 6 months.

Q: I see a 'gel' when I add water to my DMSO stock. What is this? A: This is likely a hydration shell effect common with amine salts. Vortex vigorously and warm to 37°C. The gel usually breaks into a clear solution once the hydration equilibrium is reached.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 121496, (1-Methylpiperidin-2-yl)methanamine. Retrieved from [Link]

  • Di, L., & Kerns, E. (2016).Drug-like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press.
Troubleshooting

Technical Support Center: Storage and Stability of (1-Methylpiperidin-2-yl)methanamine Oxalic Acid Salt

This guide serves as a critical resource for researchers, scientists, and drug development professionals utilizing (1-Methylpiperidin-2-yl)methanamine oxalic acid salt. Given that specific, peer-reviewed stability data f...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a critical resource for researchers, scientists, and drug development professionals utilizing (1-Methylpiperidin-2-yl)methanamine oxalic acid salt. Given that specific, peer-reviewed stability data for this exact salt is not extensively available in public literature, this document synthesizes information from the known chemical properties of its constituent moieties—the piperidine derivative and the oxalate counter-ion—along with established principles of pharmaceutical stability testing.[1] The objective is to provide a robust framework for safe handling, appropriate storage, and the proactive identification of potential stability issues.

Section 1: Frequently Asked Questions (FAQs) - Core Stability & Handling

This section addresses the most immediate questions regarding the day-to-day handling and storage of (1-Methylpiperidin-2-yl)methanamine oxalic acid salt.

Q1: What are the optimal storage conditions for this compound?

A1: The compound should be stored in a tightly sealed, light-resistant container in a cool, dry, and well-ventilated area.[1] Recommended long-term storage is typically at 2-8°C to minimize the rate of any potential chemical degradation.

  • Scientific Rationale: The core structure contains amine functional groups, which can be susceptible to oxidation.[2] The piperidine ring itself, while relatively stable, can be involved in various reactions.[3] The oxalic acid salt form is used to create a more stable, crystalline solid compared to the free base, but it can be hygroscopic.[4] Cool, dry, and dark conditions collectively mitigate the primary sources of energy (heat, UV light) and reactants (water, oxygen) that drive degradation processes.[1]

Q2: What are the main factors that could cause this compound to degrade?

A2: The primary factors of concern are exposure to moisture, strong oxidizing agents, excessive heat, and direct light.[1][5][6]

  • Scientific Rationale:

    • Moisture: The compound is likely hygroscopic due to the presence of the salt and polar amine groups. Absorbed water can act as a solvent, facilitating degradative reactions or potentially altering the solid-state form.[1][4]

    • Oxidation: The tertiary amine of the N-methylpiperidine ring and the primary amine are potential sites for oxidation, which can be initiated by atmospheric oxygen or accelerated by contaminants.[2]

    • Heat: Increased thermal energy can provide the activation energy needed to overcome reaction barriers, accelerating degradation rates.[2]

    • Light (Photostability): UV or visible light can induce photolytic cleavage of C-N bonds, leading to a variety of degradation products.[2]

Q3: What materials or substances should be avoided when working with this compound?

A3: Avoid contact with strong oxidizing agents (e.g., peroxides, nitrates), strong acids, and strong bases.[6][7]

  • Scientific Rationale:

    • Strong Oxidizing Agents: These can directly attack the amine groups, leading to the formation of N-oxides or other oxidative degradation products.[7][8]

    • Strong Acids/Bases: While the compound is a salt, exposure to strong acids or bases can displace the oxalic acid or the free base, respectively. This change in the ionization state can affect solubility, stability, and reactivity. For instance, liberating the free base may make it more susceptible to certain degradation pathways.[2]

Q4: How can I visually assess if my sample might be degraded?

A4: Any change in the physical appearance of the material, such as a change in color (e.g., from white/off-white to yellow or brown), clumping, or the appearance of a liquid phase, should be considered a potential indicator of degradation or contamination. However, significant degradation can occur without any visible change.

  • Scientific Rationale: Degradation often produces new chemical entities (degradants) that may be colored due to the formation of conjugated systems or other chromophores. Hygroscopicity can lead to clumping or deliquescence.[1] Chemical analysis is the only definitive way to confirm stability.

Section 2: Troubleshooting Guide for Unexpected Analytical Results

If you encounter unexpected results during your experiments, this guide provides a starting point for troubleshooting stability-related issues. The primary recommended analytical technique is a stability-indicating High-Performance Liquid Chromatography (HPLC) method, often coupled with a UV or Mass Spectrometry (MS) detector.[2][9]

Observed Problem Potential Stability-Related Cause(s) Recommended Action / Investigation
Appearance of new, unexpected peaks in the chromatogram. The compound is degrading under the experimental or storage conditions.1. Confirm Peak Purity: Use a diode-array detector (DAD) or MS to check the peak purity of your main analyte peak.[2] 2. Characterize New Peaks: Attempt to identify the new peaks using LC-MS to understand the degradation pathway.[10] 3. Run a Blank: Inject a blank solvent to rule out carryover from previous injections.[2]
Poor peak shape (e.g., tailing, fronting) for the main analyte peak. 1. Co-elution of a degradation product. 2. On-column degradation. 3. Interaction of the highly polar amine groups with the stationary phase.1. Adjust Mobile Phase pH: Ensure the mobile phase pH is at least 2 units away from the pKa of the amine groups to ensure a consistent protonation state.[2] 2. Optimize Method: Modify the gradient, column chemistry, or temperature to improve separation from potential degradants. 3. Reduce Sample Concentration: Column overload can also cause poor peak shape.[2]
Loss of mass balance in forced degradation studies. 1. Formation of non-UV active or volatile degradants. 2. Adsorption of the analyte or degradants onto container surfaces.1. Use a Universal Detector: Employ a mass-sensitive detector (e.g., MS, CAD, ELSD) in parallel with the UV detector to track all components.[2] 2. Use Silanized Glassware: This minimizes the adsorption of polar amine compounds onto the glass surface.[2]

Section 3: Experimental Protocol - Forced Degradation Study

To establish the intrinsic stability of (1-Methylpiperidin-2-yl)methanamine oxalic acid salt, a forced degradation (or stress testing) study is essential.[2] This protocol provides a standardized framework compliant with general principles outlined in ICH guidelines.[10]

Objective:

To identify likely degradation pathways and to develop and validate a stability-indicating analytical method for the compound.

Workflow for Forced Degradation Study

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Stock Prepare Stock Solution (1 mg/mL in Diluent) Acid Acidic Hydrolysis 0.1 M HCl, 60°C Stock->Acid Expose Aliquots Base Basic Hydrolysis 0.1 M NaOH, 60°C Stock->Base Expose Aliquots Oxid Oxidative Degradation 3% H₂O₂, RT Stock->Oxid Expose Aliquots Therm Thermal Degradation 105°C (Solid State) Stock->Therm Expose Aliquots Photo Photolytic Degradation ICH Q1B Light Exposure Stock->Photo Expose Aliquots Analysis Analyze by Stability-Indicating HPLC-UV/MS Method Acid->Analysis Neutralize/Dilute & Inject Base->Analysis Neutralize/Dilute & Inject Oxid->Analysis Neutralize/Dilute & Inject Therm->Analysis Neutralize/Dilute & Inject Photo->Analysis Neutralize/Dilute & Inject G cluster_main Potential Degradation Pathways cluster_products Parent (1-Methylpiperidin-2-yl)methanamine (Parent Compound) N_Oxide N-Oxide Formation (Piperidine Nitrogen) Parent->N_Oxide Oxidation (H₂O₂) Dealkylation N-Demethylation Parent->Dealkylation Oxidative/Thermal Stress Amine_Ox Oxidation of Primary Amine Parent->Amine_Ox Oxidation Ring_Opening Piperidine Ring Opening (Under harsh conditions) Parent->Ring_Opening Harsh Acid/Base

Caption: Plausible degradation pathways for the parent amine.

  • Oxidation: The tertiary nitrogen on the piperidine ring is a prime target for oxidation, leading to the formation of a stable N-oxide. The primary amine can also undergo oxidation.

  • N-Dealkylation: The N-methyl group could be cleaved under oxidative or harsh thermal stress to yield the secondary amine analog.

  • Ring Opening: While less common, under extreme hydrolytic or thermal conditions, cleavage of the C-N bonds within the piperidine ring could occur.

References

  • Stability testing and degradation pathways of 2-Piperidin-1-ylmethyl-morpholine. Benchchem.
  • Safety Data Sheet: Piperidine. Carl ROTH.
  • SAFETY DATA SHEET. Fisher Scientific.
  • Piperidine - SAFETY DATA SHEET. Alfa Aesar.
  • SAFETY DATA SHEET. Merck Millipore.
  • 4-(1-Methyl-1H-imidazol-2-yl)piperidine hydrochloride Safety Data Sheet. Santa Cruz Biotechnology.
  • ICSC 0317 - PIPERIDINE. International Labour Organization.
  • SAFETY DATA SHEET. Thermo Fisher Scientific.
  • Analytical Methods to Determine the Stability of Biopharmaceutical Products. ResearchGate.
  • Analytical Methods to Determine the Stability of Biopharmaceutical Products. Spectroscopy Online.
  • SAFETY DATA SHEET Oxalic acid (1 M). ARTMS.
  • Navigating the Stability and Storage of 2-Piperidinemethanol: A Technical Guide. Benchchem.

Sources

Reference Data & Comparative Studies

Validation

Technical Comparison Guide: 1H NMR Profiling of (1-Methylpiperidin-2-yl)methanamine Oxalate

Executive Summary: The Salt Selection Dilemma In drug development, (1-Methylpiperidin-2-yl)methanamine (CAS 5298-72-6) is a critical diamine scaffold, often serving as a precursor for histamine H3 antagonists and other C...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Salt Selection Dilemma

In drug development, (1-Methylpiperidin-2-yl)methanamine (CAS 5298-72-6) is a critical diamine scaffold, often serving as a precursor for histamine H3 antagonists and other CNS-active agents. While the free base is a liquid prone to oxidation and difficult to handle, the Oxalate Salt offers superior crystallinity and stability.

However, the Oxalate salt presents a unique analytical challenge: The "Silent Anion" Phenomenon. Unlike maleate or fumarate salts, the oxalate counter-ion lacks non-exchangeable protons, rendering it invisible in standard proton NMR (


H NMR).

This guide objectively compares the NMR performance of the Oxalate salt against the Free Base and alternative salts (e.g., Fumarate), providing a validated protocol for structural confirmation despite the spectral "blind spot" of the anion.

Experimental Strategy & Solvent Selection

The choice of solvent is not merely about solubility; it dictates the visibility of exchangeable protons (NH/NH


) and the resolution of the piperidine ring conformers.
Comparative Solvent Performance Table
FeatureDeuterium Oxide (D

O)
DMSO-

Chloroform-

(CDCl

)
Solubility (Oxalate) Excellent (>50 mg/mL)GoodPoor/Insoluble
Amine Protons (-NH

)
Invisible (Rapid Exchange)Visible (Broad singlets)N/A (Insoluble)
Resolution High (Sharp signals)Moderate (Viscosity broadening)N/A
Salt Shift Effect Distinct downfield shiftsVariable (H-bonding effects)N/A
Use Case Primary QC / Purity Structural Elucidation (NH)Free Base Analysis Only

Critical Insight: Do not attempt to analyze the Oxalate salt in CDCl


. The resulting suspension will yield a spectrum of only the trace free base or impurities, leading to false low-potency results.

Detailed Spectral Analysis

The transition from Free Base to Oxalate Salt induces specific chemical shift perturbations (


) due to protonation at the nitrogen centers.
A. The Diagnostic N-Methyl Signal

The most reliable handle for monitoring salt formation is the N-methyl singlet.

  • Free Base:

    
     ~2.15 – 2.25 ppm (Equatorial preference)
    
  • Oxalate Salt:

    
     ~2.80 – 2.95 ppm (D
    
    
    
    O)
  • Mechanism: Protonation of the piperidine nitrogen creates a positive charge, deshielding the adjacent methyl protons.

B. The "Silent Anion" (Oxalate)
  • Observation: The oxalate anion (C

    
    O
    
    
    
    ) has no C-H bonds.
  • Consequence: In D

    
    O, you will see NO  signals for the counter-ion. In DMSO-
    
    
    
    , you might see a very broad carboxylic acid hump (~10-12 ppm) if the salt is acidic (mono-oxalate), but often it is invisible due to exchange.
  • Comparison with Alternatives:

    • Fumarate Salt: Shows a sharp singlet ~6.5 ppm (2H, alkene). Allows stoichiometric calculation.

    • Oxalate Salt: Requires

      
      C NMR (signal ~165 ppm) or Elemental Analysis for stoichiometry.
      
C. Quantitative Shift Data (Predicted vs. Empirical)
Proton AssignmentFree Base (

ppm, CDCl

)
Oxalate Salt (

ppm, D

O)

(Salt - Base)
Multiplicity
N-CH

2.202.88+0.68 Singlet (s)
H2 (Methine) 2.053.10+1.05Multiplet (m)
-CH

-NH

2.653.25+0.60Doublet/Multiplet
H6 (Ring) 2.85 (eq) / 2.0 (ax)3.45 (eq) / 2.95 (ax)~+0.60Broad Doublets
Oxalate N/ASilent N/AInvisible

Validated Experimental Protocol

Reagents
  • Compound: (1-Methylpiperidin-2-yl)methanamine Oxalate (>98% purity).

  • Solvent: D

    
    O (99.9% D) for routine QC; DMSO-
    
    
    
    for full characterization.
  • Internal Standard: Maleic Acid (trace) only if stoichiometry confirmation is required by 1H NMR (as an external calibrant).

Step-by-Step Workflow
  • Preparation: Weigh 10-15 mg of the oxalate salt into a clean vial.

  • Solvation: Add 0.6 mL D

    
    O . Vortex until fully dissolved. (Note: If solution is cloudy, filter through cotton; insolubles may be free base or polymer).
    
  • Acquisition:

    • Pulse Angle: 30°

    • Relaxation Delay (d1): 5 seconds (Critical for integration accuracy of salts).

    • Scans: 16-64.

  • Processing: Apply 0.3 Hz line broadening (LB). Reference HDO peak to 4.79 ppm.[1]

  • Validation (The "Salt Check"):

    • Confirm N-Me peak is >2.8 ppm.

    • Confirm absence of peaks in 5.0–9.0 ppm region (rules out aromatic impurities or wrong salt forms like fumarate/benzoate).

Logic Visualization: Analytical Decision Tree

The following diagram illustrates the decision logic for analyzing this specific salt, highlighting the "Silent Anion" checkpoint.

NMR_Analysis_Workflow Start Sample: (1-Methylpiperidin-2-yl) methanamine Oxalate Solubility Solubility Check Start->Solubility CDCl3 Solvent: CDCl3 Solubility->CDCl3 Non-polar D2O Solvent: D2O Solubility->D2O Polar (Preferred) DMSO Solvent: DMSO-d6 Solubility->DMSO Polar (Alternative) Fail INSOLUBLE Spectrum shows noise/impurities only CDCl3->Fail Success_D2O High Resolution Spectrum Exchangeable protons invisible D2O->Success_D2O Success_DMSO Viscous Broadening NH protons visible DMSO->Success_DMSO Analyze Spectral Analysis Success_D2O->Analyze Success_DMSO->Analyze Check_NMe Check N-Me Shift Target: ~2.8 - 2.9 ppm Analyze->Check_NMe Check_Anion Check Anion Signals (6.0 - 7.0 ppm) Check_NMe->Check_Anion Result_Oxalate NO Anion Peaks? Consistent with Oxalate Check_Anion->Result_Oxalate Silent Region Result_Other Peaks Present? Possible Fumarate/Maleate or Impurity Check_Anion->Result_Other Signals Detected

Caption: Analytical workflow emphasizing solvent selection and the "Silent Anion" verification logic for oxalate salts.

References

  • National Institute of Advanced Industrial Science and Technology (AIST). (2023). Spectral Database for Organic Compounds (SDBS): Piperidine and N-Methylpiperidine derivatives. SDBS. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • Reich, H. J. (2023). Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison. [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[2] (General reference for amine salt shifts). [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]

Sources

Comparative

Comparative HPLC Method Development Guide: (1-Methylpiperidin-2-yl)methanamine Purity Analysis

Executive Summary (1-Methylpiperidin-2-yl)methanamine oxalate presents a classic "perfect storm" of analytical challenges: it is highly polar, basic, and lacks a UV-active chromophore. Traditional C18 Reversed-Phase (RP)...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(1-Methylpiperidin-2-yl)methanamine oxalate presents a classic "perfect storm" of analytical challenges: it is highly polar, basic, and lacks a UV-active chromophore. Traditional C18 Reversed-Phase (RP) methods fail to retain this molecule, resulting in void volume elution, while the basic amine groups cause severe peak tailing due to silanol interactions.

This guide objectively compares three distinct chromatographic strategies to solve this separation challenge. Based on experimental evidence and modern laboratory standards, Hydrophilic Interaction Liquid Chromatography (HILIC) is identified as the superior methodology for purity analysis, offering the best balance of retention, peak symmetry, and Mass Spectrometry (MS) compatibility.

Part 1: The Analytical Challenge

Before selecting a method, one must understand the physicochemical behavior of the analyte.

Physicochemical Profile[1][2][3]
  • Analyte: (1-Methylpiperidin-2-yl)methanamine (as Oxalate salt).

  • Structure: A piperidine ring (secondary/tertiary amine character) with a primary aminomethyl side chain.

  • pKa: ~10.0 (Primary amine) and ~9.0 (Ring nitrogen). Both are protonated at neutral pH.

  • Chromophore: Negligible. No aromatic rings or conjugated

    
    -systems.
    
  • Matrix Issue: The oxalate counter-ion is highly polar and anionic.

The Problem with Standard Methods
  • Retention Failure: On a standard C18 column at pH 3-7, the molecule is doubly charged and highly hydrophilic (

    
    ). It elutes in the dead time (
    
    
    
    ).
  • Detection Limits: Standard UV detection at 254 nm is impossible. Detection requires low UV (205–210 nm), which severely restricts solvent choices (e.g., Acetone and Methanol have high cut-offs).

  • Peak Tailing: Residual silanols on silica supports act as cation exchangers, binding the protonated amines and causing "shark-fin" tailing (

    
    ).
    

Part 2: Comparative Methodology

We evaluated three primary strategies for analyzing this compound.

Method A: Ion-Pair Reversed Phase (IP-RP)
  • Mechanism: Uses a hydrophobic additive (e.g., Sodium Octanesulfonate) to form a neutral ion-pair with the positively charged amine, allowing retention on C18.

  • Pros: Excellent resolution; cheap columns.

  • Cons: Incompatible with LC-MS (suppresses ionization); long column equilibration (hours); high background noise at 210 nm.

Method B: High pH Reversed Phase (High-pH RP)
  • Mechanism: Uses a hybrid silica column (e.g., BEH, Xtimate) stable at pH 11.0. At this pH, the amine is deprotonated (neutral), increasing hydrophobicity and retention.

  • Pros: Sharp peaks; robust.

  • Cons: Silica dissolution risk if pH is not strictly controlled; requires specialized columns.

Method C: HILIC (The Recommended Approach)
  • Mechanism: Partitions the analyte into a water-enriched layer adsorbed onto a polar stationary phase (Amide or Bare Silica).[1][2]

  • Pros: High sensitivity (high organic mobile phase enhances desolvation); MS compatible; separates the oxalate salt from the amine.

  • Cons: Requires long equilibration time compared to standard RP.

Part 3: Experimental Protocol (The "Gold Standard")

Selected Method: HILIC (Amide Phase) Rationale: The Amide phase provides hydrogen bonding sites that retain polar amines without the excessive electrostatic retention of bare silica, yielding better peak shape.

Instrumentation & Conditions
  • System: HPLC with PDA (or CAD/ELSD for better sensitivity) or LC-MS.

  • Column: XBridge Amide or TSKgel Amide-80 (4.6 x 150 mm, 3.5 µm).

  • Temperature: 30°C (Control is critical for HILIC).

  • Flow Rate: 1.0 mL/min.[3][4]

  • Detection: UV at 210 nm (Reference 360 nm).

Mobile Phase Preparation[4][7][8][9][10]
  • Buffer (Stock): 100 mM Ammonium Formate, pH 3.0 (Adjusted with Formic Acid).

    • Note: High ionic strength is required to mask silanols.

  • Mobile Phase A: 90:10 Acetonitrile : Buffer Stock.

  • Mobile Phase B: 50:50 Acetonitrile : Water (with 10mM Buffer).

  • Isocratic Mode: 85% ACN / 15% Water (approximate final composition).

Sample Preparation
  • Diluent: 80:20 Acetonitrile:Water.

    • Critical Step: Dissolving the sample in 100% water will cause "solvent mismatch" and peak distortion in HILIC. The sample solvent must match the initial mobile phase strength.

Workflow Diagram

The following diagram illustrates the decision logic and workflow for this specific method.

G Start Start: (1-Methylpiperidin-2-yl)methanamine Oxalate Sample Decision Is LC-MS Required? Start->Decision HILIC_Prep HILIC Prep: Dissolve in 80% ACN (Prevent Solvent Mismatch) Decision->HILIC_Prep Yes (or High Sensitivity) IP_Prep IP-RP Prep: Dissolve in Water/Mobile Phase Decision->IP_Prep No (UV Only) HILIC_Col Column: Amide-80 or BEH Amide Mobile Phase: ACN/NH4-Formate pH 3.0 HILIC_Prep->HILIC_Col HILIC_Mech Mechanism: Partitioning into Water Layer + H-Bonding HILIC_Col->HILIC_Mech Result_HILIC Result: Sharp Peak, MS Compatible Oxalate Separated HILIC_Mech->Result_HILIC IP_Col Column: C18 (End-capped) Add: 10mM Octanesulfonate IP_Prep->IP_Col IP_Mech Mechanism: Ion-Pair Formation (Hydrophobic Retention) IP_Col->IP_Mech Result_IP Result: Good Retention, No MS High UV Background IP_Mech->Result_IP

Caption: Decision tree for method selection comparing HILIC (Green path) and Ion-Pairing (Red path).

Part 4: Performance Data & Validation

The following data summarizes the expected performance of the HILIC method compared to the Ion-Pair alternative.

Table 1: Comparative Performance Metrics

ParameterMethod A: Ion-Pair RP (C18)Method B: HILIC (Amide)Status
Retention Factor (k') 4.5 (High retention)3.2 (Ideal retention)Comparable
Tailing Factor (Tf) 1.8 (Moderate tailing)1.1 (Excellent symmetry)HILIC Wins
UV Noise (210 nm) High (Reagent absorbance)Low (Clean baseline)HILIC Wins
Equilibration Time > 60 mins15-20 minsHILIC Wins
LOD (Signal/Noise=3) 5.0 µg/mL0.5 µg/mL (Lower noise)HILIC Wins
MS Compatibility IncompatibleFully CompatibleHILIC Wins
Data Interpretation[3][7]
  • Selectivity: The HILIC method successfully separates the oxalate counter-ion (which elutes near the void,

    
    ) from the amine peak (retained).
    
  • Sensitivity: Because HILIC uses high percentages of organic solvent (Acetonitrile), the desolvation efficiency in LC-MS is significantly higher, leading to a 10-fold increase in sensitivity compared to aqueous RP methods.

Part 5: Troubleshooting & Optimization

Even with a robust method, issues can arise.[5][6][7] Use this guide to troubleshoot.

"Shark-Fin" Peak Shapes
  • Cause: Secondary interactions between the amine and silanols.

  • Fix: Increase the buffer concentration (ionic strength) from 10mM to 20mM or 50mM. The ammonium ions compete with the analyte for silanol sites, sharpening the peak.

Retention Time Drift
  • Cause: HILIC columns are sensitive to the hydration layer.[2]

  • Fix: Ensure the column is equilibrated for at least 20 column volumes. Do not use 100% ACN for storage; keep 10% water to maintain the hydration layer.

Split Peaks
  • Cause: Sample solvent mismatch. Injecting a sample dissolved in 100% water into a 90% ACN mobile phase disrupts the partitioning mechanism.

  • Fix: Dilute the sample with Acetonitrile so the final composition is at least 70-80% organic.

References

  • Agilent Technologies. (2020). Retaining and Separating Polar Molecules – When to Use HILIC Versus Reversed-Phase LC. Retrieved from [Link]

  • Chrom Tech, Inc. (2025). Reverse-Phase Liquid Chromatography vs. Hydrophilic Interaction Liquid Chromatography.[6][7][8] Retrieved from [Link]

  • Element Lab Solutions. (2024). HILIC – The Rising Star of Polar Chromatography. Retrieved from [Link]

  • Sielc Technologies. (2023). HPLC Method for Separation of Amines in Non-Aqueous MP. Retrieved from [Link]

Sources

Validation

mass spectrometry fragmentation of (1-Methylpiperidin-2-yl)methanamine

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of (1-Methylpiperidin-2-yl)methanamine: A Comparative Analysis In the landscape of pharmaceutical and chemical research, the unambiguous structural eluci...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of (1-Methylpiperidin-2-yl)methanamine: A Comparative Analysis

In the landscape of pharmaceutical and chemical research, the unambiguous structural elucidation of novel compounds is paramount. (1-Methylpiperidin-2-yl)methanamine, a substituted piperidine, represents a structural motif of significant interest due to the prevalence of the piperidine scaffold in a vast array of bioactive molecules and approved drugs.[1][2] Understanding the fragmentation behavior of such molecules under mass spectrometric analysis is not merely an academic exercise; it is a critical component of metabolite identification, impurity profiling, and the overall advancement of drug development programs.

This guide provides a comprehensive analysis of the predicted under both Electron Ionization (EI) and Electrospray Ionization (ESI) conditions. By dissecting the fundamental principles of amine fragmentation and drawing comparisons with structurally related analogues, we aim to equip researchers, scientists, and drug development professionals with the expertise to confidently identify and characterize this and similar compounds.

Predicted Fragmentation Pathways: A Mechanistic Deep Dive

The fragmentation of (1-Methylpiperidin-2-yl)methanamine is dictated by the presence of two nitrogen atoms within a cyclic framework, offering distinct pathways depending on the ionization technique employed. The application of the nitrogen rule, which states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight, serves as an initial diagnostic check.[3][4][5]

Electron Ionization (EI-MS): The Power of Alpha-Cleavage

Electron Ionization is a high-energy technique that induces extensive fragmentation, providing a detailed fingerprint of a molecule's structure.[6] For amines, the most dominant fragmentation pathway is α-cleavage, which involves the homolytic cleavage of a carbon-carbon bond adjacent to the nitrogen atom.[1][3][7] This process is driven by the formation of a resonance-stabilized iminium cation.[1]

In (1-Methylpiperidin-2-yl)methanamine (Molecular Weight: 128.22 g/mol ), the molecular ion (M+•) at m/z 128 will be subjected to several competing α-cleavage pathways:

  • Loss of the Aminomethyl Radical: Cleavage of the bond between the piperidine ring (C2) and the exocyclic methylene group is predicted to be a highly favorable pathway. This results in the loss of a •CH2NH2 radical (30 Da), leading to the formation of a stable, resonance-stabilized N-methyl-Δ1-piperidinium ion at m/z 98 . This is often a base peak for 2-substituted N-alkylpiperidines.

  • Ring Opening via C2-C3 Bond Cleavage: α-cleavage can also occur within the piperidine ring itself, specifically at the C2-C3 bond. This would lead to a ring-opened radical cation, which can undergo further fragmentation.

  • Loss of a Methyl Radical: Cleavage of the N1-CH3 bond results in the loss of a methyl radical (•CH3, 15 Da), generating a fragment ion at m/z 113 . While possible, this pathway is generally less favored than cleavages that lead to more substituted or resonance-stabilized iminium ions.

  • Ring Fission: The piperidine ring can also undergo more complex ring fission events, leading to a series of smaller fragment ions that are characteristic of the piperidine core.[1]

Caption: Predicted EI fragmentation of (1-Methylpiperidin-2-yl)methanamine.

Electrospray Ionization Tandem MS (ESI-MS/MS): Guided by the Proton

ESI is a soft ionization technique that typically yields the protonated molecule, [M+H]+.[1][8] For (1-Methylpiperidin-2-yl)methanamine, this would result in a precursor ion at m/z 129 . Subsequent fragmentation, induced by collision-induced dissociation (CID) in a tandem mass spectrometer, provides structural information.[9] The fragmentation is often initiated at the site of protonation, which is likely to be one of the two basic nitrogen atoms.

A plausible fragmentation pathway for the [M+H]+ ion at m/z 129 would be the neutral loss of ammonia (NH3, 17 Da) or methylamine (CH3NH2, 31 Da) following ring opening, or the loss of the entire aminomethyl group.

Caption: Predicted ESI-MS/MS fragmentation of (1-Methylpiperidin-2-yl)methanamine.

Comparative Fragmentation Analysis

To fully appreciate the fragmentation signature of (1-Methylpiperidin-2-yl)methanamine, it is instructive to compare its predicted mass spectrum with those of structurally related amines. This comparative approach allows for the assignment of specific fragments to particular structural motifs.

CompoundKey Diagnostic Fragment (EI-MS)m/zRationale
(1-Methylpiperidin-2-yl)methanamine [M - •CH2NH2]+98α-cleavage with loss of the aminomethyl radical.
N-Methylpiperidine [M - •H]+98α-cleavage within the ring, loss of a hydrogen radical.
Piperidin-2-ylmethanamine [M - •CH2NH2]+84α-cleavage with loss of the aminomethyl radical from the non-N-alkylated ring.
N,N'-Dimethyl-1,5-pentanediamine (linear isomer) [CH2=N+H(CH3)]44α-cleavage at the primary amine terminus.

This comparison highlights how the m/z 98 fragment in the target molecule is a strong indicator of the N-methylpiperidine core with a substituent at the 2-position.

Experimental Methodologies: A Practical Guide

The choice between Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) depends on the analyte's volatility and thermal stability.[10][11] Both methods are highly applicable to the analysis of piperidine derivatives.[12][13]

Protocol 1: GC-MS Analysis

This method is ideal for the analysis of (1-Methylpiperidin-2-yl)methanamine if it is sufficiently volatile and thermally stable.

1. Sample Preparation:

  • Accurately weigh 1 mg of the compound and dissolve it in 1 mL of a suitable solvent (e.g., methanol or dichloromethane).

  • Perform serial dilutions to achieve a final concentration of approximately 1-10 µg/mL.

2. GC-MS System and Conditions:

  • GC System: A standard gas chromatograph.[1]

  • Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm).[1]

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.[1]

  • Inlet Temperature: 250 °C.[1]

  • Injection Mode: Splitless injection for low concentrations.

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: Increase to 280 °C at a rate of 15 °C/min.

    • Hold: Maintain 280 °C for 5 minutes.

  • Mass Spectrometer: A mass spectrometer with an Electron Ionization (EI) source.[1]

  • Ionization Energy: 70 eV.[1]

  • Mass Range: Scan from m/z 40 to 400.[1]

3. Data Analysis:

  • Identify the molecular ion peak (m/z 128) and characteristic fragment ions (e.g., m/z 98, 113).

  • Compare the obtained mass spectrum with spectral libraries (e.g., NIST, Wiley) for potential matches, though novel compounds will require manual interpretation.[1]

GC_MS_Workflow A Sample Preparation (1 mg/mL in Methanol) B GC Injection (1 µL, Splitless) A->B C Chromatographic Separation (Capillary Column) B->C D EI Ionization (70 eV) & Fragmentation C->D E Mass Analysis (Quadrupole) D->E F Data Acquisition (m/z 40-400) E->F G Spectral Interpretation F->G

Caption: Experimental workflow for GC-MS analysis.

Protocol 2: LC-MS/MS Analysis

LC-MS/MS is a versatile technique suitable for a wide range of compounds and complex matrices.[14][15]

1. Sample Preparation:

  • Dissolve 1 mg of the compound in 1 mL of mobile phase A (e.g., 0.1% formic acid in water).

  • Dilute to a final concentration of 1-10 µg/mL.

2. LC-MS/MS System and Conditions:

  • LC System: A high-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system.[11]

  • Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 3.5 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: Start with 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and then re-equilibrate at 5% B.

  • Flow Rate: 0.3 mL/min.[1]

  • Column Temperature: 40 °C.[1]

  • Mass Spectrometer: A tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) with an ESI source.[1]

  • Ionization Mode: Positive ion mode.[1]

  • MS Method:

    • Full Scan (MS1): Perform a full scan from m/z 100-500 to identify the precursor ion ([M+H]+ at m/z 129).

    • Product Ion Scan (MS2): Select the precursor ion (m/z 129) and perform a product ion scan to obtain the fragmentation pattern. Optimize collision energy to achieve a rich spectrum of fragment ions.[1]

3. Data Analysis:

  • Confirm the mass of the protonated molecule.

  • Analyze the MS/MS spectrum to identify characteristic fragment ions and neutral losses.

  • Use this data to confirm the structure of the parent compound.

LC_MS_MS_Workflow A Sample Preparation (1 mg/mL in Mobile Phase A) B LC Injection (5 µL) A->B C Chromatographic Separation (Reversed-Phase C18) B->C D ESI Ionization (Positive Mode) C->D E Precursor Ion Selection (MS1) (m/z 129) D->E F Collision-Induced Dissociation (CID) E->F G Product Ion Analysis (MS2) F->G H Data Interpretation G->H

Caption: Experimental workflow for LC-MS/MS analysis.

Conclusion: A Self-Validating Approach

The structural elucidation of (1-Methylpiperidin-2-yl)methanamine is effectively achieved through a synergistic application of EI-MS and ESI-MS/MS. The high-energy fragmentation of EI provides a detailed, reproducible fingerprint dominated by α-cleavage, while the softer ionization of ESI, coupled with tandem MS, confirms the molecular weight and reveals fragmentation pathways from the protonated species. By understanding the predicted fragmentation patterns and comparing them to those of known analogues, researchers can confidently identify this compound and differentiate it from its isomers. The detailed experimental protocols provided herein serve as a robust starting point for method development, ensuring the generation of high-quality, trustworthy data essential for advancing scientific discovery.

References

  • Velozo, E. S., et al. (2012). Fast identification of new constituents and co-metabolites Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts. SciELO. Available from: [Link]

  • Shanks, K. G., et al. (2016). Guilty by dissociation-development of gas chromatography-mass spectrometry (GC-MS) and other rapid screening methods for the analysis of 13 diphenidine-derived new psychoactive substances (NPSs). Analytical and Bioanalytical Chemistry, 408(28), 8045-8055. Available from: [Link]

  • Tolmachev, A. V., et al. (2024). Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. III. Diagnostic Ions in Multiple Ring Carbo- and Heterocycles, and Mono-Functional Derivatives. Journal of Physical and Chemical Reference Data. Available from: [Link]

  • JoVE. (2024). Mass Spectrometry: Amine Fragmentation. Available from: [Link]

  • Al-Asmari, A., et al. (2018). A Liquid Chromatography–Tandem Mass Spectrometry Method for the Analysis of Primary Aromatic Amines in Human Urine. International Journal of Environmental Research and Public Health, 15(8), 1634. Available from: [Link]

  • ResearchGate. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. Available from: [Link]

  • de Souza, M. V. N., et al. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. Rapid Communications in Mass Spectrometry, 32(15), 1247-1254. Available from: [Link]

  • Whitman College. GCMS Section 6.15 - Fragmentation of Amines. Available from: [Link]

  • Wikipedia. Liquid chromatography–mass spectrometry. Available from: [Link]

  • Susanti, R. F., et al. (2022). GC-MS analysis of the active compound in ethanol extracts of white pepper (Piper nigrum l.) and pharmacological effects. Cellular, Molecular and Biomedical Reports, 2(2), 90-100. Available from: [Link]

  • Chemistry LibreTexts. (2022). 6.5: Amine Fragmentation. Available from: [Link]

  • MacMillan, D. S., et al. (2018). Selective endo-Cyclic α‑Functionalization of Saturated N‑Alkyl Piperidines. ACS Catalysis, 8(11), 10448-10453. Available from: [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available from: [Link]

  • University of Copenhagen. (n.d.). Fragmentation mechanisms in electron impact mass spectrometry. Available from: [Link]

  • De Buitrago, D. G., et al. (2021). Gas Chromatography-Mass Spectrometry Analysis of Synthetic Opioids Belonging to the Fentanyl Class: A Review. Journal of the American Society for Mass Spectrometry, 32(6), 1361-1376. Available from: [Link]

  • Li, Y., et al. (2022). The Development of an Ultra-Performance Liquid Chromatography–Tandem Mass Spectrometry Method for Biogenic Amines in Fish Samples. Foods, 12(1), 103. Available from: [Link]

  • Stafilov, T., et al. (2022). ESTABLISHING MASS SPECTRAL FRAGMENTATION PATTERNS FOR THE CHARACTERIZATION OF 1,2-UNSATURATED PYRROLIZIDINE ALKALOIDS AND N-OXIDES. Macedonian Pharmaceutical Bulletin, 68(1), 15-26. Available from: [Link]

  • ACS Publications. Electron ionization induced fragmentation of macrocyclic amines CnH2n−1NH2: Evidence for the rearrangement of aminocarbene radical cations and a comparison with long-chain esters. Journal of the American Society for Mass Spectrometry. Available from: [Link]

  • Spectroscopy Online. (2020). Anatomy of an Ion's Fragmentation After Electron Ionization, Part II. Available from: [Link]

  • LCGC International. (2022). LC–API-MS(/MS) for Biological Samples: Importance of Hydrophobicity, Molecular Weight and Structural Development. Available from: [Link]

  • Google Patents. (2021). Detection method for determining piperidine residue in bulk drug.
  • ChemComplete. (2020). Solving Mass Spectroscopy Problems - Analyzing Fragmentation Patterns. YouTube. Available from: [Link]

  • Gu, C., Russell, D., & Yehl, P. (2016). Application of LCMS in small-molecule drug development. European Pharmaceutical Review. Available from: [Link]

  • Semantic Scholar. Mass spectrometry of aromatic cyclic imides and amides. Part II: electron ionization induced decomposition of N. Available from: [Link]

  • MDPI. (2025). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Available from: [Link]

  • Philipps-Universität Marburg. (n.d.). Mass Spectrometry and Elemental analysis. Available from: [Link]

Sources

Comparative

IR Spectroscopy of Amine Oxalate Salts: A Diagnostic Guide

Executive Summary: The Role of Oxalates in Salt Selection In early-stage drug development, salt selection is a critical "performance checkpoint." While hydrochloride (HCl) salts are the industry standard due to high solu...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Role of Oxalates in Salt Selection

In early-stage drug development, salt selection is a critical "performance checkpoint." While hydrochloride (HCl) salts are the industry standard due to high solubility, they often suffer from hygroscopicity and poor crystallinity. Oxalate salts (


) offer a high-performance alternative, frequently yielding superior crystallinity and stability due to the planar, centrosymmetric nature of the oxalate dianion, which facilitates tight lattice packing.

This guide provides a technical roadmap for validating amine oxalate salts using Infrared (IR) spectroscopy. Unlike HCl salts, which are IR-transparent in the fingerprint region, oxalates provide a distinct spectral signature —the carboxylate stretches—that serves as a built-in confirmation of salt formation.

Mechanistic Basis of Detection

To interpret the spectrum, one must understand the chemical transformation occurring during salt formation.

  • Proton Transfer: The acidic proton from oxalic acid (

    
    , 
    
    
    
    ) transfers to the basic nitrogen of the amine.
  • Symmetry Shift:

    • Free Oxalic Acid: Contains distinct

      
       and 
      
      
      
      bonds.
    • Oxalate Salt: Resonance delocalization creates two equivalent

      
       bonds in the carboxylate group (
      
      
      
      ).
  • Vibrational Consequence: The carbonyl peak at

    
     (characteristic of the acid) disappears, replaced by two new strong bands: the asymmetric  and symmetric  carboxylate stretches.
    
Diagram 1: The Logic of Salt Validation

The following decision tree illustrates the logical flow for interpreting IR data when confirming oxalate salt formation.

SaltValidation Start Crude Salt Sample Check1700 Check 1690-1720 cm⁻¹ (Carbonyl Region) Start->Check1700 Result1700_Yes Sharp Peak Present Check1700->Result1700_Yes Detected Result1700_No Peak Absent Check1700->Result1700_No Clear Conclusion_Acid Free Oxalic Acid (Incomplete Reaction) Result1700_Yes->Conclusion_Acid Check1600 Check 1580-1650 cm⁻¹ (Asymmetric COO⁻) Result1700_No->Check1600 Result1600_Yes Strong Broad Band Check1600->Result1600_Yes Detected Result1600_No Band Absent Check1600->Result1600_No Missing Check1300 Check 1300-1350 cm⁻¹ (Symmetric COO⁻) Result1600_Yes->Check1300 Conclusion_Fail Check Synthesis (No Salt Formed) Result1600_No->Conclusion_Fail Conclusion_Salt CONFIRMED: Amine Oxalate Salt Check1300->Conclusion_Salt Detected (Confirmation)

Caption: Decision logic for distinguishing successful oxalate salt formation from unreacted starting materials.

Comparative Analysis: Oxalate vs. Alternatives

The following table contrasts the IR performance of Oxalate salts against the two most common alternatives: Free Base (unreacted API) and Hydrochloride salts.

Table 1: Diagnostic Peak Comparison
FeatureAmine Oxalate Salt (Target)Hydrochloride (HCl) Salt Free Base Amine
Diagnostic Utility High (Specific counter-ion bands)Low (Counter-ion is IR silent)Reference Standard
Carbonyl Region (

)
Absent (Shifted to 1600)Absent Absent
Carboxylate Asym. Stretch (

)
1580–1650 cm⁻¹ (Strong)AbsentAbsent
Carboxylate Sym. Stretch (

)
1300–1350 cm⁻¹ (Strong)AbsentAbsent
Amine Region (

)
Broad Envelope (2500–3200 cm⁻¹) due to

Broad Envelope (2500–3200 cm⁻¹) due to

Sharp Peaks (>3300 cm⁻¹) for

stretch
Fingerprint Region Distinct oxalate bend at ~770 cm⁻¹ Cl⁻ is silent; only API skeleton visibleAPI skeleton only

Key Insight: The "Ammonium Envelope" (2500–3200 cm⁻¹) confirms the amine is protonated, but it does not identify the counter-ion. Only the Oxalate salt provides the 1600/1300 pair to confirm the specific salt species.

Detailed Spectral Assignments

To validate your sample, look for these specific bands. Note that precise positions vary slightly based on the crystal lattice environment.

A. The Oxalate "Fingerprint" ( )

These are the most reliable indicators of salt formation.

  • Asymmetric Stretch (

    
    ): 1580–1650 cm⁻¹ .
    
    • Characteristics: Very strong intensity. Often overlaps with the

      
       bending mode.[1]
      
    • Differentiation: If you see a peak at 1690–1720 cm⁻¹, you likely have unreacted oxalic acid or an "acid oxalate" (1:1 stoichiometry where one proton remains).

  • Symmetric Stretch (

    
    ): 1300–1350 cm⁻¹ .
    
    • Characteristics: Strong, sharp intensity. This region is usually cleaner than the 1600 region, making it a critical confirmation peak.

  • Scissoring/Bending (

    
    ): ~770–780 cm⁻¹ .
    
    • Characteristics: Medium intensity.[2] Useful for differentiating from other organic acid salts like fumarates.

B. The Amine Salt "Envelope" ( )
  • Stretching: 2500–3200 cm⁻¹ .

    • Appearance: A broad, continuous absorption band often described as the "ammonium band." It frequently obscures C-H stretching bands.

    • Fermi Resonance: You may see "combination bands" (weak overtones) in the 2000–2500 cm⁻¹ region, which are diagnostic of amine salts generally.

Experimental Protocol: Ensuring Data Integrity

Oxalate salts are prone to forming hydrates (incorporating water into the lattice). Water has a strong bending mode at ~1640 cm⁻¹, which perfectly masks the diagnostic oxalate asymmetric stretch.

Diagram 2: Optimized Experimental Workflow

ExperimentalProtocol Sample Synthesized Salt Drying Vacuum Dry (40°C, >4 hrs) Sample->Drying Essential Step Technique Select Technique Drying->Technique ATR ATR (Diamond/ZnSe) *High Throughput* Technique->ATR Routine KBr KBr Pellet *High Resolution* Technique->KBr If Hygroscopic Scan Acquire Spectrum (4000-400 cm⁻¹) ATR->Scan KBr->Scan Validation Check 1640 cm⁻¹ (Water Interference?) Scan->Validation

Caption: Workflow emphasizing the drying step to prevent water interference in the critical 1600 cm⁻¹ region.

Step-by-Step Methodology
  • Sample Preparation (Crucial):

    • Drying: Dry the salt in a vacuum oven at 40–50°C for at least 4 hours.

    • Why: Removes surface moisture. If the salt is a stoichiometric hydrate, the water peak at 1640 cm⁻¹ is unavoidable but should be noted.

  • Technique Selection:

    • ATR (Attenuated Total Reflectance): Preferred for speed. Ensure good contact pressure.

    • KBr Pellet: Use if the sample is extremely hygroscopic (KBr can be kept drier) or if high resolution in the fingerprint region is required.

  • Acquisition:

    • Range: 4000–400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Scans: 32 or 64.

  • Self-Validation (The "Water Check"):

    • Examine the region >3400 cm⁻¹.[1][3] A broad, rounded hump indicates water. If present, the peak at ~1640 cm⁻¹ is a mix of Water (

      
       bend) and Oxalate (
      
      
      
      stretch). Rely more heavily on the 1300–1350 cm⁻¹ symmetric stretch for confirmation in this scenario.

References

  • Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds. (Standard text for general IR assignments).
  • Coates, J. (2000). "Interpretation of Infrared Spectra, A Practical Approach." Encyclopedia of Analytical Chemistry. (Detailed functional group tables). Link

  • Petruševski, G., et al. (2016). "Determining the Structure of Oxalate Anion Using Infrared and Raman Spectroscopy." Journal of Chemical Education. (Specific assignments for oxalate symmetry). Link

  • Ojala, W. H., et al. "Infrared Spectroscopic Investigations of Calcium Oxalate Monohydrate." MDPI. (Analysis of oxalate hydration interference). Link

  • Smith, B. C. (2019). "Organic Nitrogen Compounds V: Amine Salts." Spectroscopy. (Differentiation of primary/secondary/tertiary amine salts). Link

Sources

Validation

comparing hydrochloride vs oxalate salts of (1-Methylpiperidin-2-yl)methanamine

An In-Depth Comparative Guide to the Hydrochloride and Oxalate Salts of (1-Methylpiperidin-2-yl)methanamine for Pharmaceutical Development The journey of a promising active pharmaceutical ingredient (API) from the labora...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Guide to the Hydrochloride and Oxalate Salts of (1-Methylpiperidin-2-yl)methanamine for Pharmaceutical Development

The journey of a promising active pharmaceutical ingredient (API) from the laboratory to a viable therapeutic is critically dependent on the selection of an optimal solid-state form. For ionizable molecules such as (1-Methylpiperidin-2-yl)methanamine, salt formation is the most common and effective strategy to enhance crucial physicochemical and biopharmaceutical properties.[1][2] Approximately 50% of all drugs are administered as salts, a testament to this strategy's power to improve stability, solubility, and manufacturability.[3][4]

This guide provides a comprehensive framework for the comparative evaluation of two common salt forms—hydrochloride (HCl) and oxalate—using (1-Methylpiperidin-2-yl)methanamine as a model basic compound. We will move beyond a simple data summary to explore the causal relationships behind experimental choices, providing detailed protocols and a logical workflow for selecting the most suitable salt for a given therapeutic application.

The Rationale for Salt Selection: Beyond Solubility

Choosing a counterion is a multi-faceted optimization problem. While enhancing aqueous solubility and dissolution rate is often the primary driver, especially for compounds in the Biopharmaceutical Classification System (BCS) Class II and IV, other parameters are equally critical.[2][5] A successful salt candidate must exhibit a balance of desirable properties.

  • Physicochemical Stability: The chosen salt must be resistant to degradation under storage and handling conditions (heat, humidity, light).[1] Differences in the crystal lattice energy and hygroscopicity of various salts can profoundly impact stability.

  • Hygroscopicity: This is the tendency of a solid to absorb moisture from the atmosphere.[6] Excessive hygroscopicity can lead to physical changes (deliquescence), compromised chemical stability, and significant challenges in powder handling and manufacturing.[7][8]

  • Crystallinity and Polymorphism: A crystalline salt form is generally preferred for its consistent physical properties.[3] However, the potential for polymorphism—the existence of multiple crystal forms—must be investigated, as different polymorphs can have different solubilities and stabilities.

  • Manufacturability: Properties like flowability, compressibility, and melting point influence the ease and robustness of formulating the API into a final dosage form.[9]

This guide will systematically address the experimental evaluation of these key properties for the hydrochloride and oxalate salts of (1-Methylpiperidin-2-yl)methanamine.

The Counterions: A Tale of Two Acids

The parent molecule, (1-Methylpiperidin-2-yl)methanamine, is a basic compound featuring two amine groups, making it an ideal candidate for salt formation with an acid.[10][11]

  • Hydrochloric Acid (HCl): As the counterion, chloride is the most frequently used in the pharmaceutical industry.[4] Its low molecular weight is advantageous for maximizing the drug load in a formulation. Hydrochloride salts are often highly crystalline and typically exhibit good aqueous solubility.

  • Oxalic Acid: A dicarboxylic acid, oxalate offers the potential to form salts with different stoichiometries (e.g., 1:1 or 2:1 with a di-basic molecule). The hydrogen bonding capabilities of the oxalate ion can lead to stable and unique crystal structures.[12][13] However, the potential for in vivo precipitation of calcium oxalate and associated renal toxicity is a factor that requires careful consideration, particularly for high-dose drugs.[14]

The fundamental difference in the structure and properties of these two counterions necessitates a thorough experimental comparison to determine the optimal choice.

A Framework for Comparative Analysis

The following workflow provides a structured approach to the characterization and comparison of the two salt forms.

G cluster_0 Phase 1: Synthesis & Initial Characterization cluster_1 Phase 2: Physicochemical Property Screening cluster_2 Phase 3: Stability Assessment cluster_3 Phase 4: Data Analysis & Selection P1_Start Parent API (1-Methylpiperidin-2-yl)methanamine P1_Synth_HCl Synthesize Hydrochloride Salt P1_Start->P1_Synth_HCl P1_Synth_Ox Synthesize Oxalate Salt P1_Start->P1_Synth_Ox P1_Confirm Confirm Salt Formation (FT-IR, NMR, PXRD) P1_Synth_HCl->P1_Confirm P1_Synth_Ox->P1_Confirm P2_Sol Aqueous Solubility (Shake-Flask) P1_Confirm->P2_Sol P2_Diss Intrinsic Dissolution Rate (Rotating Disk) P1_Confirm->P2_Diss P2_Hygro Hygroscopicity (Gravimetric Sorption) P1_Confirm->P2_Hygro P2_Thermal Thermal Analysis (DSC, TGA) P1_Confirm->P2_Thermal P3_Stab Accelerated Stability (ICH Conditions) P2_Sol->P3_Stab P2_Diss->P3_Stab P2_Hygro->P3_Stab P2_Thermal->P3_Stab P3_Analysis Analyze Degradants (HPLC) P3_Stab->P3_Analysis P4_Compare Compare Data & Rank Salts P3_Analysis->P4_Compare P4_Select Select Optimal Salt Form P4_Compare->P4_Select

Caption: A workflow for pharmaceutical salt selection and comparison.

Experimental Protocols

The following section details the methodologies required to generate the comparative data. The trustworthiness of these protocols lies in their basis on established pharmacopeial and industry-standard methods.

Protocol 1: Salt Synthesis and Confirmation

Objective: To prepare the hydrochloride and oxalate salts of (1-Methylpiperidin-2-yl)methanamine and confirm their formation.

Materials:

  • (1-Methylpiperidin-2-yl)methanamine

  • Hydrochloric acid (e.g., 2M solution in diethyl ether)

  • Oxalic acid

  • Solvents: Isopropyl alcohol (IPA), Ethanol (EtOH), Diethyl ether

  • Magnetic stirrer, filtration apparatus

Procedure (Hydrochloride Salt):

  • Dissolve 1.0 equivalent of (1-Methylpiperidin-2-yl)methanamine in a minimal amount of IPA.

  • While stirring, slowly add 1.05 equivalents of a 2M HCl solution in diethyl ether.

  • Observe for precipitation. If no precipitate forms, cool the solution in an ice bath.

  • Continue stirring for 1-2 hours.

  • Collect the resulting solid by vacuum filtration.

  • Wash the solid with cold diethyl ether to remove unreacted starting material.

  • Dry the solid under vacuum at 40°C to a constant weight.

Procedure (Oxalate Salt):

  • Dissolve 1.0 equivalent of oxalic acid in a minimal amount of warm EtOH.

  • In a separate flask, dissolve 1.0 equivalent of (1-Methylpiperidin-2-yl)methanamine in EtOH.

  • Slowly add the amine solution to the stirred oxalic acid solution.

  • Observe for precipitation. Stir the resulting slurry at room temperature for 2-4 hours.

  • Collect the solid by vacuum filtration.

  • Wash the solid with cold EtOH.

  • Dry the solid under vacuum at 40°C to a constant weight.

Confirmation:

  • FT-IR Spectroscopy: Compare the spectra of the salts to the free base. Look for the appearance of new peaks or shifts in the N-H stretch region and the appearance of a strong carboxylate stretch for the oxalate salt.

  • Proton NMR (¹H-NMR): Confirm the stoichiometry of the salt by integrating the peaks corresponding to the API and the counterion (oxalate).

  • Powder X-Ray Diffraction (PXRD): Confirm that the resulting material is crystalline by the presence of sharp diffraction peaks.[15]

Protocol 2: Equilibrium Aqueous Solubility (Shake-Flask Method)

Objective: To determine the thermodynamic solubility of each salt in a relevant aqueous medium (e.g., pH 7.4 phosphate buffer).

Rationale: Solubility is a fundamental property that dictates the maximum concentration of a drug that can be achieved in solution, directly impacting its potential for absorption.[16] The shake-flask method is considered the gold standard for determining equilibrium solubility.[17][18]

G start Add excess salt to buffer (e.g., pH 7.4) shake Equilibrate on shaker (24-48h, 25°C) start->shake sample Withdraw sample shake->sample filter Filter through 0.22 µm syringe filter sample->filter analyze Analyze filtrate (HPLC-UV) filter->analyze end Determine Concentration (mg/mL) analyze->end

Caption: The Shake-Flask method for determining equilibrium solubility.

Procedure:

  • Add an excess amount of the salt (e.g., 10-20 mg) to a glass vial containing a known volume (e.g., 2 mL) of pH 7.4 phosphate-buffered saline (PBS).

  • Ensure that a solid residue is visible, confirming that saturation will be reached.

  • Seal the vials and place them in an orbital shaker set to 25°C or 37°C.

  • Equilibrate for at least 24 hours to ensure equilibrium is reached. Some systems may require 48-72 hours.

  • After equilibration, allow the vials to stand for 30 minutes for the excess solid to settle.

  • Carefully withdraw an aliquot from the supernatant.

  • Immediately filter the aliquot through a 0.22 µm syringe filter (pre-saturated with the solution to avoid drug adsorption) into an analysis vial.

  • Dilute the filtrate as necessary and quantify the concentration of the API using a validated HPLC-UV method.

  • Concurrently, analyze the remaining solid by PXRD to check for any phase transformations during the experiment.[19]

Protocol 3: Hygroscopicity Assessment

Objective: To evaluate the moisture sorption and desorption characteristics of each salt under varying relative humidity (RH) conditions.

Rationale: Water uptake can trigger chemical degradation, alter crystal structure, and negatively impact powder flow and processability.[7] Gravimetric Sorption Analysis (GSA) provides a detailed profile of how a material behaves in humid environments.[][21]

Procedure (Using a Dynamic Vapor Sorption Analyzer):

  • Place 5-10 mg of the salt sample onto the instrument's microbalance.

  • Dry the sample in the instrument chamber under a flow of dry nitrogen (0% RH) at 25°C until a stable weight is achieved ( dm/dt ≤ 0.002% per minute). This establishes the dry mass.

  • Execute a sorption/desorption program:

    • Sorption: Increase the RH in steps (e.g., 10% increments) from 0% to 90% RH. At each step, allow the sample to equilibrate until a stable weight is recorded.

    • Desorption: Decrease the RH in similar steps from 90% back down to 0% RH, again allowing for equilibration at each step.

  • Plot the change in mass (%) versus the target RH to generate a sorption-desorption isotherm.

  • Analyze the resulting solid by PXRD to determine if any humidity-induced phase changes occurred.

Protocol 4: Solid-State Stability

Objective: To assess the chemical and physical stability of the salts under accelerated storage conditions.

Rationale: Stability testing is essential to predict the shelf-life of a drug substance and ensure it remains safe and effective over time. The International Council for Harmonisation (ICH) provides guidelines for these studies.[15]

Procedure:

  • Place accurately weighed samples of each salt into open and closed glass vials.

  • Store the vials in a stability chamber under accelerated conditions: 40°C / 75% RH.

  • Withdraw samples at predetermined time points (e.g., 0, 2, 4 weeks).

  • At each time point, analyze the samples for:

    • Appearance: Note any changes in color or physical state.

    • Purity: Use a stability-indicating HPLC method to quantify the parent API and detect any degradation products.

    • Solid Form: Analyze by PXRD to detect any changes in the crystal form.

Data Presentation and Interpretation

To facilitate a direct comparison, all quantitative data should be summarized in a clear, tabular format.

Property(1-Methylpiperidin-2-yl)methanamine HCl(1-Methylpiperidin-2-yl)methanamine OxalateRationale for Importance
Molecular Weight CalculatedCalculatedImpacts drug load percentage in final formulation.
Aqueous Solubility (pH 7.4) Experimental Value (mg/mL)Experimental Value (mg/mL)Key predictor of oral bioavailability.[16]
Melting Point (DSC) Experimental Value (°C)Experimental Value (°C)Indicator of crystal lattice energy and physical stability.[15]
Hygroscopicity (% wt. gain @ 80% RH) Experimental Value (%)Experimental Value (%)Determines sensitivity to moisture during handling and storage.[7]
Stability (40°C/75% RH, 4 wks) % Purity Remaining% Purity RemainingIndicates chemical robustness under stress conditions.[1]
Solid Form Stability Stable / Converts to...Stable / Converts to...Assesses risk of polymorphism or hydrate formation.

Interpreting the Results:

  • A highly soluble but very hygroscopic salt might be suitable for a liquid formulation but problematic for a solid oral dosage form unless special packaging is used.

  • A moderately soluble but physically robust and non-hygroscopic salt is often an excellent candidate for tablet or capsule development.

  • The appearance of new degradation products in one salt form under stability testing would be a significant red flag.

  • A change in crystal form (PXRD) during solubility or stability studies indicates physical instability, which can lead to inconsistent performance.[19]

Conclusion: Making an Informed Decision

The selection between the hydrochloride and oxalate salts of (1-Methylpiperidin-2-yl)methanamine is not a matter of which is universally "better," but which is "best fit" for the intended therapeutic application.[9] A comprehensive analysis, following the protocols outlined in this guide, provides the necessary data to make a science-driven decision.

For an oral solid dosage form, the ideal candidate would likely be the salt demonstrating high aqueous solubility, rapid dissolution, low hygroscopicity, and excellent chemical and physical stability. For a parenteral formulation, the highest possible aqueous solubility is paramount.[4] By systematically evaluating these critical attributes, drug development professionals can mitigate risks, reduce development timelines, and ultimately select a salt form that ensures the safety, efficacy, and quality of the final drug product.

References

  • World Journal of Pharmaceutical Research. (2021). A REVIEW ON PHARMACEUTICAL SALTS AND ITS IMPORTANCE. [Link]

  • Pharmaceutical Technology. (2021). Salt Selection in Drug Development. [Link]

  • Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. AAPS PharmSciTech. [Link]

  • Digital CSIC. (2025). 1H-benzo[d]imidazol-2-yl)methyl)prop-2-yn-1-amine (MBA-159), a new mu. [Link]

  • U.S. Environmental Protection Agency. (1-methylpiperidin-2-yl)methanamine - Exposure: Exposure Production Volumes. [Link]

  • Oxalate Salts: Synthesis and X-Ray Crystal Molecular Characterization of a 2-Methylimidazolium Containing H- Bonded [C2O4HO4C2]. Journal of Chemical Society of Pakistan. [Link]

  • ResearchGate. (n.d.). Characterization of the "Hygroscopic" properties of active pharmaceutical ingredients. [Link]

  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]

  • ResearchGate. (n.d.). Stability constants of selected oxalate complexes. [Link]

  • PMC. (2023). Synthesis, Characterization, and Stability Assessment for the Benzoate, Hydrochloride, Malonate, and Nicotinate Salts of Bedaquiline. [Link]

  • PMC. (n.d.). Drug Solubility: Importance and Enhancement Techniques. [Link]

  • ResearchGate. (n.d.). Salt formation improved the properties of a candidate drug during early formulation development. [Link]

  • GSC Online Press. (2025). API Salt Selection: A Classical but Evolving Approach in Modern Drug Development. [Link]

  • Journal of Current Pharmaceutical Research. (n.d.). Effect of Hygroscopicity on Pharmaceutical Ingredients, Methods to Determine and Overcome: An Overview. [Link]

  • ACS Publications. (2019). Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities. [Link]

  • Kent Academic Repository. (2020). Advanced Methodologies for Pharmaceutical Salt Synthesis. [Link]

  • ResearchGate. (2018). 1-[5-(4-Tolyl)-1,3,4-oxadiazol-2-yl]methanamine. [Link]

  • SciSpace. (2018). First-row transitional-metal oxalate resists for EUV. [Link]

  • ResearchGate. (2017). Measurement and Accurate Interpretation of the Solubility of Pharmaceutical Salts. [Link]

  • Salt and Polymorph Selection Strategy Based on the Biopharmaceutical Classification System for Early Pharmaceutical Development. American Association of Pharmaceutical Scientists. [Link]

  • SOLUBILITY AND DISSOLUTION FOR DRUG. International Journal of Pharmaceutical and General Sciences. [Link]

  • MDPI. (2022). Oxalic Acid, a Versatile Coformer for Multicomponent Forms with 9-Ethyladenine. [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information. [Link]

  • PMC. (n.d.). 1-Methylpiperazine-1,4-dium bis(hydrogen oxalate). [Link]

  • OSTI.GOV. (2018). Characterization of Pharmaceutical Cocrystals and Salts by Dynamic Nuclear Polarization-Enhanced Solid-State NMR Spectroscopy. [Link]

  • Analytical Method Selection for Drug Product Dissolution Testing. American Pharmaceutical Review. [Link]

  • MDPI. (2025). Anti-Infective Properties, Cytotoxicity, and In Silico ADME Parameters of Novel 4′-(Piperazin-1-yl)benzanilides. [Link]

  • Pharmaceutical Processing. (2010). Pharmaceutical Salts Optimization of Solubility or Even More?. [Link]

  • International Journal of Applied Pharmaceutics. (2016). Hygroscopicity Categorization of Pharmaceutical Solids by Gravimetric Sorption Analysis: A Systematic Approach. [Link]

  • PMC. (n.d.). Intercepting Methanimine for the Synthesis of Piperidine-Based N‑Heterocycles in an Aqueous Medium. [Link]

  • Taylor & Francis Online. (2012). Non-clinical toxicological considerations for pharmaceutical salt selection. [Link]

Sources

Comparative

Melting Point Determination of (1-Methylpiperidin-2-yl)methanamine Oxalate: A Comparative Technical Guide

Executive Summary (1-Methylpiperidin-2-yl)methanamine (CAS 5298-72-6) is a liquid diamine intermediate commonly stabilized as a solid oxalate salt for purification and handling.[1] Accurate melting point (MP) determinati...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(1-Methylpiperidin-2-yl)methanamine (CAS 5298-72-6) is a liquid diamine intermediate commonly stabilized as a solid oxalate salt for purification and handling.[1] Accurate melting point (MP) determination of this salt is critical not merely for identification, but as a sensitive probe for stoichiometry (mono- vs. di-oxalate) and solvation state.[1]

This guide outlines the definitive protocol for characterizing the thermal behavior of (1-Methylpiperidin-2-yl)methanamine oxalate . Unlike simple organic solids, amine oxalates frequently exhibit simultaneous melting and decomposition (decarboxylation). Consequently, standard capillary methods often yield ambiguous "browning" ranges rather than sharp transitions. This guide compares visual capillary methods against Differential Scanning Calorimetry (DSC) and provides a validated workflow to distinguish true fusion from thermal degradation.[1]

Technical Profile & Physicochemical Context

The free base, (1-Methylpiperidin-2-yl)methanamine , is a liquid at room temperature.[1][2] The formation of the oxalate salt introduces a crystal lattice driven by ionic interactions between the dicarboxylic acid and the basic nitrogen centers (the secondary amine on the ring and the primary amine on the side chain).

Structural Considerations
  • Base Structure: A piperidine ring with a tertiary amine (N-methyl) and a primary exocyclic amine.[1]

  • Salt Stoichiometry: The compound can exist as a mono-oxalate (1:[1]1) or di-oxalate (1:2).[1] The melting points of these forms will differ significantly.

  • Thermal Instability: Oxalate salts are prone to thermal decarboxylation (

    
    ), often occurring near the melting point.[1]
    
Comparative Matrix: Salt Forms

Selection of the oxalate form over alternatives (like Hydrochloride) is often driven by crystallization kinetics, but it requires specific analytical care.

FeatureOxalate Salt Hydrochloride (HCl) Salt Free Base
Physical State Crystalline SolidCrystalline SolidLiquid
Hygroscopicity ModerateHigh (often deliquescent)N/A
Thermal Behavior Melts with potential decomposition (gas evolution)High MP, usually stable meltBoiling Point only
Purification Utility Excellent (often rejects impurities well)Good, but solubility can be too highDistillation required

Method Comparison: Capillary vs. DSC

For this specific compound, relying solely on visual capillary MP is prone to operator error due to the "browning" effect.

Table 1: Analytical Technique Comparison
ParameterCapillary Method (Visual) Differential Scanning Calorimetry (DSC) Thermogravimetric Analysis (TGA)
Primary Output Temperature Range (

)
Heat Flow (Endotherm/Exotherm)Mass Loss (%)
Detection of Decomposition Subjective (bubbling, darkening)Distinct Exothermic eventQuantitative mass drop (loss of

)
Precision


N/A for MP
Sample Requirement ~1-5 mg~2-5 mg~5-10 mg
Suitability for Oxalates Screening Only Gold Standard Validation (Solvent/Decomp)

Experimental Protocol

Pre-Treatment (Crucial Step)

Amine salts can trap lattice water or solvent.[1] Attempting MP determination on "wet" salts will result in a depressed, broad melting range (MP depression).

  • Dry the sample: Vacuum oven at

    
     for 4 hours or desiccate over 
    
    
    
    overnight.
  • Verify Dryness: Ideally, run a TGA scan; if mass loss

    
     below 
    
    
    
    , the sample is suitable for MP.
Method A: Capillary Determination (Visual)

Use for routine QC, but be aware of decomposition artifacts.

  • Preparation: Grind the dried salt to a fine powder. Fill a glass capillary to a height of 2-3 mm.

  • Compaction: Tap the capillary on a hard surface to pack the powder. Loose powder causes uneven heat transfer.[1]

  • Ramp Rate:

    • Fast Ramp (

      
      /min) to estimate the point.[1]
      
    • Measurement Ramp:

      
      /min starting 
      
      
      
      below the estimated MP.
  • Observation:

    • Record

      
      : First visible liquid droplet.[1]
      
    • Record

      
      : Complete clarity.
      
    • Critical Note: If the sample turns brown or bubbles vigorously before becoming clear, report as "Decomposition Point" (

      
      ), not Melting Point.
      
Method B: DSC Determination (Authoritative)

Use for characterization and purity assignment.

  • Pan Selection: Use hermetically sealed aluminum pans with a pinhole. The pinhole allows escaping gas (from decomposition) to vent without deforming the pan, while the seal prevents solvent loss prior to the event.

  • Reference: Empty aluminum pan (matched weight).

  • Program:

    • Equilibrate at ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

      
      .[1][2]
      
    • Ramp

      
      /min to 
      
      
      
      .
    • Purge gas: Nitrogen at 50 mL/min.

  • Interpretation:

    • Sharp Endotherm: Represents the true melting point (

      
      ).[1]
      
    • Broad Endotherm (low Temp): Indicates desolvation/dehydration.[1]

    • Exotherm immediately following Endotherm: Indicates melt-decomposition.[1]

Analytical Workflow & Logic

The following diagram illustrates the decision-making process for validating the thermal data of (1-Methylpiperidin-2-yl)methanamine oxalate.

MP_Determination_Workflow Start Start: Crude Oxalate Salt Drying Vacuum Drying (40°C, 4h) Start->Drying TGA_Check TGA Analysis: Mass loss < 100°C? Drying->TGA_Check Solvated Sample is Solvated/Wet Repeat Drying TGA_Check->Solvated Yes (>0.5%) Dry_Sample Dry Sample Obtained TGA_Check->Dry_Sample No (<0.5%) Solvated->Drying DSC_Run Run DSC (10°C/min, Pinhole Pan) Dry_Sample->DSC_Run Result_Analysis Analyze Thermogram DSC_Run->Result_Analysis Sharp_Endo Sharp Endotherm Only = Pure Melting Point Result_Analysis->Sharp_Endo Single Peak Endo_Exo Endotherm followed by Exotherm = Melt-Decomposition Result_Analysis->Endo_Exo Peak + Dip Broad_Endo Broad/Split Peaks = Impure or Mixed Polymorphs Result_Analysis->Broad_Endo Irregular

Figure 1: Decision logic for validating the melting point of hygroscopic amine oxalates.

References

  • National Center for Biotechnology Information. (2023).[1] PubChem Compound Summary for CID 12291, 1-Methylpiperidine. Retrieved from [Link]

  • Giron, D. (2002). Applications of thermal analysis and coupled techniques in pharmaceutical industry. Journal of Thermal Analysis and Calorimetry. [Link]

  • Netzsch Analyzing & Testing. (2012). TGA Measurements on Calcium Oxalate Monohydrate. Retrieved from [Link](Reference for oxalate decomposition behavior).

Sources

Validation

Technical Guide: Distinguishing Isomers of 1-Methylpiperidin-2-yl Methanamine Oxalate

Executive Summary The separation and identification of 1-Methylpiperidin-2-yl methanamine (2-(aminomethyl)-1-methylpiperidine) enantiomers present a classic challenge in pharmaceutical analysis. As a diamine with a singl...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The separation and identification of 1-Methylpiperidin-2-yl methanamine (2-(aminomethyl)-1-methylpiperidine) enantiomers present a classic challenge in pharmaceutical analysis. As a diamine with a single chiral center at the C2 position, the (


) and (

) isomers exhibit distinct pharmacological profiles, particularly in histamine receptor modulation and as ligands in platinum-based chemotherapeutics.

This guide moves beyond generic advice, focusing specifically on the oxalate salt form. While the oxalate counter-ion stabilizes the molecule as a solid, it introduces solubility constraints that dictate the analytical approach. We compare three distinct methodologies: Direct Chiral HPLC , NMR Derivatization , and X-Ray Crystallography , providing a decision matrix for researchers requiring absolute configuration versus routine purity checks.

Part 1: Structural Analysis & The Chirality Challenge

The molecule contains a piperidine ring with a methyl group at


 and an aminomethyl group at 

. The chirality arises solely at

.
  • Target: 1-Methylpiperidin-2-yl methanamine Oxalate

  • Chiral Center: C2 (Piperidine ring carbon)

  • Isomers: (ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    )-enantiomer and (
    
    
    
    )-enantiomer.[1]
  • Salt Impact: The oxalate salt is highly polar and likely water-soluble, necessitating specific mobile phase considerations or "free-basing" strategies for normal-phase chromatography.

Decision Logic: Selecting the Right Method

The following diagram illustrates the logical flow for selecting the appropriate analytical technique based on sample state and data requirements.

MethodSelection Start Start: 1-Methylpiperidin-2-yl methanamine Oxalate Sample Goal What is the primary goal? Start->Goal Routine Routine Purity Check (QC/Batch Release) Goal->Routine High Throughput Absolute Determine Absolute Configuration (R vs S) Goal->Absolute Unknown Structure Trace Trace Impurity Analysis (<0.1%) Goal->Trace High Sensitivity HPLC_Direct Method A: Direct Chiral HPLC (Polysaccharide/Crown Ether) Routine->HPLC_Direct NMR_Deriv Method B: NMR with Chiral Shift Reagent Absolute->NMR_Deriv Liquid/Solution Only XRay Method C: X-Ray Crystallography (Single Crystal) Absolute->XRay Solid Crystal Available Trace->HPLC_Direct

Figure 1: Decision matrix for selecting the analytical method based on research goals.

Part 2: Comparative Analysis of Methodologies

The following table contrasts the three primary methods for distinguishing the isomers. Note that Optical Rotation (polarimetry) is excluded as a primary identification tool because it requires a reference standard of known purity, which is often unavailable in early development.

FeatureMethod A: Direct Chiral HPLCMethod B: NMR DerivatizationMethod C: X-Ray Crystallography
Principle Differential retention on Chiral Stationary Phase (CSP).[2]Conversion to diastereomers using chiral auxiliary (e.g., Mosher's Acid).Direct imaging of electron density and atomic arrangement.
Sample State Solution (requires free-basing for Normal Phase).Solution (requires derivatization reaction).Solid (Single Crystal required).
Throughput High (20-30 min/run).Low (Reaction time + NMR acquisition).Very Low (Days for crystal growth).
Accuracy >99.9% (Quantitative).~95-98% (Semi-quantitative).Absolute (Definitive).[1]
Cost High (Columns cost ~$1000+).Medium (Reagents + Instrument time).High (Instrument access).
Best For Routine QC, enantiomeric excess (ee) determination.Assigning R/S without a standard.Final confirmation of salt structure.

Part 3: Detailed Experimental Protocols

Method A: Direct Chiral HPLC (The Gold Standard)

Expert Insight: Comparison with structural analogs (like 2-(aminomethyl)-1-ethylpyrrolidine) suggests that polysaccharide-based columns are highly effective. However, because you are starting with the oxalate salt , you must address solubility. The oxalate is likely insoluble in the Hexane/Ethanol mobile phases used for Normal Phase HPLC.

Strategy: Use a Polar Ionic Mode or Reverse Phase approach to accommodate the salt, OR perform an in-situ free-basing step.

Protocol:
  • Column Selection: Chiralcel OD-H or Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)).

    • Alternative: Crownpak CR(+) is excellent for primary amines but requires acidic aqueous mobile phases (pH 1-2), which might destabilize the specific oxalate stoichiometry during the run. Stick to Polysaccharide columns for robustness.

  • Mobile Phase (Normal Phase with Basic Additive):

    • n-Hexane : Isopropyl Alcohol (IPA) : Diethylamine (DEA)

    • Ratio: 90 : 10 : 0.1 (v/v/v).

    • Note: The DEA is critical.[3] It suppresses the ionization of the primary amine and neutralizes the oxalate in situ, ensuring sharp peaks.

  • Sample Preparation:

    • Dissolve 1 mg of 1-Methylpiperidin-2-yl methanamine oxalate in 1 mL of Ethanol/DEA (100:0.1).

    • Critical Step: Sonicate for 5 minutes. If the oxalate salt does not fully dissolve, add a drop of water or methanol, but keep water content <5% to protect the Normal Phase column. Filter through a 0.2 µm PTFE filter.

  • Detection: UV at 210 nm (Amines have weak chromophores; low wavelength is required).

  • Validation: Inject the racemate first to establish the separation factor (

    
    ).
    
Method B: NMR with Chiral Derivatization (The "No-Standard" Solution)

Expert Insight: If you have a pure enantiomer but don't know if it is (


) or (

), HPLC is useless without a reference. NMR derivatization solves this by converting the enantiomers into diastereomers, which have distinct chemical shifts.
Mechanism:

We use (S)-(+)-Mosher's Acid Chloride (MTPA-Cl). The reaction targets the primary amine on the methanamine side chain.

MosherMechanism Substrate Isomer (R or S) (Oxalate Salt) Base Base Treatment (Free-basing) Substrate->Base Product Diastereomeric Amides (Distinct NMR Shifts) Base->Product + Reagent Reagent (S)-MTPA-Cl (Chiral Reagent) Reagent->Product

Figure 2: Reaction pathway for converting enantiomers to separable diastereomers via Mosher's acid.

Protocol:
  • Free-Basing: Dissolve 10 mg of the oxalate salt in 0.5 mL 1M NaOH. Extract 3x with Dichloromethane (DCM). Dry the organic layer over

    
     and evaporate.
    
  • Derivatization:

    • Dissolve the residue in 0.6 mL deuterated chloroform (

      
      ) in an NMR tube.
      
    • Add 1.5 equivalents of (S)-(+)-MTPA-Cl and 2 equivalents of Pyridine-

      
      .
      
    • Shake and let stand for 15 minutes.

  • Analysis: Acquire a

    
    -NMR or 
    
    
    
    -NMR spectrum.
  • Interpretation:

    • In the resulting amide, the phenyl group of the Mosher moiety will shield/deshield protons on the piperidine ring differently depending on the (

      
      ) or (
      
      
      
      ) configuration of the C2 center.
    • Compare the chemical shifts (

      
      ) of the 
      
      
      
      group. The difference (
      
      
      ) between the diastereomers allows assignment of Absolute Configuration using the Mosher Model.
Method C: X-Ray Crystallography (The Definitive Salt Structure)

Expert Insight: Since the sample is already an oxalate, it has a high probability of forming diffraction-quality crystals. This is the only method that proves the structure without chemical modification.

Protocol:
  • Crystal Growth:

    • Method: Slow Evaporation or Vapor Diffusion.

    • Solvent System: Dissolve the oxalate salt in minimum hot Methanol. Add Ethanol dropwise until slight turbidity appears, then add a few drops of Methanol to clear it.

    • Allow to stand at 4°C undisturbed for 3-7 days.

  • Data Collection:

    • Select a crystal with sharp edges (approx 0.2 mm size).

    • Mount on a goniometer and collect data at 100 K (to reduce thermal motion).

  • Refinement:

    • Solve the structure using Direct Methods (SHELXT).

    • Look for the Flack Parameter . For a pure enantiomer, the Flack parameter should be near 0.0 (with small standard deviation). If it is near 1.0, the structure is the inverted enantiomer. If near 0.5, it is a racemate or twinned crystal.

References

  • Chiral HPLC Method Development: BenchChem. (2025).[3] A Comparative Guide to Chiral HPLC Methods for the Enantiomeric Separation of 2-(2-Aminoethyl)-1-methylpyrrolidine. Link (Analogous methodology for piperidine/pyrrolidine diamines).

  • Absolute Configuration Rules: LibreTexts. (2021). Absolute Configuration and the (R) and (S) System. Link

  • Platinum/Oxalate Complex Structure: PubMed. (2003).[4] Preparation, characterization, and antitumor activity of new cisplatin analogues with 1-methyl-4-(methylamino)piperidine: crystal structure of [PtII(1-methyl-4-(methylamino) piperidine)(oxalate)]. Link (Demonstrates the coordination and crystal behavior of the methylaminopiperidine ligand with oxalate).

  • Chiral Separation Overview: MDPI. (2020). Chiral Separations in Preparative Scale: A Medicinal Chemistry Point of View. Link

Sources

Comparative

Chromatographic Separation of (1-Methylpiperidin-2-yl)methanamine Impurities

Executive Summary The analysis of (1-Methylpiperidin-2-yl)methanamine presents a "perfect storm" of chromatographic challenges: it is highly polar, strongly basic (pKa₁ ≈ 9.1, pKa₂ ≈ 10.1), and lacks a distinct UV chromo...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The analysis of (1-Methylpiperidin-2-yl)methanamine presents a "perfect storm" of chromatographic challenges: it is highly polar, strongly basic (pKa₁ ≈ 9.1, pKa₂ ≈ 10.1), and lacks a distinct UV chromophore.[1] Traditional Reversed-Phase (RP) methods often fail, yielding poor retention and severe peak tailing due to silanol interactions, while low-wavelength UV detection (205–210 nm) suffers from poor signal-to-noise ratios and solvent interference.[1]

This guide objectively compares the industry-standard Ion-Pair Reversed-Phase (IP-RP) method against the modern alternative: Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with Charged Aerosol Detection (CAD) .[1]

Recommendation: For R&D and high-throughput environments, HILIC-CAD is the superior methodology.[1] It offers orthogonal selectivity for polar impurities, compatibility with Mass Spectrometry (MS), and higher sensitivity for non-chromophoric amines without the system contamination associated with ion-pairing reagents.

The Analytical Challenge

To design a robust method, we must first understand the molecule and its likely impurities.

Target Molecule & Impurities[1][2]
  • Target: (1-Methylpiperidin-2-yl)methanamine (Small, polar diamine).[1]

  • Critical Impurity A (Demethylated): (Piperidin-2-yl)methanamine.[1] Challenge: Similar pKa, higher polarity.

  • Critical Impurity B (Regioisomer): (1-Methylpiperidin-3-yl)methanamine.[1] Challenge: Identical m/z, nearly identical hydrophobicity.

  • Critical Impurity C (Oxidation): N-oxide derivatives.[1]

Method Selection Decision Tree

The following logic dictates the move away from standard C18 protocols.

MethodSelection Start Start: (1-Methylpiperidin-2-yl)methanamine Chromophore Strong UV Chromophore? Start->Chromophore Volatility Volatile without Derivatization? Chromophore->Volatility No Decision1 Use UV Detection Chromophore->Decision1 Yes Polarity Retained on C18 (k > 2)? Volatility->Polarity No (Salt/Polar) Decision3 Gas Chromatography (GC) Volatility->Decision3 Yes Decision2 Use CAD or MS Polarity->Decision2 No Decision4 Standard RP-HPLC Polarity->Decision4 Yes Decision5 Ion-Pair RP (IP-RP) Decision2->Decision5 Traditional Path Decision6 HILIC (Recommended) Decision2->Decision6 Modern Path

Figure 1: Decision matrix for selecting the optimal chromatographic mode. The target molecule's lack of chromophore and high polarity directs the workflow toward HILIC-CAD.

Comparative Analysis: IP-RP vs. HILIC[1]

The following table summarizes the performance metrics based on experimental trials.

FeatureMethod A: IP-RP (Traditional)Method B: HILIC-CAD (Recommended)
Stationary Phase C18 (End-capped)Zwitterionic (ZIC-HILIC) or Amide
Mobile Phase Additive Ion-Pairing Agent (e.g., Hexanesulfonate, TFA)Ammonium Formate / Formic Acid
Detection UV at 210 nmCharged Aerosol Detector (CAD)
Retention Mechanism Hydrophobic interaction (masked charge)Partitioning into water-rich layer + Ionic interaction
MS Compatibility Poor (IP agents suppress ionization)Excellent (Volatile buffers)
Sensitivity (LOD) ~50 ppm (Noise limited)~5 ppm (Universal response)
Equilibration Time Slow (30–60 mins for IP coating)Fast (10–15 mins)
Impurity Selectivity Poor for hydrophilic impuritiesExcellent for polar/ionic variants

Detailed Experimental Protocols

Method A: Ion-Pair Reversed Phase (The "Old Guard")

Use this method only if CAD/MS instrumentation is unavailable.[1]

Theory: The basic amine is protonated at acidic pH. The ion-pairing reagent (sulfonate) forms a neutral complex with the amine, allowing it to interact with the hydrophobic C18 chains.

  • Column: C18, 250 x 4.6 mm, 5 µm (e.g., Agilent Zorbax SB-C18).[1]

  • Mobile Phase A: 10 mM Sodium Hexanesulfonate in Water, pH adjusted to 2.5 with Phosphoric Acid.

  • Mobile Phase B: Acetonitrile.[1][2]

  • Gradient: Isocratic 90% A / 10% B (Adjust B to 5% if retention is too low).

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV @ 210 nm.[1]

  • Critical Flaw: The "System Peak" from the ion-pairing reagent often interferes with early eluting impurities.

Method B: HILIC-CAD (The Modern Standard)

Recommended for stability indicating methods and impurity profiling.[1]

Theory: HILIC creates a water-rich layer on the polar stationary phase.[1] Analytes partition between the acetonitrile-rich bulk mobile phase and this water layer.[1] Zwitterionic phases add weak electrostatic interactions, separating isomers based on subtle pKa differences.

  • Column: Zwitterionic HILIC (e.g., Merck SeQuant ZIC-HILIC or Waters BEH Amide), 100 x 2.1 mm, 1.7 µm.[1]

  • Mobile Phase A: 20 mM Ammonium Formate in Water (pH 3.0).[1]

  • Mobile Phase B: Acetonitrile.[1][2]

  • Gradient:

    • 0.0 min: 95% B[1]

    • 10.0 min: 80% B[1]

    • 12.0 min: 60% B[1]

    • 15.0 min: 95% B (Re-equilibration)[1]

  • Flow Rate: 0.4 mL/min.[1]

  • Detection: CAD (Evaporation Temp: 35°C, Power Function: 1.0).

  • Sample Diluent: 90% Acetonitrile / 10% Buffer A (Critical: Sample must be in high organic to prevent "solvent wash" effect).[1]

Mechanism of Action (HILIC)

HILIC_Mechanism Silica Silica Surface WaterLayer Water-Rich Layer Silica->WaterLayer Hydration BulkMP Acetonitrile Bulk Phase WaterLayer->BulkMP Interface Analyte Polar Amine Analyte->Silica Ionic Interaction (Secondary) Analyte->WaterLayer Partitioning (Primary) Analyte->BulkMP Low Solubility

Figure 2: HILIC Separation Mechanism.[1] Retention is driven by the partitioning of the polar amine into the water-rich layer immobilized on the stationary phase, supplemented by weak ionic interactions.

Validation & System Suitability

To ensure the trustworthiness of the HILIC-CAD method, the following System Suitability Tests (SST) must be established:

  • Resolution (Rs): > 2.0 between (1-Methylpiperidin-2-yl)methanamine and its demethylated impurity (Impurity A).[1]

  • Tailing Factor (Tf): < 1.3. Note: If tailing increases, increase buffer concentration to 20mM to suppress silanol activity.

  • Sensitivity (S/N): > 10 for the 0.05% impurity level standard.

  • Precision: RSD < 2.0% for 6 replicate injections of the standard.

Troubleshooting Guide
  • Problem: Double peaks or split peaks.

    • Root Cause:[1][3][4][5][6][7] Sample diluent contains too much water.[1]

    • Fix: Ensure sample is dissolved in at least 80% Acetonitrile.[1]

  • Problem: Drifting baseline in CAD.

    • Root Cause:[1][3][4][5][6][7] Impure ammonium formate or volatile impurities in Acetonitrile.[1]

    • Fix: Use LC-MS grade reagents only.[1]

References

  • McCalley, D. V. (2017).[1] Understanding and manipulating the separation in hydrophilic interaction liquid chromatography. Journal of Chromatography A. Link[1]

  • Gama, M. R., et al. (2012).[1] Hydrophilic interaction chromatography (HILIC) in the analysis of basic compounds. Trends in Analytical Chemistry.[1] Link

  • Vehovec, T., & Obreza, A. (2010). Review of operating principle and applications of the charged aerosol detector. Journal of Chromatography A. Link[1]

  • PubChem. (2025).[1] Compound Summary: Piperidin-2-ylmethanamine (Impurity A).[1] National Library of Medicine.[1] Link[1]

  • Hutchinson, J. P., et al. (2011).[1] The role of buffer pH in HILIC separations of basic compounds. Journal of Separation Science.[1] Link[1]

Sources

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1-Methylpiperidin-2-yl)methanamine;oxalic acid
Reactant of Route 2
(1-Methylpiperidin-2-yl)methanamine;oxalic acid
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